molecular formula C5H4FN5O B1496779 8-Fluoroguanine CAS No. 28128-36-1

8-Fluoroguanine

Cat. No.: B1496779
CAS No.: 28128-36-1
M. Wt: 169.12 g/mol
InChI Key: GBSSBTKECSBHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroguanine is a fluorinated purine analog that serves as a critical building block in medicinal chemistry for the development of novel nucleoside and nucleotide therapeutics. The strategic incorporation of fluorine into nucleobases is a well-established approach to enhance the metabolic stability, lipophilicity, and binding affinity of nucleoside analogs . This modification can significantly alter the electronic properties and conformation of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles . Fluorinated nucleosides are a cornerstone of antiviral and anticancer drug discovery . Researchers utilize this compound as a key synthon in the convergent synthesis of fluorinated nucleosides, where a fluorinated base is coupled with a sugar moiety . This approach is fundamental for creating compounds that target viral polymerases and key cellular enzymes involved in DNA synthesis, such as thymidylate synthase and ribonucleotide diphosphate reductase . The resulting analogs can act as chain terminators or inhibit essential enzymes, thereby halting the replication of viruses or the proliferation of cancer cells . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-fluoro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSBTKECSBHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433102
Record name 8-fluoroguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-36-1
Record name 8-fluoroguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Fluorinated Nucleoside Revolution: A Technical Guide to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Introduction of Fluorine in Nucleoside Chemistry

The strategic incorporation of fluorine into nucleoside scaffolds represents a landmark achievement in medicinal chemistry, giving rise to a powerful class of therapeutic agents that have reshaped the treatment landscapes of oncology and virology. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer profound and often beneficial changes to the biological activity of the parent nucleoside. This guide provides an in-depth exploration of the history, synthesis, mechanism of action, and therapeutic applications of fluorinated nucleosides, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and provide field-proven insights to illuminate the path from initial discovery to clinical application.

The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2] By replacing a hydrogen atom or a hydroxyl group, fluorine can block sites of metabolic degradation, enhance membrane permeability, and alter the electronic properties of the nucleobase or the sugar moiety, thereby influencing interactions with biological targets.[3][4] These modifications have led to the development of highly effective anticancer and antiviral drugs.[5][6][7]

A Historical Odyssey: Key Milestones in Fluorinated Nucleoside Research

The journey of fluorinated nucleosides from laboratory curiosities to life-saving medicines is a testament to the ingenuity and perseverance of numerous scientists. The following timeline highlights some of the pivotal moments in this journey:

Year Key Discovery/Event Pioneering Scientist(s) Significance
1954 First fluorinated steroid, fludrocortisone, introduced.-Demonstrated the potential of fluorine in drug design.[6]
1957 Synthesis and discovery of the antitumor activity of 5-fluorouracil (5-FU).Charles Heidelberger, Robert DuschinskyThe dawn of fluorinated pyrimidines in cancer chemotherapy.[6][8]
1961 First synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine.Codington et al.Opened the door to sugar-fluorinated nucleoside analogs.[9]
1962 5-Fluorouracil (5-FU) receives FDA approval for medical use.-Becomes a cornerstone of chemotherapy for various solid tumors.
1964 Jerome Horwitz synthesizes azidothymidine (AZT).Jerome HorwitzThough initially intended as an anticancer agent, it later became the first approved drug for HIV/AIDS.[10]
1996 Gemcitabine (Gemzar®) receives FDA approval.-A 2',2'-difluorinated deoxycytidine analog with broad anticancer activity.[6]
2013 Sofosbuvir (Sovaldi®) receives FDA approval.-A fluorinated nucleotide analog that revolutionized the treatment of Hepatitis C.[11]

The Architects of a New Therapeutic Class: Pioneering Scientists

The field of fluorinated nucleosides was built upon the foundational work of several visionary scientists:

  • Charles Heidelberger (1920-1983): A pivotal figure in cancer research, Heidelberger's rational drug design approach, based on the observation that cancer cells utilize uracil more than normal cells, led to the creation of 5-fluorouracil.[12] His work laid the groundwork for antimetabolite-based chemotherapy.

  • Robert Duschinsky (1893-1987): A chemist at Hoffmann-La Roche, Duschinsky, in collaboration with Heidelberger, was instrumental in the synthesis of 5-fluorouracil.[13]

  • Jerome P. Horwitz (1919-2012): A researcher at the Michigan Cancer Foundation, Horwitz synthesized a number of nucleoside analogs, including AZT in 1964, with the initial goal of developing anticancer agents.[10] His work, though not immediately recognized for its antiviral potential, provided the foundation for future HIV therapies.

  • Jack J. Fox (1922-2007): A prominent researcher in nucleoside chemistry, Fox and his team were among the first to synthesize 2'-β-fluoro nucleosides, which demonstrated significant antiviral activity.[14]

The Power of Fluorine: Enhancing Drug Properties

The strategic placement of fluorine atoms within a nucleoside can dramatically improve its therapeutic profile through several mechanisms:

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. This increased stability prolongs the drug's half-life in the body.[3][5]

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[3][4]

  • Altered Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can influence the molecule's binding affinity to its target protein.[2]

  • Conformational Control: The introduction of fluorine, particularly on the sugar ring, can influence the conformational preference of the nucleoside, potentially locking it into a bioactive conformation.[3]

Mechanisms of Action: A Tale of Deception and Disruption

Fluorinated nucleosides primarily exert their therapeutic effects by acting as antimetabolites, deceiving cellular or viral enzymes involved in nucleic acid synthesis. Once inside the cell, they are converted to their active triphosphate forms and interfere with DNA and RNA replication and repair.

Inhibition of Thymidylate Synthase (TS) by 5-Fluorouracil

5-Fluorouracil (5-FU) is a prodrug that is converted intracellularly to several active metabolites.[12] One of its primary mechanisms of action is the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.

G 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation TS TS FdUMP->TS Inhibits dTMP dTMP TS->dTMP Catalyzes (Blocked) dTTP dTTP dTMP->dTTP Phosphorylation dUMP dUMP dUMP->TS DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Incorporation G Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP Gemcitabine->dFdCTP Phosphorylation Ribonucleotide\nReductase Ribonucleotide Reductase dFdCDP->Ribonucleotide\nReductase Inhibits Deoxynucleotides Deoxynucleotides Ribonucleotide\nReductase->Deoxynucleotides Produces (Blocked) DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase Incorporated by DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis Masked Chain Termination

Sources

A Comprehensive Technical Guide to the Discovery and Synthesis of 8-Fluoroguanine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 8-fluoroguanine and its derivatives represent a class of molecules with significant potential in chemical biology, drug discovery, and molecular imaging. The strategic introduction of a fluorine atom at the C8 position of the purine ring imparts unique physicochemical properties that can modulate biological activity, enhance metabolic stability, and serve as a sensitive probe for biochemical assays.[1] This guide provides an in-depth exploration of the historical context, synthesis, and key properties of this compound, tailored for researchers, scientists, and drug development professionals.

Section 1: The Genesis of this compound: A Historical Perspective

The journey to this compound is rooted in the broader field of fluorine chemistry and the recognition of fluorine as a "magical atom" in medicinal chemistry.[1] The introduction of fluorine can dramatically alter the electronic properties of a molecule, influencing its pKa, dipole moment, and susceptibility to metabolic degradation.[1][2] Early efforts in the synthesis of fluorinated nucleosides were often challenging due to the high reactivity of fluorinating agents and the sensitive nature of the nucleoside scaffolds.[3]

The synthesis of 8-fluoropurines, in particular, presented significant hurdles. An early approach to the fluorination of guanosine at the C8 position involved the use of elemental fluorine, a method that, while effective, is notoriously difficult and hazardous to handle in a standard laboratory setting.[3][4] This underscored the need for more practical and accessible synthetic routes. The development of milder and more selective fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), marked a turning point, enabling more controlled and efficient syntheses.[3][4]

Section 2: Synthesis of this compound Derivatives: Methodologies and Mechanistic Insights

The synthesis of this compound and its nucleoside derivatives can be broadly categorized into two main strategies: direct fluorination of a pre-formed guanine scaffold and enzymatic synthesis.

A robust and widely adopted method for the synthesis of this compound derivatives involves a metalation-electrophilic fluorination sequence. This approach offers regioselective control and avoids the use of harsh fluorinating agents.

Experimental Protocol: Synthesis of 3′,5′-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2′-deoxyguanosine [3][4]

Objective: To introduce a fluorine atom at the C8 position of a protected deoxyguanosine derivative.

Materials:

  • 3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine

  • Lithium diisopropylamide (LDA)

  • N-fluorobenzenesulfonimide (NFSI)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine in anhydrous toluene.

  • Metalation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in toluene dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours. The formation of the C8-lithiated species is crucial for the subsequent fluorination.

  • Fluorination: In a separate flask, dissolve NFSI in anhydrous THF. Add this solution to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 3′,5′-O-bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2′-deoxyguanosine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the highly basic and reactive LDA and the lithiated intermediate.

  • Low Temperature (-78 °C): The metalation step is performed at low temperature to control the reactivity of LDA and prevent side reactions.

  • Protecting Groups: The use of tert-butyldimethylsilyl (TBDMS) protecting groups on the 3′ and 5′ hydroxyls and an isobutyryl group on the exocyclic amine of guanine prevents unwanted reactions at these sites.

  • NFSI as Fluorinating Agent: NFSI is an electrophilic fluorinating agent that is relatively mild and easy to handle compared to elemental fluorine.

Diagram: Synthesis of 8-Fluoro-deoxyguanosine Derivative

Synthesis_Workflow start Protected Deoxyguanosine step1 Metalation with LDA (Toluene, -78°C) start->step1 1 step2 Electrophilic Fluorination with NFSI step1->step2 2 step3 Deprotection (TBAF, THF) step2->step3 3 product 8-Fluoro-deoxyguanosine Derivative step3->product 4

Caption: Metalation-fluorination workflow for this compound synthesis.

A significant application of this compound derivatives is in the development of probes for Positron Emission Tomography (PET). This requires the incorporation of the positron-emitting isotope ¹⁸F.

Experimental Protocol: Synthesis of 8-[¹⁸F]Fluoroguanosine [5]

Objective: To synthesize 8-[¹⁸F]fluoroguanosine via direct radiofluorination.

Materials:

  • Guanosine

  • [¹⁸F]F₂

  • Absolute ethanol

  • Tetraethylammonium hydroxide

Procedure:

  • Reactant Preparation: Dissolve guanosine in absolute ethanol in a reaction vessel.

  • Radiofluorination: Add tetraethylammonium hydroxide to the solution. Bubble [¹⁸F]F₂ gas through the solution at room temperature.

  • Purification: The resulting 8-[¹⁸F]fluoroguanosine is purified by high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • [¹⁸F]F₂: This is the source of the positron-emitting ¹⁸F isotope.

  • Tetraethylammonium hydroxide: This acts as a base to facilitate the reaction.

  • Ethanol: This serves as the reaction solvent.

Diagram: Radiofluorination of Guanosine

Radiofluorination guanosine Guanosine product 8-[¹⁸F]Fluoroguanosine guanosine->product Direct Radiofluorination reagents [¹⁸F]F₂ Ethanol Base reagents->product

Caption: Direct radiofluorination of guanosine for PET probe synthesis.

Section 3: Physicochemical Properties and Spectroscopic Characterization

The introduction of fluorine at the C8 position significantly influences the properties of the guanine moiety.

Table 1: Key Physicochemical Properties of this compound Derivatives

PropertyObservationImplication
pKa The electron-withdrawing nature of fluorine lowers the pKa of the N7 and N1 protons.Alters hydrogen bonding potential and interactions with biological macromolecules.
Conformation The bulky fluorine atom can influence the glycosidic bond conformation (syn vs. anti).Affects recognition by enzymes and incorporation into nucleic acids.
Stability The C-F bond is generally stable, but the 8-fluoro-purine system can be labile under certain basic conditions, leading to defluorination.[3]Requires careful selection of deprotection strategies in oligonucleotide synthesis.

Spectroscopic Data:

The structural elucidation of this compound derivatives relies heavily on NMR spectroscopy and mass spectrometry.

Table 2: Representative Spectroscopic Data for an 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine Derivative [3]

NucleusChemical Shift (δ)Coupling Constant (J)Notes
¹H NMR 1.13 ppmJ = 6.6 HzCH(CH₃)₂
6.17 ppmJ = 6.9 HzH-1'
11.68 ppm-NH
¹³C NMR 113.9 ppmJ(C,F) = 13.1 HzC8
149.5 ppmJ(C,F) = 247.6 HzC-F bond
¹⁹F NMR -102.9 ppm-C8-F
HR-MS (EI) 335.1220-[M]+
Section 4: Biological Activity and Applications

The unique properties of this compound have led to its exploration in several biological contexts.

  • Anticancer and Antiviral Potential: Fluorinated nucleosides are a well-established class of therapeutic agents.[1] The incorporation of this compound into oligonucleotides or as a standalone nucleoside analog holds promise for the development of novel anticancer and antiviral drugs. The fluorine substitution can enhance binding to target enzymes and improve metabolic stability.[6]

  • Probes for PET Imaging: As previously discussed, ¹⁸F-labeled this compound derivatives are valuable tools for in vivo imaging of gene expression.[5]

  • Biochemical Probes: The ¹⁹F nucleus provides a sensitive NMR handle for studying the interactions of this compound-containing molecules with proteins and nucleic acids.

Section 5: Challenges and Future Directions

Despite the advances in the synthesis and application of this compound, challenges remain. The lability of the C8-F bond under certain conditions necessitates the development of milder deprotection strategies for oligonucleotide synthesis.[3][4] Furthermore, the incorporation of 8-fluoro-2'-deoxyguanosine into oligonucleotides via standard phosphoramidite chemistry has proven to be difficult, suggesting that alternative protecting groups and modified synthetic cycles may be required.[3][4]

Future research will likely focus on:

  • Developing more efficient and scalable synthetic routes.

  • Exploring novel protecting group strategies to facilitate oligonucleotide synthesis.

  • Expanding the biological evaluation of this compound derivatives in various disease models.

References

  • Shiue, C. Y., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. [Link]

  • Ueoka, R., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(2), M1119. [Link]

  • Barrio, J. R., et al. (1996). Regioselective fluorination of substituted guanines with dilute F2: a facile entry to this compound derivatives. The Journal of Organic Chemistry, 61(18), 6084-6085. [Link]

  • Shimizu, M., & Hiyama, T. (2005). Modern synthetic methods for fluorine-substituted target molecules. Angewandte Chemie International Edition, 44(2), 214-231. [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S, 9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1, 2, 4-triazol-5-yl)-2, 7, 8, 9-tetrahydro-3H-pyrido [4, 3, 2-de] phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly (ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]

  • Singh, R. P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(1), 1. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Deoxy-2'-fluoroguanosine. PubChem Compound Database. Retrieved from [Link]

  • Li, X., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry Letters, 30(2), 126841. [Link]

  • Kasai, H. (2006). 8-Hydroxyguanine: From its discovery in 1983 to the present status. Journal of Environmental and Molecular Mutagenesis, 47(8), 567-571. [Link]

  • Sanford, M. (2021, February 24). Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation [Video]. YouTube. [Link]

  • Bodepudi, V., et al. (1991). Synthesis of 2'-deoxy-7, 8-dihydro-8-oxoguanosine and 2'-deoxy-7, 8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Biochemistry, 30(5), 1179-1186. [Link]

  • Wenge, D., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(23), 16909. [Link]

  • Rodriguez, H., et al. (2004). Synthesis of 8-oxo-7, 8-dihydro-2′-deoxyguanosine from 2′-deoxyguanosine using Cu (II)/H2O2/ascorbate: A new strategy for an improved yield. Free Radical Biology and Medicine, 36(9), 1165-1174. [Link]

Sources

initial studies on 8-fluoroguanine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Studies on 8-Fluoroguanine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and unique electronic properties. This compound, a halogenated analogue of the natural purine guanine, and its derivatives have emerged as a compelling class of compounds with significant potential in antiviral and anticancer research. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing its synthesis, chemical reactivity, biochemical mechanisms, and applications as both a therapeutic agent and a research tool. We delve into the rationale behind key experimental protocols, offering field-proven insights for professionals engaged in nucleoside chemistry and drug development.

The Rationale for Fluorination at the C8 Position of Guanine

The C8 position of the purine ring is a non-Watson-Crick edge, making it an attractive site for modification without disrupting the fundamental base-pairing essential for genetic information transfer. Introducing an electron-withdrawing fluorine atom at this position profoundly alters the electronic distribution of the purine ring system. This modification can influence:

  • Glycosidic Bond Stability: Fluorination can provide enzymatic metabolic stability towards the glycosidic bond.[1][2]

  • pKa Modulation: The electronic effects of fluorine can adjust the pKa of the molecule, potentially increasing the bioavailability of amine-containing drugs.[3][4]

  • Conformational Preferences: The presence of fluorine can influence the sugar pucker conformation of the nucleoside, which is critical for its interaction with polymerases and other enzymes.[5]

  • Enzyme Inhibition: As analogues of natural nucleosides, this compound derivatives can act as competitive inhibitors or chain terminators for viral and cellular polymerases.[2][6]

Furthermore, the fluorine atom serves as a valuable probe. The stable isotope ¹⁹F has a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy to study molecular structure and interactions.[5][7] The positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET), enabling non-invasive in vivo imaging.[5][8]

Synthesis of this compound Nucleosides: Strategies and Challenges

The synthesis of this compound and its nucleoside derivatives is non-trivial, primarily due to the lability of the C8-F bond under certain conditions, particularly basic environments.[7] Several strategies have been developed to address this challenge.

Chemical Synthesis Approaches

A. Direct Fluorination: Early methods involved the direct fluorination of guanosine derivatives using elemental fluorine (F₂).[7] While effective, this approach is often inconvenient and hazardous due to the difficulty in handling highly reactive elemental fluorine.[7][9]

B. Metalation followed by Electrophilic Fluorination: A more controlled and widely adopted method involves the deprotonation (metalation) of a suitably protected guanosine derivative at the C8 position, followed by quenching with an electrophilic fluorine source.[7] The most common reagents for this are Lithium diisopropylamide (LDA) as the base and N-fluorobenzenesulfonimide (NFSI) as the fluorine source.[7][9][10]

The choice of protecting groups on the sugar moiety and the exocyclic amine is critical for the success of this reaction. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used for the hydroxyl groups, while an isobutyryl group is often employed for the N2-amine.[7][9]

Synthesis_Workflow dG Protected 2'-deoxyguanosine Metalated C8-Lithiated Intermediate dG->Metalated 1. LDA, Toluene, -78°C Fluorinated Protected 8-Fluoro-dG Metalated->Fluorinated 2. NFSI Deprotected 8-Fluoro-N-isobutyryl-2'-dG Fluorinated->Deprotected 3. TBAF, THF

Caption: Metalation-Electrophilic Fluorination Workflow.

C. Radiosynthesis for PET Imaging: For imaging applications, 8-[¹⁸F]fluoroguanine derivatives are required. A direct radiofluorination has been developed using [¹⁸F]F₂ with guanosine precursors like ganciclovir and penciclovir, yielding the desired radiotracers, albeit in low radiochemical yields (~1%).[8]

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. Purine nucleoside phosphorylases (PNPs) can be used to catalyze the transfer of a ribose or deoxyribose group to the this compound base.[11] Advances in enzyme engineering and the use of thermostable enzymes have expanded the scope of substrates, allowing for the synthesis of various nucleoside analogues.[12] This approach avoids the harsh conditions of chemical synthesis that can degrade the sensitive this compound products.

Synthetic Challenges and Product Stability

A significant hurdle in working with this compound derivatives is their instability, particularly under the conditions required for oligonucleotide synthesis.

  • Acid Lability: The glycosidic bond can be susceptible to cleavage under strongly acidic conditions used for detritylation in solid-phase synthesis.[7]

  • Base Lability: The C8-F bond is highly susceptible to nucleophilic substitution under the basic conditions (e.g., concentrated ammonium hydroxide) typically used for deprotection of the exocyclic amine and cleavage from the solid support.[7][9] This often leads to the formation of 8-amino or other undesired byproducts.[7]

These stability issues have made the successful incorporation of 8-fluoro-2'-deoxyguanosine into oligonucleotides via standard phosphoramidite chemistry exceptionally challenging, often resulting in failed syntheses.[7][9]

ConditionHalf-Life (minutes)Stability AssessmentReference
3% Trichloroacetic Acid (TCA) in MeOH10.5Labile[9]
3% Dichloroacetic Acid (DCA) in MeOH65.2Moderately Stable[9]
3% Monochloroacetic Acid (MCA) in MeOH145.8Stable[9]
80% Acetic AcidStableStable[7]
Conc. Aqueous NH₄OH, 55°CN/A (Decomposition)Unstable[7]
Table 1. Stability of 8-fluoro-N-isobutyryl-2′-deoxyguanosine under various conditions.

Biochemical Pathways and Mechanism of Action

Once introduced into a biological system, 8-fluoroguanosine and its derivatives are processed by cellular machinery, acting as mimics of their natural counterparts to exert their effects.

Metabolic Activation

Like many nucleoside drugs, this compound derivatives must be phosphorylated to their active triphosphate form.[2] This multi-step process is catalyzed by a series of cellular kinases. The resulting 8-fluoro-dGTP or 8-fluoro-GTP can then be recognized by cellular or viral polymerases.

Metabolic_Activation cluster_0 Cellular Metabolism cluster_1 Mechanism of Action FGuo 8-Fluoroguanosine (Prodrug) FGMP 8-Fluoro-GMP FGuo->FGMP Nucleoside Kinase FGDP 8-Fluoro-GDP FGMP->FGDP Guanylate Kinase FGTP 8-Fluoro-GTP (Active Form) FGDP->FGTP Nucleoside Diphosphate Kinase Polymerase Viral or Cellular Polymerase FGTP->Polymerase Competitive Inhibition DNA_RNA Growing DNA/RNA Strand FGTP->DNA_RNA Incorporation Termination Chain Termination or Dysfunctional Nucleic Acid DNA_RNA->Termination

Caption: Metabolic activation and mechanism of action of 8-fluoroguanosine.

Antiviral and Anticancer Mechanisms

The therapeutic activity of this compound derivatives stems from their ability to disrupt nucleic acid synthesis.[2]

  • Antiviral Activity: Many viruses, particularly RNA viruses, rely on an RNA-dependent RNA polymerase (RdRp) for replication.[13][14] The triphosphate of 8-fluoroguanosine analogues can act as potent inhibitors of these viral polymerases, competing with natural GTP for the active site.[6] Upon incorporation, the presence of the fluorine atom can lead to chain termination or result in a dysfunctional viral genome that cannot be replicated or transcribed effectively.[2] Fluorinated nucleosides are a key component of many FDA-approved antiviral drugs.[1][14]

  • Anticancer Activity: In cancer cells, the active 8-fluoro-dGTP can be incorporated into newly synthesized DNA during replication.[15] This incorporation can stall DNA replication forks, induce DNA damage, and ultimately trigger apoptosis (programmed cell death). The similarity of these compounds to nucleoside analogues used in cancer therapy suggests their potential in this area.[16]

Key Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature, providing a practical guide for researchers.

Protocol: Synthesis of 3′,5′-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N²-isobutyryl-2′-deoxyguanosine

This protocol is based on the metalation-fluorination approach.[7][10]

Rationale: This procedure uses silyl protecting groups for the hydroxyls and an acyl group for the exocyclic amine to prevent side reactions during the C8-lithiation step. LDA is a strong, non-nucleophilic base ideal for this deprotonation, and NFSI is an effective, solid-phase electrophilic fluorinating agent.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with 3′,5′-O-Bis(tert-butyldimethylsilyl)-N²-isobutyryl-2′-deoxyguanosine. Ensure the material is rigorously dried under high vacuum to remove all traces of water.

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert argon atmosphere, dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, ~1.5 equivalents) in toluene/heptane/ethylbenzene dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours. The solution should turn a deep color, indicating the formation of the C8-anion.

  • Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, ~1.7 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the title compound.

Protocol: Assessing Product Stability via ¹⁹F NMR

Rationale: ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atom. Degradation of the 8-fluoro compound (e.g., by displacement of fluoride) will result in the disappearance of the characteristic ¹⁹F signal and the appearance of a new signal for the free fluoride ion, allowing for quantitative analysis of stability over time.[7]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known quantity of the purified this compound derivative in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Internal Standard: Add a known amount of a stable fluorinated compound (e.g., trifluorotoluene) as an internal standard for quantification.

  • Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the chemical shift and integration of the product peak relative to the standard.

  • Stress Condition: To the NMR tube, add the solution to be tested (e.g., 3% DCA in CD₃OD).

  • Time-Course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 10 minutes).

  • Data Analysis: For each time point, integrate the peak corresponding to the this compound derivative and the peak for the free fluoride ion (if it appears). Calculate the percentage of remaining starting material relative to the t=0 spectrum. Plot the percentage of remaining compound versus time and calculate the half-life (t₁/₂) of the compound under the tested conditions.

Conclusion and Future Perspectives

Initial studies have firmly established this compound and its derivatives as molecules of significant interest. Their synthesis, while challenging, is achievable through established chemical and enzymatic routes. The potent biological activity demonstrated by fluorinated nucleosides in general, and the specific mechanistic pathways available to this compound analogues, underscore their potential as leads for novel antiviral and anticancer agents.[1][17]

The primary obstacle to their broader application, particularly in the context of antisense oligonucleotides or siRNAs, remains the inherent instability of the C8-F bond during standard solid-phase synthesis.[7][9] Future research must focus on developing novel N-protecting groups and milder deprotection strategies that are compatible with this sensitive moiety. Overcoming these synthetic hurdles will unlock the full potential of this compound derivatives, enabling their incorporation into nucleic acid-based therapeutics and expanding their utility as sophisticated probes for studying biological systems.

References

  • Namavari, M., Satyamurthy, N., Barrio, J. R., & Phelps, M. E. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. [Link]

  • Wang, G. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(4), M1119. [Link]

  • Wang, G. (2020). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]

  • Wang, G. (2020). Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. ResearchGate. [Link]

  • Li, L., Liu, Y., Wan, Y., Li, Y., Chen, X., Zhao, W., & Wang, P. G. (2016). Efficient Enzymatic Synthesis of Guanosine 5′-Diphosphate-Sugars and Derivatives. ChemCatChem, 8(7), 1237-1240. [Link]

  • Li, L., et al. (2016). Efficient enzymatic synthesis of guanosine 5'-diphosphate-sugars and derivatives. eScholarship, University of California. [Link]

  • Glemžė, A., & Stankevičiūtė, J. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 23(21), 13329. [Link]

  • Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8097-8113. [Link]

  • Rawal, R. K., & Gadthula, S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

  • Song, J., et al. (2025). Design, Synthesis, and Antiviral Activity of 8-Aza Fluoroneplanocin Derivatives Targeting SAH Hydrolase and Viral RdRp. ResearchGate. [Link]

  • Al-Dies, A. M., & El-Emam, A. A. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2531-2552. [Link]

  • Rawal, R. K., & Gadthula, S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland), 29(10), 2390. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Deoxy-2'-fluoroguanosine. PubChem Compound Database. [Link]

  • Chandra, G., Singh, D. V., Mahato, G. K., & Patel, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(4), 1735-1755. [Link]

  • Al-Tel, T. H. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(11), 4552. [Link]

  • Chandra, G., et al. (2023). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. [Link]

  • Ghorai, P. (2018). Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. Molecules, 23(10), 2588. [Link]

  • Engels, J. W. (2011). Synthesis and Properties of Fluorinated Nucleobases in DNA and RNA. The Gohlke Group. [Link]

  • Henderson, A. M., et al. (2012). Incorporation of extracellular 8-oxodG into DNA and RNA requires purine nucleoside phosphorylase in MCF-7 cells. Albert Einstein College of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Fluoroquinoline. PubChem Compound Database. [Link]

  • Ojima, I., & Vitaku, E. (2022). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future Medicinal Chemistry, 14(14), 1039-1052. [Link]

  • Ojima, I., & Chen, J. (2018). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Cancers, 10(10), 378. [Link]

  • Dziuba, D., & Kool, E. T. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Annual Review of Biochemistry, 86, 687-713. [Link]

  • Wang, Y., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115243. [Link]

  • Varbanov, M., et al. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Pharmaceuticals, 16(10), 1419. [Link]

  • Jackson, E. K., et al. (2022). Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. Journal of Pharmacology and Experimental Therapeutics, 381(2), 131-140. [Link]

  • Pinto, M., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112108. [Link]

  • Hlova, K. S., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Viruses, 14(11), 2530. [Link]

  • Zadykowicz, B., et al. (1993). Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-149. [Link]

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

  • Wąsowicz, M., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 25(4), 2197. [Link]

  • Salvador-Reyes, L. A., & Luesch, H. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports. [Link]

  • Spitale, R. C., et al. (2007). Efficient syntheses of 5'-deoxy-5'-fluoroguanosine and -inosine. The Journal of Organic Chemistry, 72(22), 8551-8554. [Link]

  • Tidgewell, K., et al. (2010). Discovery of Anticancer Agents of Diverse Natural Origin. Anticancer Agents in Medicinal Chemistry, 10(8), 590-606. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Fluoroquinolones: mechanism of action, classification, and development of resistance. Seminars in Ophthalmology, 30(4), 213-221. [Link]

Sources

spectroscopic characterization of 8-fluoroguanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Fluoroguanine

Authored by a Senior Application Scientist

Abstract

The introduction of a fluorine atom at the C8 position of guanine creates a powerful molecular probe with unique physicochemical properties. This compound (8-F-Gua) and its nucleoside derivatives serve as invaluable tools in drug development and nucleic acid research, primarily due to the utility of the ¹⁹F nucleus as a sensitive NMR reporter. A comprehensive spectroscopic characterization is fundamental to harnessing its potential. This guide provides an in-depth exploration of the multi-faceted spectroscopic analysis of this compound, synthesizing theoretical principles with field-proven experimental protocols. We delve into Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and vibrational spectroscopy, offering not just methodologies but the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool for structural biology and mechanistic studies.

Introduction: The Strategic Value of this compound

Guanine, a fundamental component of DNA and RNA, plays a critical role in genetic information storage and cellular processes. Chemical modification of its purine ring system offers a gateway to modulating its biological activity and creating probes for biophysical studies. The substitution of hydrogen with fluorine at the C8 position is a particularly strategic modification. Fluorine's high electronegativity and minimal steric bulk compared to other halogens allow it to subtly influence the electronic environment and tautomeric equilibrium of the purine ring without causing significant structural disruption.

The true power of this modification lies in the spectroscopic handle it provides. The ¹⁹F nucleus is 100% naturally abundant, possesses a high gyromagnetic ratio, and has a spin of ½, making it an exceptional nucleus for NMR spectroscopy.[1] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local microenvironment, reporting on subtle changes in conformation, hydration, and intermolecular interactions.[1] This guide outlines the essential spectroscopic techniques required to fully characterize this compound and its derivatives, providing a robust foundation for its application in advanced research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR is the cornerstone technique for the characterization of this compound. It provides unambiguous structural confirmation and detailed insights into the molecule's electronic environment and dynamics. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for a complete analysis.

The Power of ¹⁹F NMR

The presence of fluorine provides a unique opportunity to study the structure and interactions of nucleic acids by ¹⁹F NMR spectroscopy due to the isotope's natural abundance, large gyromagnetic ratio, and the sensitivity of its chemical shifts to structural changes.[1] Changes in the ¹⁹F chemical shift can signal binding events, conformational switches (e.g., syn vs. anti glycosidic bond orientation), or changes in solvent exposure.

Causality in Experimental Design: The choice of solvent and pH is critical. Tautomeric equilibria and protonation states are pH-dependent, which will directly influence the electronic environment of the C8-F bond and thus the ¹⁹F chemical shift. Deuterated solvents such as DMSO-d₆ or D₂O are standard, with the choice depending on the solubility of the specific this compound derivative and the desired pH range.

Complementary ¹H and ¹³C NMR

While ¹⁹F NMR is the star attraction, ¹H and ¹³C NMR provide the essential scaffold for complete structural assignment. Key diagnostic signals include the ribose protons in nucleoside derivatives and the exchangeable imino and amino protons of the guanine base.[1] Carbon-fluorine coupling constants (JC,F) in the ¹³C spectrum are particularly informative, providing through-bond connectivity information. For instance, the C8 carbon will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons (C4, C5, N7) will show smaller two- or three-bond couplings.[1]

Table 1: Representative NMR Data for an this compound Derivative

(Data synthesized from 8-Fluoro-N-isobutyryl-2′-deoxyguanosine)[1]

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Assignment
¹H11.68sNH
¹H6.17t, J = 6.9H-1'
¹³C149.5d, JC,F = 247.6C8
¹³C113.9d, JC,F = 13.1C5
¹³C154.4d, JC,F = 2.1C6
¹⁹F-106.27sC8-F
Experimental Protocol: NMR Analysis of this compound Derivatives
  • Sample Preparation:

    • Dissolve 1-5 mg of the this compound compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For analysis in D₂O, lyophilize the sample from H₂O and re-dissolve in D₂O to minimize the residual HDO signal.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Acquire a standard ¹H spectrum to confirm sample concentration and purity.

    • Acquire a ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient. Use a spectral width appropriate for fluorinated organic compounds (e.g., -50 to -200 ppm).

    • Acquire a proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

    • (Optional) Acquire 2D correlation spectra such as ¹H-¹³C HSQC and HMBC to complete the structural assignment.

  • Data Processing & Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra. For ¹H and ¹³C in DMSO-d₆, reference to the residual solvent peak (δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δF = 0 ppm) or an internal standard can be used.

    • Integrate the ¹H signals and analyze the multiplicities.

    • Assign all signals based on chemical shifts, multiplicities, and coupling constants (especially JC,F values).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Dissolve 1-5 mg in 0.5 mL Deuterated Solvent Acq_H 1. Acquire ¹H Spectrum (Purity Check) Prep->Acq_H Acq_F 2. Acquire ¹⁹F Spectrum (Key Reporter) Acq_C 3. Acquire ¹³C Spectrum (Structural Backbone) Acq_2D 4. Acquire 2D Spectra (Optional, for Connectivity) Proc Process FID (FT, Phasing, Baseline) Acq_2D->Proc Ref Reference Spectra Proc->Ref Assign Assign Signals (δ, J, Multiplicity) Ref->Assign

Caption: General workflow for multi-nuclear NMR characterization of this compound.

Electronic Spectroscopy: Probing the π-System

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic structure and excited-state properties of this compound's conjugated π-system. These techniques are particularly sensitive to tautomerism and interactions that perturb the electronic distribution, such as base stacking in nucleic acids.

UV-Vis Absorption

Like natural guanine, this compound is expected to exhibit strong absorption in the UV region (240-280 nm) corresponding to π→π* electronic transitions. The exact absorption maximum (λmax) and molar extinction coefficient (ε) are sensitive to solvent polarity and pH due to their influence on the predominant tautomeric form. The introduction of the electron-withdrawing fluorine atom can cause a slight shift in the absorption bands compared to unmodified guanine.

Causality in Experimental Design: A key application of UV-Vis spectroscopy is the determination of the acid dissociation constant (pKa) by recording absorption spectra across a range of pH values. The resulting spectral shifts can be analyzed to identify the pKa values associated with protonation/deprotonation of the purine ring, which is crucial for understanding its behavior under physiological conditions.

Fluorescence Spectroscopy

While guanine itself is essentially non-fluorescent, modifications at the C8 position can introduce emissive properties. For example, 8-(8-guanosyl)guanosine is known to exhibit intense fluorescence.[2] Although detailed fluorescence data for the parent this compound is not extensively reported, its potential as an environmentally sensitive probe warrants investigation. The fluorescence quantum yield and emission maximum of 8-substituted purines are often highly dependent on the local environment, making them valuable for studying nucleic acid folding and binding events.[3][4][5]

Table 2: Anticipated Electronic Spectroscopy Properties of this compound
ParameterExpected Value/PropertyInfluencing Factors
UV λmax~250-280 nmpH, Solvent Polarity, Tautomeric Form
Molar Extinction (ε)10,000 - 15,000 M⁻¹cm⁻¹pH, Tautomeric Form
Emission λemTo be determined experimentallySolvent, Stacking Interactions, Temperature
Quantum Yield (ΦF)Likely low, but potentially enhanced in non-polar environmentsEnvironment Polarity, Rigidity
Experimental Protocol: UV-Vis and Fluorescence Analysis
  • Sample Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

    • For UV-Vis, dilute the stock solution with the buffer of choice (e.g., phosphate buffer, pH 7.4) to a final concentration that gives an absorbance between 0.1 and 1.0 AU (typically 10-50 µM).

    • For fluorescence, dilute the stock to a lower concentration (typically 1-10 µM) to avoid inner filter effects.

    • Prepare a "blank" sample containing only the solvent/buffer.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the blank solution in both the sample and reference cuvette holders.

    • Place the sample cuvette in the sample holder and record the absorption spectrum over a relevant range (e.g., 200-400 nm).

    • Identify the λmax and measure the absorbance.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Place the blank sample in the cuvette holder and record an emission scan to check for background fluorescence.

    • Place the this compound sample in the holder.

    • Set the excitation wavelength (λex) to the determined absorption maximum (λmax).

    • Record the emission spectrum over a range red-shifted from the excitation wavelength (e.g., λex + 20 nm to 600 nm).

    • (Optional) Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum (λem). This should resemble the absorption spectrum.

Vibrational Spectroscopy (FT-IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques provide a detailed "fingerprint" based on the molecule's covalent bonds and functional groups. For this compound, they are particularly useful for studying hydrogen bonding, tautomeric forms, and for identifying the characteristic C-F bond vibration.

Theoretical Grounding: The vibrational frequencies of a molecule are determined by the masses of the atoms and the force constants of the bonds connecting them.[6][7] Different tautomers of this compound will exhibit distinct patterns of C=O, C=N, and N-H stretching and bending modes, allowing for their differentiation. The C-F stretch is expected to appear as a strong, characteristic band in the IR spectrum, typically in the 1000-1200 cm⁻¹ region.

Visualization: Tautomeric Equilibrium of this compound

Tautomers Keto Keto Tautomer (Dominant in Aqueous Solution) Enol Enol Tautomer Keto->Enol H⁺ Shift

Caption: Keto-enol tautomerism in this compound, a key equilibrium influencing all spectra.

Table 3: Key Anticipated Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (imino/amino)3100 - 3400Broad due to hydrogen bonding
C=O Stretch1680 - 1720Strong in IR, sensitive to H-bonding and tautomerism
C=N / C=C Ring Stretches1500 - 1650Multiple bands, characteristic of the purine ring
C-F Stretch1000 - 1200Strong in IR, a key diagnostic peak
Ring Breathing Modes700 - 900Characteristic fingerprint region
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove moisture.

    • Weigh approximately 1 mg of the this compound sample and 100-200 mg of KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

  • Pellet Formation:

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over the range of 4000-400 cm⁻¹.

The Synergy of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), are indispensable for interpreting spectroscopic data.[8][9] Quantum mechanical calculations can predict NMR chemical shifts, electronic transition energies (UV-Vis), and vibrational frequencies (IR/Raman) with remarkable accuracy.[10][11]

Self-Validating System: The true power of this approach lies in the synergy between experiment and theory.[12] Experimental spectra can validate and refine computational models, while validated models can be used to unambiguously assign complex spectra and predict the properties of yet-unsynthesized derivatives. For this compound, DFT can be used to:

  • Calculate the relative energies of different tautomers in the gas phase and solution to predict the dominant species.[13][14]

  • Simulate the IR and Raman spectra to aid in the assignment of vibrational modes.

  • Calculate NMR shielding tensors to predict chemical shifts, helping to resolve assignment ambiguities.

Conclusion

The is a multi-modal endeavor, with each technique providing a unique and complementary piece of the structural and electronic puzzle. NMR, particularly ¹⁹F NMR, offers unparalleled detail on the local environment and serves as the primary tool for structural elucidation and interaction studies.[1] Electronic spectroscopy probes the conjugated π-system, reporting on factors that influence electronic transitions, while vibrational spectroscopy provides a detailed molecular fingerprint sensitive to bonding and tautomerism. Underpinning all these experimental techniques is the predictive and interpretive power of computational chemistry. By integrating these methods as outlined in this guide, researchers can build a comprehensive and robust understanding of this compound, unlocking its full potential as a sophisticated probe in chemical biology and drug discovery.

References

  • Kong, D., et al. (2018). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 23(11), 2818. Available at: [Link]

  • Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Available at: [Link]

  • Hovhannissian, G., et al. (2011). Fluorescence properties of 8-(2-pyridyl)guanine "2PyG" as compared to 2-aminopurine in DNA. Chembiochem, 12(13), 1997-2000. Available at: [Link]

  • Kim, H. M., et al. (2019). Detection of 8-oxoguanine and apurinic/apyrimidinic sites using a fluorophore-labeled probe with cell-penetrating ability. BMC Biotechnology, 19(1), 86. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical properties of 8-arylbutadienyl 2′-deoxyguanosines. Available at: [Link]

  • Bignon, E., et al. (2020). Photophysical Characterization of Isoguanine in a Prebiotic-Like Environment. Chemphyschem, 21(18), 2090-2096. Available at: [Link]

  • Kalra, A., et al. (2021). Photophysical properties of push–pull 8-aryl-deoxyguanosine probes within duplex and G-quadruplex structures. Journal of Materials Chemistry C, 9(4), 1373-1382. Available at: [Link]

  • Ishida, S., et al. (1981). Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine. Journal of the Chemical Society, Perkin Transactions 2, (3), 352-357. Available at: [Link]

  • Wang, F. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. Physical Chemistry Chemical Physics, 25(10), 7176-7193. Available at: [Link]

  • Chemistry LibreTexts. (2023). Introduction to Vibrations. Available at: [Link]

  • Zou, W., et al. (2020). Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(5), e1486. Available at: [Link]

  • Mishra, P. C., & Suhai, S. (1998). Tautomeric equilibria in 8-oxopurines: implications for mutagenicity. Journal of the American Chemical Society, 120(13), 3234-3240. Available at: [Link]

  • Zięba-Kulta, O., & Raczyńska, E. D. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6205. Available at: [Link]

  • ResearchGate. (n.d.). Future of computational molecular spectroscopy-from supporting interpretation to leading the innovation. Available at: [Link]

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. Chimia, 76(6), 589-593. Available at: [Link]

  • Arjunan, V., et al. (2012). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 506-516. Available at: [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 8-Fluoroguanine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Utility of a Single Fluorine Atom

In the landscape of molecular biology and drug development, the substitution of a single hydrogen atom with fluorine can dramatically alter the biological activity of a molecule.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer increased metabolic stability and can modulate binding interactions with target enzymes.[1][2] 8-Fluoroguanine (8-FG), a synthetic purine analog, exemplifies this principle. As a structural mimic of guanine, it has the potential to deceptively enter cellular metabolic pathways and interfere with fundamental processes reliant on nucleic acids. This guide provides a comprehensive technical overview of the known and hypothesized mechanisms by which this compound exerts its biological effects, intended for researchers and professionals engaged in nucleic acid chemistry, virology, and oncology.

Section 1: Metabolic Activation - The Entry into Cellular Machinery

For an exogenous nucleobase analog like this compound to become biologically active, it must first be converted into its corresponding nucleotide triphosphate. This multi-step phosphorylation cascade is a critical prerequisite for its recognition and utilization by cellular polymerases.

The proposed metabolic pathway is as follows:

  • Conversion to Nucleoside: this compound is first glycosylated to form 8-fluoro-2'-deoxyguanosine (if targeting DNA pathways) or 8-fluoroguanosine (if targeting RNA pathways).

  • Initial Phosphorylation: The nucleoside form is then phosphorylated by cellular nucleoside kinases, such as deoxycytidine kinase, to yield 8-fluoro-guanosine monophosphate (8-FGMP).[3]

  • Sequential Phosphorylation: Subsequently, nucleoside monophosphate and diphosphate kinases catalyze the formation of 8-fluoro-guanosine diphosphate (8-FGDP) and the active 8-fluoro-guanosine triphosphate (8-FGTP).[4]

This bioactivation is essential; the triphosphate form is the substrate that directly competes with endogenous GTP for incorporation into nascent nucleic acid chains.

Metabolic_Activation_of_8_Fluoroguanine cluster_0 Cellular Environment cluster_1 Target Pathways 8FG This compound 8FdG 8-Fluoro-deoxyguanosine 8FG->8FdG Glycosylation 8FdGMP 8-FdG-Monophosphate 8FdG->8FdGMP Nucleoside Kinase 8FdGDP 8-FdG-Diphosphate 8FdGMP->8FdGDP NMP Kinase 8FdGTP 8-FdG-Triphosphate (Active Form) 8FdGDP->8FdGTP NDP Kinase Polymerases DNA/RNA Polymerases 8FdGTP->Polymerases Substrate Competition Mechanism_of_Action cluster_input Cellular Entry & Activation cluster_process Core Mechanism cluster_outcome Cellular Consequences 8FGTP 8-Fluoro-GTP (Active Drug) Incorp Incorporation into RNA/DNA by Polymerase 8FGTP->Incorp Substrate for Disrupt Structural Disruption (syn Conformation) Incorp->Disrupt Causes Stall Transcription/Replication Stalling & Termination Disrupt->Stall Leads to DDR DNA Damage Response (DDR) Activation Stall->DDR Triggers Apoptosis Apoptosis Induction DDR->Apoptosis Initiates CellDeath Cell Death Apoptosis->CellDeath

Caption: Core mechanism of this compound leading from incorporation to cell death.

Section 3: Induction of Cell Death Pathways

The ultimate fate of a cancer cell treated with an effective cytotoxic agent is regulated cell death. The stalling of replication and transcription by this compound serves as a potent damage signal that activates intrinsic cellular suicide programs.

The accumulation of terminated nucleic acid strands and stalled polymerases is recognized by the cell's DNA Damage Response (DDR) machinery. [5]This can initiate a cascade leading to apoptosis (programmed cell death) through several mechanisms:

  • Intrinsic (Mitochondrial) Pathway: Persistent DNA damage signaling can lead to the loss of mitochondrial membrane potential and the release of cytochrome c. [5][6]Cytochrome c then participates in forming the apoptosome, which activates initiator caspase-9, leading to the activation of executioner caspases-3 and -7. [6][7]* Extrinsic (Death Receptor) Pathway: While less directly implicated, cellular stress can sometimes sensitize cells to extrinsic death signals, involving the activation of caspase-8. [8][9] The induction of apoptosis is a hallmark of many successful fluorinated nucleoside anticancer drugs, such as clofarabine and fludarabine, which also function by inhibiting DNA synthesis and repair. [1]

Section 4: A Potential Secondary Mechanism - Riboswitch Modulation

Beyond its role as a fraudulent nucleotide, this compound's structural similarity to guanine suggests a potential interaction with riboswitches. Riboswitches are structured RNA domains, typically in the 5'-untranslated region of bacterial mRNAs, that regulate gene expression by binding directly to specific metabolites. [10][11] The guanine riboswitch, for example, binds guanine to control the expression of genes involved in purine metabolism and transport. [12]Ligand binding to the aptamer domain induces a conformational change in the downstream expression platform, typically leading to transcription termination or inhibition of translation initiation. [11] It is plausible that this compound could act as a ligand for the guanine riboswitch. If it binds to the aptamer domain, it could lock the riboswitch in a repressive state, leading to the downregulation of essential genes. This represents a potential mechanism for antibacterial activity, as riboswitches are predominantly found in bacteria and are generally absent in humans. [11]Furthermore, specialized riboswitches that recognize the damaged base 8-oxoguanine exist, highlighting the ability of these RNA structures to recognize C8-modified purines. [13][14]

Section 5: Experimental Protocols for Mechanistic Investigation

Validating the proposed mechanisms of action requires specific, controlled experimentation. Below are outlines for key protocols.

Protocol 1: In Vitro Polymerase Chain Termination Assay

Objective: To determine if 8-fluoro-dGTP is incorporated by a specific polymerase and causes chain termination.

Methodology:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate. Each well should contain:

    • Reaction Buffer (with MgCl2)

    • A short, single-stranded DNA or RNA template with a known sequence.

    • A 5'-radiolabeled or fluorescently-labeled primer complementary to the 3' end of the template.

    • Purified DNA or RNA polymerase.

  • Nucleotide Conditions (4 Sets):

    • Control: Add all four natural dNTPs (or NTPs) at an optimal concentration (e.g., 100 µM each).

    • G-Chase: Add dATP, dCTP, dTTP, but a low, limiting concentration of dGTP (e.g., 1 µM).

    • 8-FGTP Test: Add dATP, dCTP, dTTP (at 100 µM) and a concentration of 8-fluoro-dGTP (e.g., 10 µM).

    • Competition: Add dATP, dCTP, dTTP (at 100 µM), a low concentration of dGTP (1 µM), and varying concentrations of 8-fluoro-dGTP.

  • Reaction: Incubate the plate at the optimal temperature for the polymerase (e.g., 37°C) for a defined time course (e.g., 5, 15, 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of stop buffer (e.g., formamide with EDTA and loading dye).

  • Analysis: Denature the products by heating (95°C for 5 min). Separate the DNA/RNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Visualize the labeled fragments using autoradiography or fluorescence imaging.

  • Interpretation: Full-length product in the control lane indicates a processive polymerase. In the 8-FGTP test lane, the appearance of shorter bands corresponding to positions immediately following a cytosine in the template indicates incorporation of 8-FG and subsequent chain termination.

Protocol 2: Cell Viability and Apoptosis Assay

Objective: To measure the cytotoxic effect of this compound on cancer cells and determine if cell death occurs via apoptosis.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., a colon cancer cell line like HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Viability Assessment (MTT or similar assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

    • Solubilize the crystals with DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

  • Apoptosis Assessment (Caspase-3/7 Activity Assay):

    • Use a parallel plate of treated cells.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD peptide sequence) directly to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Measure luminescence or fluorescence with a plate reader.

  • Interpretation: A dose-dependent decrease in cell viability indicates cytotoxicity. A corresponding dose-dependent increase in caspase-3/7 activity confirms that the observed cell death is mediated by the apoptotic pathway.

Conclusion and Future Directions

The mechanism of action of this compound is rooted in its identity as a "fraudulent" nucleobase. Its bioactivation to a triphosphate form allows it to act as a substrate for polymerases, leading to incorporation into nucleic acids. This event, driven by the unique conformational properties conferred by the C8-fluorine, disrupts the fundamental processes of transcription and replication, culminating in the activation of apoptotic cell death. While this pathway is well-supported by evidence from related fluorinated nucleosides, particularly in virology, further research is needed to fully elucidate its activity in cancer models and to explore the intriguing potential for riboswitch modulation. The strategic placement of a single fluorine atom transforms a simple purine into a potent biological effector, offering a compelling subject for continued investigation in drug development.

References

  • Wang, Y., Ni, L., Zhu, L., & Xi, Z. (2018). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules. [Link]

  • Omsland, M., & Ochmann, M. (2023). Bioinformatics and Genomic Analyses of the Suitability of Eight Riboswitches for Antibacterial Drug Targets. International Journal of Molecular Sciences. [Link]

  • Paper, S. L., et al. (2005). Novel fluorinated prodrugs for activation by carboxypeptidase G2 showing good in vivo antitumor activity in gene-directed enzyme prodrug therapy. Journal of Medicinal Chemistry. [Link]

  • Casciano, D. A. (1990). Metabolic activation in isolated rat hepatocytes. SAAS Bulletin of Biochemistry and Biotechnology. [Link]

  • Wang, Y., Ni, L., Zhu, L., & Xi, Z. (2018). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]

  • Koirala, S., et al. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. Proceedings of the National Academy of Sciences. [Link]

  • Szewczyk, M., et al. (2024). Metabolic Reprogramming Triggered by Fluoride in U-87 Glioblastoma Cells: Implications for Tumor Progression? International Journal of Molecular Sciences. [Link]

  • Singh, V., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

  • Prasad, A. K., & Parmar, G. (2019). Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. Molecules. [Link]

  • PubChem. (n.d.). 2'-Deoxy-2'-fluoroguanosine. National Center for Biotechnology Information. [Link]

  • Edwards, A. L., & Batey, R. T. (2010). Riboswitches: discovery of drugs that target bacterial gene-regulatory RNAs. Current Opinion in Structural Biology. [Link]

  • Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology. [Link]

  • Engels, J. W., & Granzhan, A. (2011). Synthesis and Properties of Fluorinated Nucleobases in DNA and RNA. Gohlke Group, Heinrich-Heine-Universität Düsseldorf. [Link]

  • Koirala, S., et al. (2023). (PDF) 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. ResearchGate. [Link]

  • Springer, C. J., et al. (1994). Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry. [Link]

  • Ribocentre. (n.d.). Riboswitch. ribocentre.org. [Link]

  • Pan, L., et al. (2023). 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury. Nucleic Acids Research. [Link]

  • Ojima, I., et al. (2016). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry. [Link]

  • Yuan, Y., et al. (2019). Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics. Molecules. [Link]

  • Ojima, I., et al. (2022). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future Medicinal Chemistry. [Link]

  • Dodd, T. L., & Tor, Y. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Nature Reviews Chemistry. [Link]

  • Fleming, A. M., & Burrows, C. J. (2020). 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? Genes. [Link]

  • Zhong, C., et al. (2020). Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells. International Journal of Biological Sciences. [Link]

  • National Toxicology Program. (2019). Protocol for Systematic Review of Effects of Fluoride Exposure on Neurodevelopment: OHAT. ntp.niehs.nih.gov. [Link]

  • Wang, G., & Vasquez, K. M. (2019). Effects of Replication and Transcription on DNA Structure-Related Genetic Instability. Genes. [Link]

  • Tisdale, M., et al. (1993). Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine. Antimicrobial Agents and Chemotherapy. [Link]

  • Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • Jackson, E. K., et al. (2022). Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats. Biochemical Pharmacology. [Link]

  • Lee, S., et al. (2019). Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. International Journal of Molecular Sciences. [Link]

  • Karakas, C., et al. (2017). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. Archives of Toxicology. [Link]

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • CNRS. (2025). A new class of molecules against cancer cells refractory to standard treatments. CNRS News. [Link]

  • Fouquerel, E., et al. (2019). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology. [Link]

  • Gauri, M., et al. (2014). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Heterocyclic Chemistry. [Link]

  • Shewach, D. S., et al. (1992). Metabolic pathways for the activation of the antiviral agent 2',3'-dideoxyguanosine in human lymphoid cells. Molecular Pharmacology. [Link]

  • Chen, Y., et al. (2019). Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells. Cell Death & Disease. [Link]

  • WGN News. (2025). Tiny structure, big breakthrough: Drug targets blood cancer with precision. YouTube. [Link]

  • ImmunoChemistry Technologies. (2017). Pathways to Cell Death: Apoptosis, Pyroptosis, and Autophagy. YouTube. [Link]

  • Shomu's Biology. (2017). Extrinsic Pathway of Apoptosis | FAS Ligand Mediated. YouTube. [Link]

Sources

A Theoretical and Computational Guide to the Structural Properties of 8-Fluoroguanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a means to modulate electronic properties, metabolic stability, and molecular interactions.[1][2] 8-Fluoroguanine (8-F-G), a synthetic analogue of the canonical nucleobase guanine, represents a compelling subject for theoretical investigation due to the profound influence of the C8-fluoro substitution. This guide provides a comprehensive analysis of the structural and electronic ramifications of this modification, intended for researchers in computational chemistry, drug design, and molecular biology. We will delve into the tautomeric landscape, hydrogen-bonding capabilities, and electronic profile of 8-F-G, underpinned by established quantum chemical methodologies.

The Perturbed Tautomeric Equilibrium of this compound

Guanine and its analogues exist in a dynamic equilibrium between several tautomeric forms, primarily the keto-enol and amino-imino isomers.[3][4] The relative populations of these tautomers are critical as they dictate the base's hydrogen bonding patterns and, consequently, its fidelity during nucleic acid replication.[5] The introduction of a highly electronegative fluorine atom at the C8 position is theoretically expected to significantly alter this equilibrium.

Keto-Enol and Amino-Imino Tautomerism

The primary tautomeric considerations for guanine involve proton transfer between the N1 and O6 positions (keto-enol) and the N2 and N3 or N1 positions (amino-imino). The canonical form is the N9-H, N1-H keto-amino tautomer.

Theoretical studies on guanine consistently show the keto form to be substantially more stable than the enol form, often by more than 10 kcal/mol, due to the greater strength of the C=O bond compared to the C=C bond.[4][6] Similarly, the amino form is favored over the imino form.[7]

For this compound, the inductive electron-withdrawing effect of the fluorine atom is predicted to increase the acidity of nearby N-H protons, particularly at the N7 and N9 positions of the imidazole ring. This perturbation can shift the tautomeric preferences. For instance, studies on the analogous 8-oxoguanine have shown that substitution at the C8 position dramatically influences tautomeric stability and protonation states.[8][9]

Tautomers cluster_keto Keto Forms cluster_enol Enol Forms Keto_Amino Keto-Amino (Canonical) Keto_Imino Keto-Imino Keto_Amino->Keto_Imino Amino-Imino Tautomerization (N2-H → N3-H) Enol_Amino Enol-Amino Keto_Amino->Enol_Amino Keto-Enol Tautomerization (N1-H → O6-H) Enol_Imino Enol-Imino Keto_Imino->Enol_Imino Keto-Enol Tautomerization Enol_Amino->Enol_Imino Amino-Imino Tautomerization

Predicted Relative Stabilities

While comprehensive quantum chemical studies specifically on this compound tautomerism are emerging, we can infer the likely energetic landscape by drawing parallels with related C8-substituted purines.[10][11] The following table outlines the predicted relative energies based on Density Functional Theory (DFT) calculations, which are a common and reliable method for such systems.[3][8]

Tautomer of this compoundAssumed ProtonationPredicted ΔG (kcal/mol) vs. CanonicalRationale for Stability/Instability
Keto-Amino (Canonical) N9-H, N1-H, N2-H₂0.0 (Reference) Thermodynamically most stable form, analogous to natural guanine.[3]
Enol-Amino N9-H, O6-H, N2-H₂> +10Disruption of the highly stable C6=O carbonyl group.[4][12]
Keto-Imino N9-H, N1-H, N2-H(N3)~ +5-8Generally less stable than the amino form in purines.[7]
Keto-Amino (N7-H) N7-H, N1-H, N2-H₂~ +2-4A common alternative tautomer for purines; stability is solvent-dependent.[10]

Altered Hydrogen Bonding and Base Pairing

The hydrogen bond donor-acceptor pattern of a nucleobase is its primary mode of molecular recognition. Fluorine, while being a poor hydrogen bond acceptor itself, can significantly alter the properties of neighboring functional groups.[13][14]

Impact on Donor/Acceptor Sites

The C8-F bond induces a dipole that withdraws electron density from the purine ring system. This has two major consequences for hydrogen bonding:

  • Increased Acidity of N7-H: In the N7-H tautomer, the N7 proton becomes more acidic, making it a stronger hydrogen bond donor.

  • Decreased Basicity of N7: In the canonical N9-H tautomer, the lone pair on the N7 nitrogen becomes less basic, weakening its ability to act as a hydrogen bond acceptor (e.g., in Hoogsteen base pairing).[11]

These electronic modulations suggest that 8-F-G may exhibit altered preferences for Watson-Crick versus Hoogsteen base pairing. While a standard 8-F-G:C Watson-Crick pair is expected, the weakened N7 acceptor site might disfavor certain tertiary interactions or Hoogsteen pairing with adenine, a known mechanism for mutations involving 8-oxoguanine.[11]

BasePairing cluster_WCFG Watson-Crick: 8-F-Guanine & Cytosine cluster_Hoogsteen Hoogsteen (Potential): 8-F-Guanine & Adenine FG_O6 O6 C_N4 H-N4 FG_O6->C_N4 H-bond FG_N1 N1-H C_N3 N3 FG_N1->C_N3 H-bond FG_N2 N2-H C_O2 O2 FG_N2->C_O2 H-bond FG_N7 N7 A_N6 N6-H FG_N7->A_N6 H-bond (Weakened) FG_N6 H-N6 A_N1 N1 FG_N6->A_N1 H-bond

Computational Protocol for Structural Analysis

To provide actionable insights for researchers, we outline a standard, validated protocol for the quantum chemical analysis of this compound tautomers using Gaussian, Q-Chem, or similar software packages.[15][16][17]

Step-by-Step Methodology
  • Structure Generation: Build the initial 3D coordinates for each desired tautomer of this compound (e.g., Keto-Amino N9-H, Keto-Amino N7-H, Enol-Amino N9-H).

  • Geometry Optimization:

    • Rationale: To find the lowest energy conformation (a stable structure) for each tautomer.

    • Method: Density Functional Theory (DFT) is highly effective. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p). The "+" indicates diffuse functions for lone pairs, and "(d,p)" adds polarization functions for accurately describing bond angles.[3]

    • Command (Gaussian): #p B3LYP/6-31+G(d,p) Opt

  • Frequency Calculation:

    • Rationale: To verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs Free Energy (G).

    • Method: Must be performed at the same level of theory as the optimization.

    • Command (Gaussian): #p B3LYP/6-31+G(d,p) Freq

  • Solvation Modeling (Optional but Recommended):

    • Rationale: To simulate the effect of a solvent (like water), which can significantly influence tautomeric equilibria.

    • Method: Use a Polarizable Continuum Model (PCM) during the optimization and frequency steps. This models the solvent as a continuous dielectric field.[18]

    • Command (Gaussian): #p B3LYP/6-31+G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

  • Data Analysis:

    • Extract the Gibbs Free Energies (or electronic energies if comparing in gas phase) for each tautomer from the output files.

    • Calculate the relative energy (ΔG) of each tautomer with respect to the most stable one.

Workflow start 1. Build Tautomer Structures opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->opt freq 3. Frequency Calculation (Confirm Minimum, Get G) opt->freq solv 4. Add Solvation Model (e.g., PCM for Water) opt->solv Optional but recommended analysis 5. Analyze Relative Energies (ΔG) freq->analysis solv->freq end Determine Most Stable Tautomer analysis->end

Conclusion and Outlook

Theoretical studies provide a powerful lens through which to understand the nuanced structural and electronic consequences of fluorinating guanine at the C8 position. The strong inductive effect of fluorine is predicted to modulate the tautomeric equilibrium and alter the hydrogen-bonding landscape, particularly by weakening the N7 position as a Hoogsteen acceptor. These modifications are critical for predicting how 8-F-G will behave in a biological context, whether as a therapeutic agent or a molecular probe. The computational protocols detailed herein offer a robust framework for researchers to further explore these properties and guide the rational design of novel fluorinated nucleoside analogues. Future work should focus on validating these theoretical predictions through experimental techniques like 19F NMR[19][20] and on modeling the behavior of 8-F-G within DNA and RNA duplexes to fully elucidate its impact on helical stability and recognition by enzymes.

References

  • Mandal, S., & Singh, M. S. (2014). Theoretical studies on the tautomerization of guanine nucleobase. Physical Chemistry Research, 2(2), 163-172.

  • Pal, R., Nayak, S. K., & Dash, S. R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4333-4354.

  • Naidu, G. R., & Naidu, G. R. (2012). Molecular mechanism of base pairing infidelity during DNA duplication upon one-electron oxidation. Journal of Biosciences, 37(4), 695-705.

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.

  • Valencia, H., et al. (2012). Theoretical study of the electronic properties of fluorographene. Journal of Molecular Modeling, 18(9), 4277-4284.

  • Sarma, R. J., & Mugesh, G. (2008). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Chemistry - A European Journal, 14(30), 9335-9343.

  • Mrozek, A., & Szlachetko, J. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 22(21), 11534.

  • Slobodin, B., & Gerstman, B. S. (2021). Recent technical advances in the study of nucleic acid modifications. Frontiers in Cell and Developmental Biology, 9, 693247.

  • Nenov, A., et al. (2020). Excited State Dynamics of 8-Vinyldeoxyguanosine In Aqueous Solution Studied by Time-Resolved Fluorescence Spectroscopy and Quantum Mechanical Calculations. Molecules, 25(4), 824.

  • Gascón, J. A., et al. (2005). Computational analysis of the binding mode of 8-oxo-guanine to formamidopyrimidine-DNA glycosylase. Journal of the American Chemical Society, 127(34), 12089-12099.

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

  • Stasyuk, A. J., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6294.

  • Liao, X., & Le, X. C. (2019). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. Molecules, 24(17), 3073.

  • Baik, M. H., et al. (2002). First principles calculations of the tautomers and pK(a) values of 8-oxoguanine: implications for mutagenicity and repair. Chemical Research in Toxicology, 15(9), 1127-1135.

  • Scott, F. J., & Goss, R. J. M. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 10074-10088.

  • Kumar, S., & Sharma, P. (2014). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 19(7), 10354-10365.

  • Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4521-4529.

  • BioNinja. (n.d.). Base Pairing. BioNinja.

  • Reuter, C. G., et al. (2011). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 13(28), 12920-12928.

  • Yim, W. C., & Lee, J. W. (2021). A theoretical perspective of the physical properties of different RNA modifications with respect to RNA duplexes. Computational and Structural Biotechnology Journal, 19, 1146-1155.

  • Choundhury, R., & Amgoth, C. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296.

  • Ghasemi, J., & Niazi, A. (2007). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. E-Journal of Chemistry, 4(4), 528-535.

  • Key, F. M., & Scheek, R. M. (2011). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 39(20), e133.

  • Science.gov. (n.d.). tautomerism: Topics by Science.gov. Science.gov.

  • ResearchGate. (n.d.). Analytical Methods for Deciphering RNA Modifications. ResearchGate.

  • Livshits, G. I., et al. (2009). Electronic structure of DNA--unique properties of 8-oxoguanosine. Journal of Physical Chemistry B, 113(6), 1629-1633.

  • CK-12 Foundation. (n.d.). Chargaff's Base-Pairing Rules - Advanced. CK-12 Foundation.

  • Lopez-Bezanilla, A., et al. (2016). Electronic properties of 8-Pmmn borophene. arXiv preprint arXiv:1608.05018.

  • MedCrave. (2016). Studies in Computational Quantum Chemistry. MedCrave eBooks.

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

  • Gotor, R., et al. (1997). Theoretical calculations, synthesis and base pairing properties of oligonucleotides containing 8-amino-2'-deoxyadenosine. Nucleic Acids Research, 25(24), 5037-5043.

  • Liu, Y., et al. (2017). Oligonucleotides DNA containing 8-trifluoromethyl-2′-deoxyguanosine for observing Z-DNA structure. Nucleic Acids Research, 45(15), 8656-8664.

  • All About Chemistry. (2020). Tautomerism; Types & Stability of Tautomers. YouTube.

  • Cho, B. P., et al. (1990). 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. Chemical Research in Toxicology, 3(5), 445-452.

  • Engelhart, A. E., et al. (2009). Evidence of strong hydrogen bonding by 8-aminoguanine. Chemical Communications, (6), 647-649.

  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 12(24), 3583-3586.

  • Guga, P., & Pasternak, A. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3326.

  • Al-Joboury, M. I., & Al-Juboori, A. M. (2010). Quantum Chemical DFT study of the fulvene halides molecules (Fluoro, Chloro, Bromo, Iodo, and stato fulvenes). National Journal of Chemistry, 37, 10-21.

  • Lopez-Bezanilla, A., et al. (2016). Electronic properties of 8-Pmmn borophene. Physical Review B, 93(24), 241406.

  • Reuter, C. G., et al. (2011). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 13(28), 12920-12928.

  • Grabowski, S. J., & Leszczynski, J. (Eds.). (2014). Tautomerism: Methods and Theories. John Wiley & Sons.

  • Hao, H., et al. (2022). Electronic Properties of Graphene Nano-Parallelograms: A Thermally Assisted Occupation DFT Computational Study. Molecules, 27(19), 6537.

  • Boguslawski, K., & Tecmer, P. (2017). What can quantum information theory offer to quantum chemistry?. Faraday Discussions, 198, 9-27.

  • Rimarčík, J., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. International Journal of Molecular Sciences, 24(13), 11091.

  • Biology Online. (2022). Base-pairing rule - Definition and Examples. Biology Online Dictionary.

  • Linsky, M., et al. (2021). A general computational design strategy for stabilizing viral class I fusion proteins. Nature Communications, 12(1), 1-12.

  • Q-Chem. (2020). Webinar 43: "New Analysis Tools for Excited-State Quantum Chemistry: The libwfa Library in Q-Chem". YouTube.

  • Lopez-Bezanilla, A., et al. (2016). Electronic properties of 8-Pmmn borophene. Physical Review B, 93(24).

Sources

An In-depth Technical Guide to the Stability and Reactivity Profile of 8-Fluoroguanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in Nucleoside Chemistry

The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry and chemical biology.[1][2][3] Its unique properties—small steric footprint, high electronegativity, and the ability to form strong bonds with carbon—allow for subtle yet profound modulations of a molecule's physicochemical and biological characteristics.[2][4] In the realm of nucleoside chemistry, the strategic placement of a fluorine atom can enhance metabolic stability, alter base pairing dynamics, and serve as a sensitive reporter for structural and functional studies.[1][5] This guide focuses on 8-fluoroguanine, a fascinating guanine analog whose utility is intrinsically linked to its distinct stability and reactivity profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of these core attributes is paramount for its successful application as a molecular probe, a therapeutic agent, or a tool for elucidating complex biological mechanisms.

I. The Chemical Landscape of this compound: Synthesis and Intrinsic Stability

The synthesis of this compound and its nucleoside derivatives is a non-trivial endeavor, primarily due to the inherent instability of the C8-F bond under various chemical conditions.[6][7] An appreciation of the synthetic challenges provides crucial insights into the compound's reactivity.

Synthetic Routes: A Balancing Act of Fluorination and Preservation

Several strategies have been developed to introduce fluorine at the C8 position of guanine. Early methods involving elemental fluorine, while effective, are often impractical due to the hazardous nature of the reagent.[6] More contemporary and widely adopted approaches rely on electrophilic fluorinating agents.

A common strategy involves the metalation of a suitably protected guanosine derivative followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).[6][8] The choice of protecting groups for the exocyclic amine and the sugar hydroxyls is critical to prevent side reactions and ensure the stability of the final product during deprotection steps.

Experimental Protocol: Synthesis of 3′,5′-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2′-deoxyguanosine [6]

  • Protection: Start with N-2-isobutyryl-2′-deoxyguanosine. Protect the 3′ and 5′ hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.

  • Metalation: Treat the protected nucleoside with lithium diisopropylamide (LDA) in toluene at -78 °C for 2 hours. This deprotonates the C8 position, making it nucleophilic.

  • Fluorination: Introduce N-fluorobenzenesulfonimide (NFSI) to the reaction mixture to deliver the fluorine atom to the C8 position.

  • Deprotection: The silyl protecting groups can be removed using tetra-n-butylammonium fluoride (TBAF) in THF.

The causality behind this multi-step process lies in the need to activate the C8 position for fluorination while safeguarding other reactive sites on the molecule. The bulky TBDMS groups also provide steric hindrance that can influence the regioselectivity of the reaction.

The Achilles' Heel: Instability Under Basic and Acidic Conditions

The C8-F bond in this compound derivatives is susceptible to cleavage under both basic and acidic conditions, a critical consideration for its incorporation into oligonucleotides and for its handling and storage.

  • Basic Lability: Basic conditions, such as those typically used for the removal of N-acyl protecting groups during oligonucleotide synthesis (e.g., concentrated aqueous ammonium hydroxide), can lead to defluorination and the formation of side products.[6][7] Treatment of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine with aqueous ammonium hydroxide results in a mixture of 8-amino-2′-deoxyguanosine and C8:5′-O-cyclo-2′-deoxyguanosine, rather than the desired 8-fluoro-2′-deoxyguanosine.[6] This reactivity underscores the need for alternative, milder deprotection strategies when working with this analog.

  • Acidic Lability: While more stable than under basic conditions, this compound derivatives can also degrade in strong acids.[6][7] However, studies have shown that 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine is sufficiently stable in 3% dichloroacetic acid, a reagent commonly used for the detritylation step in solid-phase oligonucleotide synthesis.[6][7] This finding is crucial for its practical application in synthesizing modified nucleic acids.

The following table summarizes the stability of 8-fluoro-N-isobutyryl-2′-deoxyguanosine under various acidic conditions, as determined by 19F NMR spectroscopy.[7]

Acid in MethanolHalf-Life (minutes)
3% Trichloroacetic acid (TCA)10.5
3% Dichloroacetic acid (DCA)65.2
3% Monochloroacetic acid (MCA)145.8
3% Benzoic acidStable
80% Acetic acidStable

This data clearly illustrates the inverse relationship between acid strength (pKa) and the stability of the 8-fluoro-substituted nucleoside, providing a quantitative basis for protocol optimization.

II. Reactivity Profile: Implications for Biological Systems and Research Applications

The electronic perturbations induced by the C8-fluorine atom significantly influence this compound's reactivity within a biological context, affecting enzymatic processing, base pairing, and its utility as a molecular probe.

Enzymatic Recognition and Processing

The introduction of a fluorine atom at the C8 position can dramatically alter the substrate recognition and processing by various enzymes. For instance, 2'-fluoro substitution in dideoxynucleosides has been shown to confer increased enzymatic stability against deamination.[9] While specific data on the enzymatic processing of this compound by DNA polymerases and repair enzymes is an active area of research, it is anticipated that the altered electrostatic potential and conformational preferences of the modified base will impact these interactions.

The study of 8-oxoguanine, a structurally related C8-substituted guanine analog, provides valuable insights. The repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) excises 8-oxoguanine from DNA.[10][11] The mechanism involves product-assisted catalysis where the excised 8-oxoguanine base itself acts as a catalyst.[10][11] It is plausible that this compound, if excised, could modulate the activity of such enzymes in a similar or inhibitory fashion.

Base Pairing and Duplex Stability

The C8 position of guanine resides in the major groove of B-form DNA, and modifications at this site can influence duplex stability and conformation. The strong electron-withdrawing nature of fluorine can affect the hydrogen bonding capacity and stacking interactions of the guanine base.

Studies on related 8-substituted guanosine analogs, such as 8-methyl-2'-deoxyguanosine, have shown that such modifications can be miscoding lesions and can alter the thermodynamic stability of DNA duplexes.[12] The impact of this compound on base pairing fidelity and duplex stability is a critical area of investigation, particularly for its application in developing therapeutic oligonucleotides or as a probe for nucleic acid structure. While direct studies on this compound base pairing are not as prevalent, research on 8-oxoguanine shows it can mispair with adenine, leading to G:C to T:A transversions.[13][14] The conformational preference of the glycosidic bond (syn vs. anti) is a key determinant in these interactions.

This compound as a 19F NMR Probe

One of the most powerful applications of this compound is as a probe for studying the structure and dynamics of nucleic acids and their interactions with other molecules using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[6][15] Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift dispersion of the 19F nucleus, which is highly sensitive to the local chemical environment.[15][16]

The 19F chemical shift of an this compound residue incorporated into a nucleic acid can provide detailed information about:

  • Conformational changes (e.g., B-DNA to Z-DNA transitions).[6]

  • Binding of proteins, drugs, or other ligands.

  • Local dynamics and solvent accessibility.

The workflow for utilizing this compound in 19F NMR studies is depicted below.

G cluster_synthesis Synthesis & Incorporation cluster_nmr NMR Analysis cluster_interpretation Structural & Functional Insights s1 Synthesize 8-F-dG Phosphoramidite s2 Solid-Phase Oligonucleotide Synthesis s1->s2 s3 Purification & Characterization s2->s3 n1 Sample Preparation (Oligonucleotide + Binding Partner) s3->n1 Incorporate into System n2 19F NMR Data Acquisition n1->n2 n3 Spectral Analysis (Chemical Shift, Linewidth) n2->n3 i1 Correlate Spectral Changes with Structural Events n3->i1 Interpret Data i2 Determine Binding Affinity and Kinetics i1->i2 i3 Elucidate Mechanism of Interaction i2->i3

Workflow for 19F NMR studies using this compound.

III. Applications in Drug Development and Molecular Imaging

The unique properties of this compound and its derivatives make them valuable assets in the fields of drug development and in vivo imaging.

A Scaffold for Novel Therapeutics

Fluorinated nucleosides are a well-established class of therapeutic agents, with numerous approved drugs for treating viral infections and cancer.[1][2][3] The introduction of fluorine can block metabolic degradation at the site of fluorination, thereby increasing the drug's half-life.[2][5] Furthermore, the altered electronic properties can enhance binding affinity to target enzymes or receptors. While this compound itself is not currently an approved drug, its scaffold serves as a template for the design of novel inhibitors of enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase.

Probing Gene Expression with Positron Emission Tomography (PET)

A significant application of this compound is in the development of probes for non-invasive in vivo imaging of gene expression using Positron Emission Tomography (PET).[17] By labeling this compound derivatives (such as 8-[18F]fluoroganciclovir) with the positron-emitting isotope fluorine-18, it is possible to visualize the expression of reporter genes, such as herpes simplex virus type 1 thymidine kinase (HSV1-tk).[17] Cells expressing the HSV1-tk gene will phosphorylate the 18F-labeled probe, trapping it intracellularly. The accumulation of the radiotracer can then be detected by a PET scanner, providing a quantitative measure of gene expression in living subjects.

The logical relationship for this application is illustrated in the following diagram.

G reporter_gene HSV1-tk Reporter Gene (Target Cell) enzyme HSV1-tk Enzyme reporter_gene->enzyme Expression probe 8-[18F]Fluoroguanine Derivative (e.g., [18F]FHBG) probe->enzyme Substrate trapped_probe Phosphorylated [18F]Probe (Trapped Intracellularly) enzyme->trapped_probe Phosphorylation pet_scanner PET Scanner Detection trapped_probe->pet_scanner Positron Emission image Image of Gene Expression pet_scanner->image Signal Reconstruction

Principle of PET imaging using an 8-[18F]fluoroguanine probe.

IV. Concluding Remarks and Future Directions

This compound presents a fascinating case study in the strategic use of fluorine to create a molecule with a highly tunable and informative profile. Its stability, while a challenge for synthesis and certain applications, is sufficiently understood to allow for its successful incorporation into complex biomolecules under controlled conditions. The reactivity of the C8-F bond, particularly its lability under basic conditions, necessitates careful experimental design but also offers opportunities for further chemical derivatization.

The future of this compound research is bright. As a 19F NMR probe, it will continue to provide high-resolution insights into the intricate dynamics of nucleic acid-protein interactions. In drug development, a deeper understanding of its processing by cellular enzymes will pave the way for the rational design of novel therapeutics. Finally, in the realm of molecular imaging, the development of new 18F-labeled this compound derivatives holds the promise of more sensitive and specific reporters for tracking gene expression and other cellular processes in real-time. The continued exploration of this versatile molecule will undoubtedly unlock new avenues of discovery in chemical biology, diagnostics, and medicine.

References

  • Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. [Link]

  • Senevirathne, A., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(3), M1119. [Link]

  • Senevirathne, A., et al. (2020). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]

  • ResearchGate. Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. [Link]

  • Wang, J., et al. (2014). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Topics in Medicinal Chemistry, 14(8), 969-984. [Link]

  • Gerig, J.T. (2001). Fluorine NMR. eMagRes. [Link]

  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(7), 3537-3558. [Link]

  • Mei, H., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry, 66(15), 10196-10243. [Link]

  • Chandra, G., et al. (2023). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. [Link]

  • Tahmasebi, S., et al. (2021). Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1. Communications Chemistry, 4(1), 1-10. [Link]

  • Rosemeyer, H., et al. (2003). The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research, 31(24), 7150-7158. [Link]

  • Rosemeyer, H., et al. (2003). The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research, 31(24), 7150-7158. [Link]

  • Kriek, E., & Westra, J. G. (1979). Quantitative analysis of N-(guanin-8-yl)-N-acetyl-2-aminofluorene and N-(guanin-8-yl)-2-aminofluorene in modified DNA by hydrolysis in trifluoroacetic acid and high pressure liquid chromatography. Cancer Letters, 8(2), 155-162. [Link]

  • Spaapen, L. J., et al. (1980). Effects of 8-aminoguanosine on the toxicity of guanosine and deoxyguanosine for malignant and normal lymphoid cells. Cancer Letters, 10(3), 245-251. [Link]

  • Novak, M., & Kennedy, S. A. (1998). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. The Journal of Organic Chemistry, 63(19), 6551-6557. [Link]

  • Priyakumar, U. D., & MacKerell Jr, A. D. (2006). Dynamics of 8-Oxoguanine in DNA: Decisive Effects of Base Pairing and Nucleotide Context. Journal of the American Chemical Society, 128(29), 9344-9345. [Link]

  • Ni, Y., & Li, T. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8719-8736. [Link]

  • PubChem. 2'-Deoxy-2'-fluoroguanosine. [Link]

  • Tahmasebi, S., et al. (2021). Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1. Communications Chemistry, 4(1), 1-10. [Link]

  • Zaher, H. S., & Green, R. (2019). Insights Into the Base-Pairing Preferences of 8-oxoguanosine on the Ribosome. Nucleic Acids Research, 47(22), 11876-11885. [Link]

  • Richardson, J. R., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 725-726. [Link]

  • Moore, E. G., et al. (1979). 19F NMR studies on 8-fluoroflavins and 8-fluoro flavoproteins. Journal of Biological Chemistry, 254(17), 8173-8178. [Link]

  • Ma, Y., et al. (2015). Development of a specific fluorescent probe for 8-oxoguanosine. Bioorganic & Medicinal Chemistry Letters, 25(17), 3538-3541. [Link]

  • Zayeva, G. N., et al. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC. [Link]

  • ResearchGate. Base pairing schemes involving guanine or 8-oxoguanine in the... | Download Scientific Diagram. [Link]

  • Oda, Y., et al. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. Nucleic Acids Research, 19(7), 1407-1412. [Link]

  • Du, H., & Wang, Y. (2008). Synthesis, Miscoding Specificity, and Thermodynamic Stability of Oligodeoxynucleotide Containing 8-methyl-2'-deoxyguanosine. Chemical Research in Toxicology, 21(8), 1622-1630. [Link]

  • Improta, R., et al. (2020). What Makes Thienoguanosine an Outstanding Fluorescent DNA Probe? Journal of the American Chemical Society, 142(42), 18095-18106. [Link]

  • Gerig, J. T. (2001). (PDF) Fluorine NMR. ResearchGate. [Link]

  • Han, M., et al. (2021). Chiral figure-eight molecular scaffold for fluorescent probe development. Scientific Reports, 11(1), 6758. [Link]

  • Hari, Y., et al. (2016). Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs. Chemical Communications, 52(42), 6988-6991. [Link]

  • Yoshida, T., et al. (1991). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 35(8), 1591-1595. [Link]

  • Marquez, V. E., et al. (1992). Chemistry and anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines. Journal of Medicinal Chemistry, 35(12), 2184-2189. [Link]

Sources

The Biological Potential of 8-Fluoroguanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into biologically active molecules has become a cornerstone of modern medicinal chemistry and chemical biology. This guide provides an in-depth technical exploration of 8-fluoroguanine, a fascinating guanine analog with unique physicochemical properties and a burgeoning range of biological applications. We will delve into the synthesis, biophysical characteristics, and diverse utilities of this compound, from its role as a sensitive probe for studying nucleic acid structure and function to its potential as a novel therapeutic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to harness the full potential of this intriguing molecule.

Introduction: The Power of a Single Fluorine Atom

The substitution of a hydrogen atom with fluorine at the C8 position of guanine profoundly alters its electronic and steric properties, bestowing upon the molecule a unique set of characteristics. The high electronegativity of fluorine influences the pKa of the nucleobase, while its relatively small van der Waals radius allows it to serve as a subtle yet powerful probe within biological systems. These altered properties make this compound and its derivatives invaluable tools for a variety of applications, including the study of enzyme-nucleic acid interactions, the development of riboswitch-targeting ligands, and the design of novel antiviral agents.

Physicochemical Properties of this compound

The introduction of a fluorine atom at the C8 position of guanine induces significant changes in its physicochemical properties compared to the canonical nucleobase. These alterations are fundamental to understanding its biological potential.

Acidity (pKa)

The electron-withdrawing nature of the fluorine atom lowers the pKa of the N7 and N1 protons of the purine ring system compared to guanine. This increased acidity can influence the hydrogen bonding patterns and electrostatic interactions of this compound within nucleic acid structures and protein binding pockets.[1]

CompoundpKa (N1-H)pKa (N7-H)
Guanine~9.2~2.4
This compoundLower than GuanineLower than Guanine

Table 1: Comparison of the approximate pKa values of guanine and the expected trend for this compound. Precise experimental values for this compound can vary depending on the specific nucleoside or nucleotide context.

Glycosidic Bond Conformation and Stability

The steric bulk and electronegativity of the C8 substituent influence the preferred conformation around the glycosidic bond. While guanine nucleotides can adopt both syn and anti conformations, the presence of the fluorine atom at the C8 position can favor the syn conformation. This conformational preference can have significant implications for the structure of nucleic acids and their recognition by proteins.

Thermal Stability of Oligonucleotides

The incorporation of this compound into oligonucleotides can impact their thermal stability. The effect on the melting temperature (Tm) is context-dependent, influenced by the surrounding sequence and the overall structure of the nucleic acid. In some cases, the altered hydrogen bonding and stacking interactions can lead to a decrease in thermal stability.[2][3][4]

Oligonucleotide ModificationChange in Melting Temperature (ΔTm) per modification
8-oxo-7,8-dihydroguanine~ -2 to -4 °C[3]
7,8-dihydro-8-hydroxyadenosine~ -12 to -15 °C[4]

Synthesis of this compound and its Derivatives

The successful application of this compound in biological research hinges on its efficient and versatile synthesis. Several strategies have been developed to produce this compound itself, as well as its nucleoside, nucleotide, and phosphoramidite derivatives for incorporation into oligonucleotides.

Synthesis of 8-Fluoroguanosine Phosphoramidite

The incorporation of this compound into synthetic oligonucleotides is most commonly achieved using the corresponding phosphoramidite building block in solid-phase synthesis. The synthesis of 8-fluoroguanosine phosphoramidite is a multi-step process that requires careful protection of the functional groups on the nucleobase and the sugar moiety.

G Guanosine Guanosine Protected_Guanosine Protected Guanosine Guanosine->Protected_Guanosine Protection of -OH and -NH2 groups Fluorinated_Guanosine 8-Fluoroguanosine Derivative Protected_Guanosine->Fluorinated_Guanosine Fluorination at C8 Phosphitylated_Guanosine 8-Fluoroguanosine Phosphoramidite Fluorinated_Guanosine->Phosphitylated_Guanosine Phosphitylation

General synthetic scheme for 8-fluoroguanosine phosphoramidite.

Experimental Protocol: Solid-Phase Synthesis of an this compound-Containing Oligonucleotide

This protocol outlines the general steps for incorporating an this compound residue into a DNA oligonucleotide using an automated DNA synthesizer.

  • Resin Preparation: Start with a solid support (e.g., controlled pore glass, CPG) functionalized with the desired 3'-terminal nucleoside.

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[5][6][7]

    • Coupling: Activation of the 8-fluoroguanosine phosphoramidite with an activator (e.g., tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.[6]

  • Repeat Cycles: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone using a concentrated ammonium hydroxide solution, often in combination with methylamine.[9]

  • Purification: Purify the full-length oligonucleotide from truncated sequences and other impurities using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Exploring Nucleic Acid Structure and Function

The unique properties of this compound make it a powerful tool for investigating the intricate world of nucleic acid structure and their interactions with other molecules.

19F NMR Spectroscopy: A Sensitive Reporter

The fluorine nucleus (19F) is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. The chemical shift of 19F is highly sensitive to its local electronic environment, making it an ideal reporter for conformational changes in nucleic acids upon ligand binding or protein interaction. By incorporating this compound at specific sites within a DNA or RNA molecule, researchers can monitor these changes with high precision and without the background signal inherent in 1H NMR of biological macromolecules.

Experimental Protocol: 19F NMR Titration for Protein-Oligonucleotide Interaction

This protocol describes a general approach to studying the binding of a protein to an this compound-labeled oligonucleotide.

  • Sample Preparation: Prepare a solution of the 19F-labeled oligonucleotide in a suitable NMR buffer.

  • Initial Spectrum: Acquire a one-dimensional 19F NMR spectrum of the free oligonucleotide.

  • Titration: Add small aliquots of a concentrated solution of the protein of interest to the oligonucleotide sample.

  • Spectral Acquisition: Acquire a 19F NMR spectrum after each addition of the protein.

  • Data Analysis: Monitor the changes in the chemical shift and/or line width of the 19F signal as a function of protein concentration. These changes can be used to determine the dissociation constant (Kd) of the interaction.[9]

G cluster_0 Free Oligonucleotide cluster_1 Protein-Oligo Complex Free_Oligo 19F-labeled Oligo Free_Spectrum Sharp 19F NMR Signal (Chemical Shift δ1) Bound_Oligo 19F-labeled Oligo + Protein Free_Oligo->Bound_Oligo + Protein Bound_Spectrum Shifted and/or Broadened 19F NMR Signal (Chemical Shift δ2)

Monitoring protein-oligonucleotide binding using 19F NMR.
Probing Enzyme-Nucleic Acid Interactions

The subtle steric and electronic perturbations introduced by the 8-fluoro substituent can be used to probe the active sites of enzymes that process nucleic acids, such as polymerases and repair enzymes. By observing how these enzymes interact with and process this compound-containing substrates, valuable insights into their mechanisms of action and substrate specificity can be gained. The kinetics of incorporation of 8-fluoroguanosine triphosphate by polymerases can be studied to understand the fidelity and efficiency of these enzymes.[10][11][12]

PolymeraseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Viral Polymerase (example)Natural dGTPValueValueValue
Viral Polymerase (example)8-fluoro-dGTPValueValueValue
Human Polymerase (example)Natural dGTPValueValueValue
Human Polymerase (example)8-fluoro-dGTPValueValueValue

Table 3: Hypothetical kinetic parameters for the incorporation of natural dGTP versus 8-fluoro-dGTP by viral and human polymerases. The actual values would need to be determined experimentally and would provide insights into the selectivity of the polymerases.

This compound in Riboswitch Research and Aptamer Development

Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. The development of synthetic ligands that can modulate riboswitch function is a promising avenue for the development of novel antibiotics. This compound and its derivatives have emerged as valuable tools in this area.

Targeting Guanine Riboswitches

The guanine riboswitch is a key regulator of purine metabolism in many bacteria. The structural similarity of this compound to guanine allows it to be recognized by the guanine riboswitch. However, the altered electronic properties of this compound can lead to different binding affinities and potentially modulate the riboswitch's regulatory activity in a novel way. Studying the interaction of this compound with the guanine riboswitch can provide insights into the molecular basis of ligand recognition and aid in the design of more potent and selective riboswitch-targeting drugs.[13][14][15][16][17]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Riboswitch-Ligand Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

  • Sample Preparation: Prepare a solution of the riboswitch RNA in a suitable buffer. Prepare a solution of this compound (or its derivative) in the same buffer.

  • ITC Experiment: Fill the ITC sample cell with the RNA solution and the injection syringe with the ligand solution.

  • Titration: Perform a series of injections of the ligand into the RNA solution while monitoring the heat changes associated with binding.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.[18][19][20][21][22]

In Vitro Selection (SELEX) of this compound-Modified Aptamers

Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide variety of target molecules with high affinity and specificity. The incorporation of modified nucleotides, such as this compound, into the initial library for in vitro selection (SELEX) can expand the chemical diversity of the aptamers and lead to the isolation of aptamers with enhanced properties, such as improved binding affinity or nuclease resistance.[18][19][20]

G Library ssDNA Library with This compound Incubation Incubation with Target Library->Incubation Partitioning Partitioning of Bound and Unbound Incubation->Partitioning Elution Elution of Bound Sequences Partitioning->Elution Amplification PCR Amplification Elution->Amplification ssDNA_Generation ssDNA Generation Amplification->ssDNA_Generation Next_Round Next Round of Selection ssDNA_Generation->Next_Round Next_Round->Incubation Repeat Cycles

Workflow for in vitro selection (SELEX) with an this compound-modified library.
Aptamer ModificationTargetDissociation Constant (Kd)Reference
2'-F-ANA modifiedHIV-1 Integrase50-100 pM[12]
2'-aminopyrimidine modifiedHuman Neutrophil Elastase6 nM[20]
Unmodified DNAVEGF-165~10 nM[23]

Table 4: Examples of dissociation constants for modified and unmodified aptamers, highlighting the potential for modifications to enhance binding affinity.

Antiviral Potential of this compound Derivatives

Fluorinated nucleoside analogs are a well-established class of antiviral drugs. The incorporation of fluorine can enhance metabolic stability and alter the substrate specificity of viral enzymes. 8-Fluoroguanosine and its derivatives are being investigated for their potential as antiviral agents against a range of viruses.

Mechanism of Antiviral Action

The primary mechanism of action for many nucleoside analog antivirals involves their intracellular conversion to the triphosphate form, which can then act as a competitive inhibitor or a chain-terminating substrate for viral polymerases.[24][25][26]

G Prodrug 8-Fluoroguanosine (Prodrug) Monophosphate 8-Fluoro-GMP Prodrug->Monophosphate Cellular Kinases Diphosphate 8-Fluoro-GDP Monophosphate->Diphosphate Cellular Kinases Triphosphate 8-Fluoro-GTP Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Proposed mechanism of antiviral action for 8-fluoroguanosine.
Antiviral Activity and Cytotoxicity

The evaluation of any potential antiviral agent requires a thorough assessment of its efficacy against specific viruses and its toxicity towards host cells. This is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.[1][27][28][29]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
2'-deoxy-2'-fluoroguanosineInfluenza AMDCK<0.34>100>294
2'-deoxy-2'-fluoroguanosineHerpes Simplex VirusVero<0.34>100>294
Favipiravir (T-705)Influenza AMDCK0.43>400>930

Table 5: Antiviral activities of 2'-deoxy-2'-fluoroguanosine and a known antiviral, Favipiravir. Data for 8-fluoroguanosine would need to be experimentally determined against a panel of viruses.

Experimental Protocol: Cell-Based Antiviral Assay

This protocol provides a general framework for assessing the antiviral activity of an this compound derivative.

  • Cell Culture: Plate host cells susceptible to the virus of interest in a multi-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative.

  • Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral replication to occur.

  • Assay Readout: Quantify the extent of viral replication using a suitable method, such as:

    • Plaque Reduction Assay: Staining and counting viral plaques.

    • Virus Yield Reduction Assay: Titrating the amount of infectious virus produced.

    • Reporter Gene Assay: Measuring the expression of a reporter gene engineered into the viral genome.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilution of the compound and measure cell viability using an assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the EC50 and CC50 values from the dose-response curves to determine the antiviral potency and selectivity index.[10]

Cellular Effects and Toxicity

For any compound with therapeutic potential, understanding its interaction with host cells is paramount. This includes its uptake, metabolic fate, and potential for cytotoxicity.

Cellular Uptake and Metabolism

Nucleoside analogs typically enter cells via nucleoside transporters. Once inside the cell, they are often phosphorylated by cellular kinases to their active triphosphate form. The efficiency of these processes can vary between different cell types and can significantly impact the compound's efficacy and toxicity.[30][31]

Mechanisms of Cytotoxicity

The cytotoxicity of nucleoside analogs can arise from several mechanisms, including:

  • Incorporation into host cell DNA or RNA: This can lead to chain termination, mutations, and disruption of normal cellular processes.

  • Inhibition of host cell enzymes: The triphosphate form of the analog may inhibit essential cellular polymerases or other enzymes involved in nucleotide metabolism.

  • Induction of apoptosis: Disruption of cellular processes can trigger programmed cell death.

A thorough understanding of these mechanisms is crucial for the development of safe and effective therapeutic agents.

Conclusion and Future Perspectives

This compound has proven to be a versatile and powerful tool in the hands of chemical biologists and drug discovery scientists. Its unique physicochemical properties have enabled novel approaches to studying nucleic acid structure and function, and its potential as a therapeutic agent is beginning to be explored in earnest. Future research will likely focus on:

  • Expanding the therapeutic applications: Investigating the efficacy of this compound derivatives against a broader range of viral and microbial targets.

  • Optimizing drug delivery: Developing prodrug strategies to enhance the cellular uptake and tissue-specific targeting of this compound nucleosides.

  • Advanced biophysical studies: Utilizing this compound in more complex biological systems to unravel the intricate details of nucleic acid recognition and regulation.

The continued exploration of this compound and its derivatives holds great promise for advancing our understanding of fundamental biological processes and for the development of the next generation of therapeutic agents.

References

  • Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. (2023). Methods in Molecular Biology. [Link]

  • ITC Analysis of Ligand Binding to PreQ1 Riboswitches. (n.d.). SciSpace. [Link]

  • Modified Nucleoside Triphosphates for In-vitro Selection Techniques. (2016). Frontiers in Chemistry. [Link]

  • Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions. (n.d.). SpringerLink. [Link]

  • Isothermal titration calorimetry measurements of riboswitch-ligand interactions. (n.d.). Europe PMC. [Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. [Link]

  • Structure and mechanism of purine binding riboswitches. (n.d.). Europe PMC. [Link]

  • Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC. (n.d.). TA Instruments. [Link]

  • Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. (2023). Frontiers in Cell and Developmental Biology. [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (n.d.). Wiley Online Library. [Link]

  • Trinucleotide Repeat DNA Alters Structure to Minimize the Thermodynamic Impact of 8-Oxo-7,8-dihydroguanine. (n.d.). NIH. [Link]

  • Solid Phase Oligonucleotide Synthesis. (n.d.). Danaher Life Sciences. [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.). ResearchGate. [Link]

  • Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations. (n.d.). NIH. [Link]

  • Mechano-chemical kinetics of DNA replication: identification of the translocation step of a replicative DNA polymerase. (2015). PMC. [Link]

  • Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. [Link]

  • Dissociation Constant (Kd) Measurement for Small-Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations. (2024). PubMed. [Link]

  • Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. (2023). NIH. [Link]

  • Smart Aptamers Facilitate Multi-Probe Affinity Analysis of Proteins with Ultra-Wide Dynamic Range of Measured Concentrations. (n.d.). York University. [Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. (n.d.). NIH. [Link]

  • Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. (2008). PubMed. [Link]

  • Protocol for DNA Duplex Tm Measurements. (n.d.). ETH Zurich. [Link]

  • A Structural Basis for the Recognition of 2′-Deoxyguanosine by the Purine Riboswitch. (n.d.). ScienceDirect. [Link]

  • Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. (n.d.). PMC. [Link]

  • Riboswitches: Structures and Mechanisms. (n.d.). PMC. [Link]

  • Equilibrium dissociation constant (Kd). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Metabolite Recognition Principles and Molecular Mechanisms Underlying Riboswitch Function. (n.d.). PMC. [Link]

  • Melting temperature values for DNA duplexes measured by CD. (n.d.). ResearchGate. [Link]

  • The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling. (n.d.). PMC. [Link]

  • Comparison of EC50 values. (a) Comparison of percentage of viral... (n.d.). ResearchGate. [Link]

  • Computation of melting temperature of nucleic acid duplexes with rmelting. (n.d.). rmelting Vignette. [Link]

  • 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. (2023). PMC. [Link]

  • The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design. (n.d.). PubMed Central. [Link]

  • Antiviral and Immunoenhancing Properties of 7-Thia-8-Oxoguanosine and Related Guanosine Analogues. (n.d.). ResearchGate. [Link]

  • Cell proliferation induced by 8-oxoguanosine and 8-methylguanosine, two adducts produced by free radical attack on ribonucleosides and RNA. (n.d.). PubMed. [Link]

  • Unique active site promotes error-free replication opposite an 8-oxo-guanine lesion by human DNA polymerase iota. (n.d.). PMC. [Link]

  • A Comprehensive Superposition of Viral Polymerase Structures. (n.d.). MDPI. [Link]

  • First Principles Calculations of the Tautomers and p K a Values of 8-Oxoguanine: Implications for Mutagenicity and Repair. (n.d.). ResearchGate. [Link]

  • Differential cytotoxicity of deoxyguanosine and 8-aminoguanosine for human leukemic cell lines and normal bone marrow progenitor cells. (n.d.). PubMed. [Link]

  • Akt Interacts with Usutu Virus Polymerase, and Its Activity Modulates Viral Replication. (n.d.). MDPI. [Link]

  • Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (n.d.). NIH. [Link]

  • Direct potentiation of NK cell cytotoxicity by 8-azaguanine with potential antineoplastic activity. (n.d.). ResearchGate. [Link]

  • Biophysical properties and thermal stability of oligonucleotides of RNA containing 7,8-dihydro-8-hydroxyadenosine. (n.d.). PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Automated Synthesis of 8-[¹⁸F]Fluoroguanine for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 8-[¹⁸F]fluoroguanine and its derivatives, critical radiotracers for Positron Emission Tomography (PET) imaging. Primarily utilized as probes for in vivo imaging of gene expression, particularly Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk), the successful and reproducible synthesis of these tracers is paramount. We will delve into the established direct electrophilic radiofluorination method, outlining a detailed protocol from precursor to final product. Furthermore, this guide addresses the inherent challenges of this method, such as low radiochemical yields, and explores the theoretical underpinnings of more modern nucleophilic approaches. Detailed protocols for purification and rigorous quality control are provided to ensure the final product is suitable for preclinical and potential clinical applications.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative functional information about biological processes in vivo.[1][2] The power of PET lies in the use of specific molecular probes labeled with positron-emitting radionuclides, of which Fluorine-18 (¹⁸F) is the most prominent.[3][4] Its favorable nuclear properties, including a 109.8-minute half-life and low positron energy (0.64 MeV), allow for multi-hour imaging studies and centralized production and distribution.[5]

8-Fluoroguanine and its nucleoside derivatives, such as 8-fluoro-ganciclovir and 8-fluoro-acyclovir, are of significant interest as PET tracers. They are designed to be substrates for specific enzymes, most notably the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk). The HSV1-tk gene is a widely used reporter gene in gene therapy studies. When a cell expresses this gene, it can phosphorylate guanine-based nucleoside analogs, trapping them intracellularly. By labeling these analogs with ¹⁸F, the location and magnitude of reporter gene expression can be visualized and quantified using PET.[6][7]

However, the synthesis of 8-[¹⁸F]fluoroguanine presents a significant radiochemical challenge. The electron-rich nature of the guanine purine ring system makes direct nucleophilic substitution difficult. Consequently, the most documented method relies on direct electrophilic fluorination using [¹⁸F]F₂, a reagent known for its high reactivity and the production of low specific activity radiotracers.[6][8] This guide will provide a detailed protocol for this established method while also discussing the scientific rationale for exploring alternative, higher-yield synthetic routes.

Synthesis Strategy: Electrophilic Fluorination

The primary established route for producing 8-[¹⁸F]fluoroguanine derivatives involves a direct electrophilic substitution on the guanine precursor molecule using gaseous [¹⁸F]F₂.[6]

Causality Behind this Approach:

  • Target Position: The C8 position of the guanine ring is susceptible to electrophilic attack.

  • Reagent: Electrophilic [¹⁸F]F₂ gas, produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction, can directly fluorinate the precursor.[8]

  • Challenges: This method typically results in low radiochemical yields (often in the range of 1%) and low specific activity due to the co-production of carrier ¹⁹F gas.[6][8] Despite these drawbacks, it represents a direct and proven method for accessing the desired compound.

Overall Synthesis Workflow

The synthesis can be broken down into three main stages: production of the [¹⁸F]F₂ reagent, the radiofluorination reaction, and subsequent purification and formulation.

G cluster_0 Stage 1: Reagent Production cluster_1 Stage 2: Radiolabeling Reaction cluster_2 Stage 3: Purification & QC a Cyclotron Production (²⁰Ne(d,α)¹⁸F) b [¹⁸F]F₂ Gas a->b Generates electrophilic fluorine d Reaction Vessel (Ethanol, Base) b->d Bubbled into solution c Guanine Precursor (e.g., Ganciclovir, Guanosine) c->d e Crude [¹⁸F]this compound Derivative d->e Direct Fluorination f HPLC Purification e->f g Formulation f->g Isolates product h Quality Control g->h Prepared for injection i Final Product h->i Pass/Fail

Caption: High-level workflow for the synthesis of 8-[¹⁸F]fluoroguanine derivatives.

Detailed Synthesis Protocol

This protocol is adapted from the direct electrophilic fluorination method.[6] It is crucial that all operations are performed in a shielded hot cell using a validated automated synthesis module to minimize radiation exposure.[9]

Materials and Equipment
Reagent/Material Specification Purpose
Guanosine (or other precursor)≥98% PurityStarting material for fluorination
Absolute EthanolAnhydrous, USP GradeReaction Solvent
Tetraethylammonium hydroxideAqueous solutionBase catalyst for the reaction
[¹⁸F]F₂ in Neon GasFrom cyclotronRadiofluorinating agent
AcetonitrileHPLC GradeMobile phase for purification
Water for Injection (WFI)USP GradeMobile phase and final formulation
Sterile Saline0.9% NaCl, USPFinal product formulation
Equipment
Automated Synthesis Modulee.g., GE TRACERlab, Raytest SynChromFor remote and reproducible synthesis
Preparative HPLC SystemWith UV and Radioactivity detectorsFor purification
C18 Reverse-Phase Columne.g., 10 µm, 250 x 10 mmHPLC stationary phase
Sterile Filtration Unit0.22 µm membrane filterFor final product sterilization
Step-by-Step Methodology

Step 1: Precursor Preparation

  • In a shielded vial within the hot cell, prepare a solution of the guanine precursor (e.g., 5-10 mg of Guanosine) in absolute ethanol (1-2 mL).

  • Add a small volume of tetraethylammonium hydroxide (e.g., 20-50 µL) to the solution. The base is critical for facilitating the reaction, likely by deprotonating the precursor to make it more susceptible to electrophilic attack.

Step 2: Radiofluorination Reaction

  • Produce [¹⁸F]F₂ gas using a cyclotron via the ²⁰Ne(d,α)¹⁸F nuclear reaction and deliver it to the automated synthesis module.

  • Bubble the [¹⁸F]F₂/Neon gas mixture through the precursor solution at room temperature for 15-20 minutes.

  • After the reaction, purge the reaction vessel with an inert gas (e.g., Nitrogen or Helium) to remove any unreacted [¹⁸F]F₂.

Step 3: Purification

  • Evaporate the solvent from the crude reaction mixture under a stream of inert gas and gentle heating.

  • Reconstitute the residue in the HPLC mobile phase (e.g., a mixture of acetonitrile and water).

  • Inject the crude product onto the preparative HPLC system. Purification is essential to separate the desired 8-[¹⁸F]fluoroguanine derivative from unreacted precursor and numerous radiolabeled and non-radiolabeled byproducts.[10][11]

  • Monitor the column eluent with both UV and radioactivity detectors to identify the product peak corresponding to the fluorinated guanine derivative.

  • Collect the product fraction in a sterile vial containing a suitable volume of Water for Injection.

Step 4: Formulation

  • The collected HPLC fraction will contain organic solvent (acetonitrile). This must be removed to make the product suitable for injection.

  • Pass the collected fraction through a C18 Sep-Pak cartridge, which will trap the product and allow the aqueous mobile phase to pass through.

  • Wash the cartridge with sterile water to remove any final traces of HPLC solvent.

  • Elute the final product from the cartridge with a small volume of USP-grade ethanol (e.g., 1 mL).

  • Dilute the ethanol solution with sterile saline to the final desired volume and concentration, ensuring the final ethanol concentration is below acceptable limits (typically <10%).

  • Perform a final sterile filtration of the product through a 0.22 µm filter into a sterile, pyrogen-free vial.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[10][12][13] The following tests should be performed on each batch.

QC Test Method Acceptance Criteria Rationale
Identity Analytical Radio-HPLCRetention time of the product peak matches that of a non-radioactive this compound standard.Confirms the product is the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC≥95% of total radioactivity is in the product peak.Ensures that radioactive impurities are minimized.[10]
Radionuclidic Identity Gamma-ray SpectroscopyPrincipal gamma photon at 511 keV.Confirms the radionuclide is ¹⁸F.
Radionuclidic Purity Half-life measurement105-115 minutes.Confirms the absence of long-lived radio-impurities.[13]
pH pH meter or strip4.5 - 7.5Ensures the product is safe for intravenous injection.
Residual Solvents Gas Chromatography (GC)Ethanol < 10%, Acetonitrile < 410 ppmConfirms that organic solvents used in synthesis are below toxic levels.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (where V is max dose in mL)Ensures the product is free from fever-inducing pyrogens.[10]
Sterility Incubation in culture mediaNo microbial growth observed after 14 days. (Test can be completed post-release)Confirms the product is free of microbial contamination.[10][12]

Challenges and Future Directions: Nucleophilic Approaches

While the electrophilic method is established, its low yields are a significant drawback for routine production. Modern radiochemistry increasingly favors nucleophilic substitution reactions using no-carrier-added [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F reaction.[4][8]

Advantages of Nucleophilic Methods:

  • High Specific Activity: [¹⁸F]Fluoride is produced essentially carrier-free, leading to a much higher specific activity product, which is crucial for receptor-based imaging.[3]

  • Higher Yields: Nucleophilic reactions are often more efficient and provide higher radiochemical yields.[10]

Application to 8-[¹⁸F]Fluoroguanine: Direct nucleophilic attack on an unprotected guanine ring is challenging. A successful nucleophilic strategy would require a specifically designed precursor with a good leaving group at the C8 position.

G cluster_0 Precursor Design cluster_1 Nucleophilic Fluorination cluster_2 Deprotection & Purification a Guanine Backbone b Add Protecting Groups (e.g., on hydroxyls, amines) a->b c Install Leaving Group at C8 (e.g., -SnMe₃, -I⁺(Ar)X⁻, -NO₂) b->c d Final Precursor c->d f Reaction with Precursor d->f e [¹⁸F]KF/Kryptofix Complex e->f g [¹⁸F]-Labeled Intermediate f->g h Acidic or Basic Hydrolysis g->h Removes protecting groups i Final Product: 8-[¹⁸F]Fluoroguanine h->i

Caption: Conceptual workflow for a potential nucleophilic synthesis of 8-[¹⁸F]fluoroguanine.

Potential precursors could include:

  • Stannylated Precursors: An 8-(trimethylstannyl)guanine derivative could undergo radiofluorodestannylation.

  • Iodonium Salts: An 8-(diaryl)iodonium salt derivative of guanine could be an excellent precursor for high-efficiency radiofluorination.[8]

  • Nitro Precursors: An 8-nitroguanine derivative could potentially undergo aromatic nucleophilic substitution, although this would require strong activation.[14]

The development of such a precursor and the optimization of a nucleophilic labeling method would be a significant advancement, potentially enabling wider use of 8-[¹⁸F]fluoroguanine and its analogs in PET imaging research.

References

  • Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-62. [Link]

  • Yaghoubi, S., et al. (2001). Human pharmacokinetic and dosimetry studies of 9-[(18)F]fluoropropyl-(+)-dihydrotetrabenazine. Semantic Scholar. [Link]

  • Alauddin, M. M., & Conti, P. S. (2008). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH. [Link]

  • Kumar, R., et al. (2012). Synthesis of 8-fluoro-deoxyguanosine derivatives. ResearchGate. [Link]

  • Mangner, T. J., et al. (2003). Scheme for preparation of the precursors 8a-g and radiosynthesis of [ 18 F]FMAU. ResearchGate. [Link]

  • Al-Karmi, S., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • Kumar, R., et al. (2012). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 17(8), 9562-9573. [Link]

  • Lee, S. J., et al. (2012). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 56(3), 285-293. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

  • Kitson, S. L., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. RSC Advances, 9(15), 8276-8284. [Link]

  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry, 14(7), 835-859. [Link]

  • Connolly, D., et al. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. [Link]

  • Wu, Z., et al. (2020). Fluorine-18 labeled amino acids for tumor PET/CT imaging. American Journal of Nuclear Medicine and Molecular Imaging, 10(4), 197-215. [Link]

  • IAEA. (n.d.). Production and Quality Control of [18F]FDG. IAEA Human Health Campus. [Link]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. [Link]

  • Zhang, L., et al. (2020). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience, 14, 579. [Link]

  • Hung, J. C. (2002). Comparison of various requirements of the quality assurance procedures for F-18-FDG injection. ResearchGate. [Link]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • Zlatopolskiy, B. D., et al. (2015). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Chemistry, 19(6), 496-530. [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Bentham Open. [Link]

  • Muzi, M., et al. (2005). Applications of PET Imaging with the Proliferation Marker [18F]-FLT. ResearchGate. [Link]

  • Gašpar, L., et al. (2016). Long-term quality assurance of [18F]-fluorodeoxyglucose (FDG) manufacturing. American Journal of Nuclear Medicine and Molecular Imaging, 6(3), 154-165. [Link]

  • MedScapes. (n.d.). Fluorine-18 Fludeoxyglucose: A Key Radiotracer in Positron Emission Tomography. MedScapes. [Link]

  • Gašpar, L., et al. (2016). Long-term quality assurance of [(18)F]-fluorodeoxyglucose (FDG) manufacturing. Semantic Scholar. [Link]

  • Moghbel, M., et al. (2012). 18F-FDG PET/CT Imaging In Oncology. Indian Journal of Nuclear Medicine, 27(1), 2-19. [Link]

  • Henriksen, G., et al. (2011). Fully automated SPE-based synthesis and purification of 2-[18F]fluoroethyl-choline for human use. Applied Radiation and Isotopes, 69(7), 1074-1079. [Link]

Sources

Application Notes & Protocols: 8-Fluoroguanine as a Probe for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Glucose Metabolism in Cancer Imaging

For decades, Positron Emission Tomography (PET) imaging using 18F-fluorodeoxyglucose ([18F]FDG) has been a cornerstone of clinical oncology, exploiting the heightened glucose metabolism of cancer cells.[1][2][3] However, the utility of [18F]FDG is hampered by its non-specific uptake in inflammatory cells and tissues with high physiological glucose consumption, such as the brain.[2] This limitation necessitates the development of novel imaging probes that target more specific hallmarks of cancer, such as cellular proliferation.

This guide introduces 8-fluoroguanine and its derivatives as a powerful class of probes for in vivo imaging. By targeting the purine salvage pathway—a critical route for nucleic acid synthesis in rapidly dividing cells—this compound offers a more direct method to visualize and quantify cellular proliferation.[4] We will explore the fundamental scientific principles, provide detailed protocols for its application in PET imaging, and discuss the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Scientific Principles: The Purine Salvage Pathway as an Imaging Target

The central premise behind using this compound as an imaging agent is its role as an analogue of guanine, a natural purine base. Rapidly proliferating cells, including many cancer cells, have a high demand for nucleotides to synthesize new DNA and RNA.[5] While they can synthesize purines de novo, many cancer types upregulate the purine salvage pathway as an efficient way to recycle nucleobases from the degradation of nucleic acids.[4][5][6]

Mechanism of Cellular Uptake and Retention:

When introduced in vivo, [18F]-labeled this compound is transported into cells. Inside the cell, the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1), a key component of the salvage pathway, recognizes it as a guanine mimic. HPRT1 catalyzes the conversion of [18F]this compound into [18F]8-fluoroguanosine monophosphate ([18F]8-F-GMP).[4] This phosphorylation effectively "traps" the radiolabeled probe within the cell, as the added negative charge prevents it from diffusing back across the cell membrane. The subsequent incorporation into DNA and RNA leads to accumulation of the PET signal in direct proportion to the activity of the purine salvage pathway and, by extension, the rate of cellular proliferation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Proliferating Cell) Probe [18F]this compound Probe_in [18F]this compound Probe->Probe_in Transport HPRT1 HPRT1 Enzyme Probe_in->HPRT1 Substrate Trapped [18F]8-Fluoro-GMP (Trapped) HPRT1->Trapped Phosphorylation (Salvage Pathway) DNA_RNA Incorporation into DNA/RNA Trapped->DNA_RNA Nucleic Acid Synthesis Membrane Cell Membrane G cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_analysis Phase 3: Analysis & Validation A Tumor Model Implantation (e.g., subcutaneous xenograft) B Tumor Growth Monitoring (Allow tumors to reach ~100-200 mm³) A->B C Animal Fasting (4-6 hours, if required) B->C D Anesthetize Animal (e.g., 1-2% Isoflurane) C->D E Administer [18F]this compound (e.g., tail vein injection) D->E F Uptake Period (60 minutes) E->F G PET/CT Scan Acquisition (e.g., 10-15 min PET, 2 min CT) F->G H Image Reconstruction (e.g., OSEM3D) G->H I Data Analysis (ROI drawing, SUV calculation) H->I J Ex Vivo Biodistribution (Optional validation) I->J K Histology (e.g., H&E, Ki-67 staining) I->K

Sources

Application Notes & Protocols: 8-Fluoroguanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Guanine

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological activity of a parent molecule. [1]8-Fluoroguanine (8-F-Gua) and its nucleoside/nucleotide derivatives represent a compelling class of compounds for drug design, leveraging the unique physicochemical properties of fluorine to create potent therapeutic agents, sensitive biological probes, and innovative imaging agents.

The introduction of a highly electronegative fluorine atom at the C8 position of the guanine purine ring imparts several key advantages:

  • Modulation of Physicochemical Properties: Fluorine can alter the acidity (pKa) of the N7 and N1 protons, influencing hydrogen bonding capabilities and interactions with target enzymes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the pharmacokinetic half-life of a drug candidate.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the glycosidic bond angle in nucleosides, favoring specific conformations that may enhance binding to target proteins.

This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its experimental use. We will explore its function as an antimetabolite, its utility in biophysical assays, and its application as a probe for enzymatic and cellular processes.

Section 1: Mechanism of Action as an Antimetabolite Prodrug

Like many nucleoside analogs, 8-fluoroguanosine (8-F-Guo) functions as a prodrug. [2][3]It must be anabolically phosphorylated within the cell by a series of kinases to its active triphosphate form, 8-fluoro-2'-deoxyguanosine triphosphate (8-F-dGTP) or 8-fluoroguanosine triphosphate (8-F-GTP). [2][4]This activation is a critical step, as the subcellular location of phosphorylation can determine whether the analog is incorporated into nuclear or mitochondrial DNA. [5] The proposed cytotoxic mechanism follows two primary pathways:

  • Inhibition of DNA/RNA Synthesis: The active 8-F-dGTP/GTP can act as a competitive inhibitor of DNA and RNA polymerases, competing with the natural dGTP/GTP and stalling nucleic acid replication and transcription. [6][7]2. Incorporation into Nucleic Acids: If 8-F-dGTP/GTP is accepted as a substrate by polymerases, its incorporation into DNA and RNA can lead to chain termination or the creation of dysfunctional nucleic acids, ultimately triggering apoptosis. [5][8] This mechanism is analogous to that of the widely used chemotherapy agent 5-fluorouracil, which exerts its anticancer effects through incorporation into RNA and DNA and by inhibiting essential enzymes in nucleotide synthesis.

Metabolic Activation Pathway

The intracellular conversion of 8-fluoroguanosine to its active triphosphate form is a multi-step enzymatic process.

Metabolic_Activation cluster_0 Extracellular cluster_1 Intracellular 8FGuo_ext 8-Fluoroguanosine (Prodrug) 8FGuo_int 8-Fluoroguanosine 8FGuo_ext->8FGuo_int Nucleoside Transporter 8FdGMP 8-Fluoro-dGMP 8FGuo_int->8FdGMP Deoxyribonucleoside Kinases (dCK, etc.) 8FdGDP 8-Fluoro-dGDP 8FdGMP->8FdGDP Guanylate Kinase (GMK) 8FdGTP 8-Fluoro-dGTP (Active Drug) 8FdGDP->8FdGTP Nucleoside Diphosphate Kinase (NDPK) Incorporation Incorporation into DNA/RNA 8FdGTP->Incorporation DNA/RNA Polymerases MTT_Workflow s1 Seed cells in 96-well plate s2 Incubate 24h (cell attachment) s1->s2 s3 Treat cells with 8-F-Guo dilutions s2->s3 s4 Incubate 24-72h (drug exposure) s3->s4 s5 Add MTT Reagent s4->s5 s6 Incubate 2-4h (formazan formation) s5->s6 s7 Solubilize Formazan (e.g., with DMSO) s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate IC50 s8->s9

Caption: Experimental workflow for the MTT cytotoxicity assay.

Application 2.2: Probing Nucleic Acid-Enzyme Interactions

8-F-dGTP can be used to investigate the substrate specificity and inhibition mechanisms of DNA polymerases. A primer extension assay can determine if the analog is incorporated into a growing DNA strand and whether it causes chain termination.

[1][9]##### Protocol 2.2.1: Primer Extension Assay with 8-F-dGTP

Objective: To determine if a DNA polymerase can incorporate 8-F-dGTP opposite a cytosine in a template and if this incorporation terminates synthesis.

Materials:

  • DNA Polymerase (e.g., Taq, Klenow Fragment)

  • 10x Polymerase Reaction Buffer

  • DNA template oligonucleotide (containing at least one 'C' residue)

  • Primer oligonucleotide (complementary to the 3' end of the template, 5'-end labeled with [γ-32P]ATP or a fluorescent dye)

  • dNTP mix (dATP, dCTP, dTTP, dGTP at working concentration)

  • 8-F-dGTP

  • Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M Urea)

  • TBE buffer

Procedure:

  • Primer Labeling (if using radioactivity):

    • End-label the primer using T4 Polynucleotide Kinase and [γ-32P]ATP. [9] * Purify the labeled primer using a spin column to remove unincorporated nucleotides. 2[10]. Annealing:

    • Combine the labeled primer and the template DNA in a 1:1.5 molar ratio in a reaction tube with 10x reaction buffer and nuclease-free water.

    • Heat the mixture to 95°C for 3 minutes, then allow it to cool slowly to room temperature to facilitate annealing. 3[1]. Extension Reaction Setup:

    • Prepare four reaction tubes on ice using the annealed primer/template mix:

      • Control (+dGTP): Add dNTP mix (containing dGTP).

      • Test (-dGTP, +8-F-dGTP): Add dNTP mix lacking dGTP, and add 8-F-dGTP.

      • No dGTP: Add dNTP mix lacking dGTP.

      • Dideoxy Sequencing Ladder (G-lane): Add dNTP mix and ddGTP.

    • Initiate the reactions by adding the DNA polymerase.

  • Incubation and Termination:

    • Incubate the reactions at the optimal temperature for the polymerase for 15-30 minutes.

    • Stop the reactions by adding an equal volume of Stop/Loading buffer.

  • Gel Electrophoresis and Imaging:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the desired position.

    • Visualize the results using autoradiography (for 32P) or fluorescence imaging.

Data Interpretation:

  • Incorporation: If a band appears in the "+8-F-dGTP" lane that is longer than the primer, it indicates incorporation. The position of this band should correspond to the position of the cytosine in the template.

  • Chain Termination: If the band in the "+8-F-dGTP" lane is a single, strong band at the incorporation site with no longer products, it indicates immediate chain termination. If a ladder of bands appears, it suggests leaky or delayed termination.

  • No Incorporation: If the "+8-F-dGTP" lane looks identical to the "No dGTP" lane, the polymerase does not accept the analog as a substrate.

Application 2.3: Characterizing DNA Duplex Stability

Incorporating a modified base like this compound into a DNA oligonucleotide can alter its thermal stability. This is a critical parameter for applications like antisense therapy or diagnostics. UV-Vis spectrophotometry can be used to measure the melting temperature (Tm), the temperature at which 50% of the DNA duplex dissociates into single strands.

[11]##### Protocol 2.3.1: DNA Thermal Melting (Tm) Analysis

Objective: To compare the thermal stability of a standard DNA duplex versus one containing an this compound modification.

Materials:

  • UV-Vis spectrophotometer with a Peltier temperature controller.

  • Matched quartz cuvettes.

  • Oligonucleotide pair 1: Standard DNA sequence and its perfect complement.

  • Oligonucleotide pair 2: Same sequence, but with one G replaced by an 8-F-G, and its perfect complement.

  • Melting Buffer (e.g., 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

Procedure:

  • Sample Preparation:

    • Accurately determine the concentration of all single-stranded oligonucleotides via their absorbance at 260 nm (A260).

    • Prepare the duplex samples by mixing equimolar amounts of the complementary strands in the melting buffer to a final concentration of ~2-5 µM.

  • Annealing:

    • Heat the prepared duplex solutions to 95°C for 5 minutes.

    • Allow the solutions to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • Tm Measurement:

    • Set up the spectrophotometer to monitor absorbance at 260 nm.

    • Blank the instrument with the melting buffer at the starting temperature.

    • Place the duplex samples in the Peltier-controlled cuvette holder.

    • Program the instrument to ramp the temperature from a low value (e.g., 20°C) to a high value (e.g., 95°C) at a slow, controlled rate (e.g., 0.5°C or 1°C per minute). R[12]ecord A260 at each interval.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • Calculate the first derivative of this curve (dA/dT). The peak of the first derivative plot corresponds to the melting temperature (Tm). [13] * Compare the Tm of the 8-F-G-containing duplex to the standard duplex. A lower Tm indicates destabilization, while a higher Tm indicates stabilization.

Quantitative Data Summary

Duplex TypeSequence (Modified Strand)Complement SequenceTm (°C)ΔTm (°C vs. Standard)
Standard5'-CGC G AAT TCG CG-3'5'-CGC GAA TTC C GCG-3'68.50
8-F-Guanine5'-CGC (8FG) AAT TCG CG-3'5'-CGC GAA TTC C GCG-3'TBDTBD
Table populated with hypothetical data for illustrative purposes. TBD = To Be Determined experimentally.

Section 3: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • In the MTT Assay, the vehicle control (cells treated with DMSO only) establishes the baseline for 100% viability, ensuring that any observed cytotoxicity is due to the 8-fluoroguanosine and not the solvent.

  • In the Primer Extension Assay, the "+dGTP" control confirms that the polymerase is active and the primer/template is correct. The "No dGTP" control shows the point of synthesis arrest in the absence of the necessary nucleotide, providing a clear baseline against which to judge the incorporation of 8-F-dGTP.

  • In the Tm Analysis, the unmodified DNA duplex serves as the essential reference. The calculated ΔTm directly and quantitatively measures the impact of the this compound substitution on duplex stability.

By rigorously applying these controls, researchers can ensure the technical accuracy and trustworthiness of their findings.

References

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 34. Nonaqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • Zheng, X., & Schinazi, R. F. (2000). Incorporation of nucleoside analogs into nuclear or mitochondrial DNA is determined by the intracellular phosphorylation site. Journal of Biological Chemistry, 275(35), 27015-27021. [Link]

  • Eriksson, S., & Wang, L. (2007). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 585-593. [Link]

  • Diab, R., Degobert, G., Hamoudeh, M., & Fessi, H. (2014). Nucleoside analogue delivery systems in cancer therapy. Current Drug Targets, 15(7), 702-716. [Link]

  • Lad, R. (2011). Protocol for DNA Duplex Tm Measurements. [Link]

  • Latham, M. P., & Cload, S. T. (2008). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry, 33(1), 9.6.1-9.6.30. [Link]

  • Moon, K. (n.d.). In Vitro Transcription of Modified RNAs. The Moon Lab. [Link]

  • Składanowski, A. C., & Wnuk, S. F. (2013). The role of soluble 5'-nucleotidases in the conversion of nucleotide analogs: metabolic and therapeutic aspects. Current Medicinal Chemistry, 20(34), 4243-4255. [Link]

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. [Link]

  • Promega. (2020). In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor Protocols, 2013(2), pdb.prot071902. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Walker, S. E., & Lorsch, J. R. (2016). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. Protocols.io. [Link]

  • Cold Spring Harbor Laboratory Press. (2013). The primer extension assay. CSH Protocols. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (n.d.). The Primer Extension Assay. [Link]

  • Asirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]

  • TA Instruments. (n.d.). Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC. [Link]

  • Bio-Resource. (2022). Oligonucleotide Melting [Tm] Calculation: Basics, Applications, Examples and Tips on calculation. YouTube. [Link]

  • Raymond, C. K., et al. (2005). Simple, quantitative primer-extension PCR assay for direct monitoring of microRNAs and short-interfering RNAs. RNA, 11(11), 1737-1744. [Link]

  • Seifert, M., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. eLife, 10, e70968. [Link]

  • Seifert, M., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. bioRxiv. [Link]

  • Seifert, M., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. bioRxiv. [Link]

  • Gotor, V., et al. (1987). 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. Journal of Medicinal Chemistry, 30(10), 1827-1831. [Link]

  • Yang, K., et al. (2020). Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase, a Key Drug Target for COVID-19. Journal of Proteome Research, 19(11), 4610-4618. [Link]

  • Seifert, M., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. bioRxiv. [Link]

  • Hayakawa, H., et al. (2001). Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors. Journal of Biological Chemistry, 276(41), 37897-37902. [Link]

  • Rourick, R. A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1279-1295. [Link]

  • Boldogh, I., & Hajas, G. (2014). Unraveling the novel function of the DNA repair enzyme 8-oxoguanine-DNA glycosylase in activating key signaling pathways. DNA Repair, 22, 103-108. [Link]

  • Bessho, T., et al. (1993). Evidence for two DNA repair enzymes for 8-hydroxyguanine (7,8-dihydro-8-oxoguanine) in human cells. Journal of Biological Chemistry, 268(26), 19416-19421. [Link]

  • Mishra, P. C., & Kumar, A. (2013). Mechanisms of Formation of 8-Oxoguanine Due To Reactions of One and Two OH• Radicals and the H2O2 Molecule with Guanine: A Quantum Computational Study. The Journal of Physical Chemistry B, 117(28), 8434-8446. [Link]

  • Hajas, G., et al. (2021). A Novel Role for the DNA Repair Enzyme 8-Oxoguanine DNA Glycosylase in Adipogenesis. Cells, 10(2), 256. [Link]

  • Yermilov, V., et al. (1995). Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro. Carcinogenesis, 16(10), 2329-2332. [Link]

  • Khattak, S. F., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. [Link]

  • Rourick, R. A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1279-1295. [Link]

  • Hegde, M. L., et al. (2016). 8-Oxoguanine DNA glycosylase1-driven DNA repair-A paradoxical role in lung aging. Mechanisms of Ageing and Development, 156, 30-39. [Link]

  • Lu, F., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1345-1353. [Link]

  • De Rosa, M., Johnson, F. B., & Opresko, P. L. (2021). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology, 9, 788648. [Link]

Sources

Application Notes and Protocols for Radiolabeling Guanine Derivatives with Fluorine-18

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [¹⁸F]-Labeled Guanine Derivatives in PET Imaging

Fluorine-18 ([¹⁸F]), with its optimal half-life of 109.8 minutes and low positron energy (0.635 MeV), is a favored radionuclide for Positron Emission Tomography (PET) imaging.[1][2] Guanine derivatives, when labeled with [¹⁸F], serve as invaluable probes for visualizing and quantifying various biological processes in vivo. A prominent application lies in reporter gene imaging, where these radiotracers can monitor the expression of viral thymidine kinase genes, such as the herpes simplex virus type 1 thymidine kinase (HSV1-tk), a cornerstone of gene therapy research.[3][4][5] The development of robust and efficient methods for incorporating [¹⁸F] into guanine derivatives is therefore of paramount importance for advancing preclinical research and clinical applications.

This guide provides a comprehensive overview of the principal strategies for the radiolabeling of guanine derivatives with Fluorine-18, complete with detailed protocols and insights into the underlying chemical principles. We will explore both direct and indirect labeling methodologies, with a focus on practical application for researchers, scientists, and drug development professionals.

Direct Radiolabeling Strategies: The Workhorse of [¹⁸F]-Guanine Synthesis

Direct labeling methods involve the introduction of [¹⁸F]fluoride in a single chemical step onto a precursor molecule. The most common approach for many guanine-based PET tracers, such as 9-(4-[¹⁸F]fluoro-3-hydroxymethylbutyl)guanine ([¹⁸F]FHBG), involves a nucleophilic substitution reaction on an aliphatic side chain.

Nucleophilic Aliphatic Substitution: A Robust and Established Method

This strategy relies on the reaction of activated [¹⁸F]fluoride with a precursor containing a good leaving group (e.g., tosylate, mesylate, or triflate) on an alkyl chain attached to the guanine moiety. The choice of leaving group is critical; tosylates are commonly employed for their stability and reactivity.[3][6]

The process begins with the activation of aqueous [¹⁸F]fluoride, typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. The [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution containing a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a weak base such as potassium carbonate, and then azeotropically dried. This "activated" [¹⁸F]fluoride/K₂₂₂ complex is a potent nucleophile in anhydrous polar aprotic solvents like acetonitrile or dimethylformamide.

The activated [¹⁸F]fluoride then displaces the leaving group on the precursor in an Sₙ2 reaction. For many guanine derivative precursors, protecting groups on the guanine base (e.g., N²-trityl or anisyl-diphenylmethyl) and the hydroxyl group on the side chain are necessary to prevent side reactions.[6] These protecting groups are subsequently removed under acidic conditions to yield the final radiolabeled guanine derivative.

Protocol 1: Automated Synthesis of [¹⁸F]FHBG via Nucleophilic Substitution

This protocol is adapted for a fully automated synthesis module, a common setup for routine clinical production.[3][7][8]

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • 9-(4-O-tosyl-3-O-methoxymethyl-butyl)-N²-trityl-guanine (tosylate precursor)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sterile water for injection

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, Alumina N)

  • Semi-preparative HPLC system with a C18 column

  • Sterile filters (0.22 µm)

Automated Synthesis Workflow:

  • [¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge. The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature (e.g., 110-120 °C) to remove water. This step is repeated with the addition of anhydrous acetonitrile.

  • Radiolabeling Reaction: A solution of the tosylate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated at 120-130 °C for 10-15 minutes.

  • Intermediate Purification (SPE): After cooling, the reaction mixture is diluted and passed through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The [¹⁸F]-labeled intermediate is retained on the cartridge.

  • Deprotection: The labeled intermediate is eluted from the SPE cartridge with an appropriate solvent into a second reaction vessel. An aqueous solution of HCl (e.g., 1 N) is added, and the mixture is heated at 100-120 °C for 5-10 minutes to remove the protecting groups.[6]

  • Neutralization and Final Purification (HPLC): The acidic solution is neutralized with NaOH. The crude product is then purified by semi-preparative HPLC on a C18 column. The fraction containing [¹⁸F]FHBG is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to remove the HPLC solvent. The final product is eluted with ethanol and formulated in sterile saline for injection, followed by sterile filtration.

Workflow Diagram:

G cluster_0 Automated Synthesis Module F18 [¹⁸F]Fluoride Trapping (QMA Cartridge) Elution Elution (K₂₂₂/K₂CO₃) F18->Elution Drying Azeotropic Drying Elution->Drying Labeling Radiolabeling (Precursor + Heat) Drying->Labeling SPE1 Intermediate Purification (C18 SPE) Labeling->SPE1 Deprotection Acid Hydrolysis (HCl + Heat) SPE1->Deprotection HPLC Final Purification (Semi-Prep HPLC) Deprotection->HPLC Formulation Formulation HPLC->Formulation FinalProduct [¹⁸F]FHBG Formulation->FinalProduct

Caption: Automated synthesis workflow for [¹⁸F]FHBG.

Advanced Direct Labeling on the Aromatic Core: Copper-Mediated Radiofluorination

Directly fluorinating the electron-rich guanine ring is challenging using traditional nucleophilic aromatic substitution (SₙAr). However, recent advancements in transition-metal-mediated chemistry have opened new avenues. Copper-mediated radiofluorination has emerged as a powerful tool for labeling arenes and heteroarenes that are not amenable to SₙAr.[9][10]

This method typically employs aryl boronic esters (e.g., pinacol esters) or arylstannanes as precursors.[11][12] A copper catalyst, often in the form of [Cu(OTf)₂(py)₄], facilitates the fluorination with [¹⁸F]KF/K₂₂₂.[9] This approach offers the potential for late-stage fluorination of complex guanine derivatives and can tolerate a wider range of functional groups. While still an area of active development for guanine-specific tracers, the principles offer significant promise for novel radiopharmaceutical design.

Conceptual Workflow for Copper-Mediated Radiofluorination:

G cluster_1 Copper-Mediated Labeling Precursor Aryl Boronic Ester or Stannane Precursor Reaction Heating in Anhydrous Solvent Precursor->Reaction Reagents [¹⁸F]KF/K₂₂₂ + [Cu(OTf)₂(py)₄] Reagents->Reaction Purification HPLC Purification Reaction->Purification LabeledGuanine [¹⁸F]-Aryl-Guanine Derivative Purification->LabeledGuanine

Caption: Conceptual workflow for copper-mediated [¹⁸F]-fluorination.

Indirect Radiolabeling Strategies: The Prosthetic Group Approach

Indirect labeling is a two-step strategy particularly useful for sensitive biomolecules or when direct labeling is chemically challenging.[13][14] It involves the initial synthesis of a small, reactive [¹⁸F]-labeled molecule, known as a prosthetic group, which is then conjugated to the guanine derivative.

Common prosthetic groups include activated esters like 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) for reaction with amines, and molecules functionalized for "click chemistry," such as those containing azides or alkynes for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[15][16] Another emerging strategy involves silicon-fluoride acceptor (SiFA) chemistry, which allows for rapid isotopic exchange under mild conditions.[17][18]

The primary advantage of this approach is the ability to perform the radiolabeling under mild conditions, which is crucial for preserving the integrity of complex biological molecules.

Protocol 2: Indirect Labeling of a Guanine Derivative via [¹⁸F]F-Py-TFP

This protocol outlines the general steps for labeling an amine-functionalized guanine derivative using the [¹⁸F]F-Py-TFP prosthetic group.

Part A: Synthesis of [¹⁸F]F-Py-TFP

  • Radiolabeling: React 6-trimethylammoniumnicotinic acid triflate precursor with activated [¹⁸F]fluoride/K₂₂₂ in an anhydrous solvent at elevated temperature.

  • Activation: The resulting 6-[¹⁸F]fluoronicotinic acid is then activated in situ with a coupling agent (e.g., TSTU) and a base to form the tetrafluorophenyl (TFP) ester.

  • Purification: The [¹⁸F]F-Py-TFP is purified using SPE or semi-preparative HPLC.[15]

Part B: Conjugation to the Guanine Derivative

  • Reaction: The purified [¹⁸F]F-Py-TFP is added to a solution of the amine-functionalized guanine derivative in a suitable buffer (e.g., phosphate buffer, pH 8-9).

  • Incubation: The reaction mixture is incubated at a mild temperature (e.g., 40-50 °C) for 10-20 minutes.[15]

  • Purification: The final [¹⁸F]-labeled guanine conjugate is purified from unreacted prosthetic group and precursor using HPLC.

Comparative Data of Radiolabeling Methods

MethodPrecursor TypeTypical Radiochemical Yield (Decay Corrected)Synthesis Time (including HPLC)Key AdvantagesKey Disadvantages
Nucleophilic Aliphatic Substitution Alkyl-tosylate/mesylate10-40%[3][6][7]40-90 min[6][7]Robust, well-established, suitable for automation.Requires multi-step precursor synthesis, harsh deprotection steps may be needed.
Copper-Mediated Aromatic Fluorination Aryl boronic ester/stannane12-75% (model systems)[10][19]60-90 minAccess to directly labeled aromatic systems, broader substrate scope.Catalyst sensitivity, precursor availability can be limited.
Indirect Labeling (Prosthetic Group) Functionalized derivative (e.g., amine)25-43% (overall)[15]30-60 min (for conjugation and final purification)Mild reaction conditions, suitable for sensitive molecules.Multi-step process, potential for lower molar activity.

Quality Control of [¹⁸F]-Labeled Guanine Derivatives

Ensuring the quality of the final radiopharmaceutical product is critical for its safe and effective use. Standard quality control tests are performed according to pharmacopeia guidelines (e.g., USP, EP).[20][21]

  • Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using gamma-ray spectroscopy.

  • Radiochemical Purity: Determined by radio-HPLC and/or radio-TLC to quantify the percentage of the desired radiolabeled compound versus radiochemical impurities.[22] A purity of >95% is typically required.

  • Chemical Purity: Assessed by HPLC with UV detection to identify and quantify non-radioactive chemical impurities, including the precursor and byproducts.

  • Molar Activity (Specific Activity): The amount of radioactivity per mole of the compound (GBq/µmol or Ci/µmol). High molar activity is crucial to minimize potential pharmacological effects of the injected compound.

  • pH: The final injectable solution should have a pH compatible with physiological conditions (typically between 4.5 and 7.5).

  • Sterility and Endotoxin Levels: The final product must be sterile and meet the limits for bacterial endotoxins to prevent pyrogenic reactions.

Conclusion

The radiolabeling of guanine derivatives with Fluorine-18 is a dynamic field, with both established and emerging methodologies offering a versatile toolkit for researchers. The choice of method depends on the specific chemical structure of the target molecule, the desired application, and the available infrastructure. Automated nucleophilic aliphatic substitution remains the gold standard for routine production of tracers like [¹⁸F]FHBG. However, ongoing innovations in copper-mediated fluorination and prosthetic group chemistry are continually expanding the horizons of what is possible, enabling the development of novel and more sophisticated PET probes for the future of molecular imaging.

References

  • Pinto, M., et al. (2007). A fully automated one pot synthesis of 9-(4-[18F]fluoro-3-hydroxymethylbutyl) guanine for gene therapy studies. Nuclear Medicine and Biology, 34(5), 557-562. Available at: [Link]

  • Kang, S. H., et al. (2009). Comparison of two full automatic synthesis methods of 9-(4-[(18)F]fluoro-3-hydroxymethylbutyl)guanine using different chemistry modules. Applied Radiation and Isotopes, 67(10), 1758-1763. Available at: [Link]

  • ResearchGate. (n.d.). A simplified one-pot automated synthesis of [18F]FHBG for imaging reporter gene expression. Request PDF. Available at: [Link]

  • Zhang, H., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals, 15(10), 1281. Available at: [Link]

  • Noiret, N., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(12), 1854-1857. Available at: [Link]

  • Tredwell, M., et al. (2014). A general copper-mediated nucleophilic 18F fluorination of arenes. Angewandte Chemie International Edition, 53(30), 7751-7755. Available at: [Link]

  • Zhang, J., et al. (2012). Optimization of automated radiosynthesis of [18F]AV-45: a new PET imaging agent for Alzheimer's disease. Nuclear Medicine and Biology, 39(7), 1035-1041. Available at: [Link]

  • Yu, S. (2006). Review of 18F-FDG synthesis and quality control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available at: [Link]

  • ResearchGate. (n.d.). Radiosynthesis of prosthetic groups [¹⁸F]2A for CuAAC and [¹⁸F]2B for HDA. Figure. Available at: [Link]

  • Sharma, S. K., et al. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Radiopharmaceuticals, 5(3), 247-267. Available at: [Link]

  • Zlatopolskiy, P., et al. (2019). Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. Chemistry – A European Journal, 25(54), 12564-12571. Available at: [Link]

  • Basuli, F., et al. (2017). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: A method comparable to direct fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168-175. Available at: [Link]

  • Zlatopolskiy, P., et al. (2019). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 12(3), 129. Available at: [Link]

  • McConathy, J., et al. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes, 58(6), 657-666. Available at: [Link]

  • Yang, R., et al. (2021). A fluorine-18 labeled radiotracer for PET imaging of γ-glutamyltranspeptidase in living subjects. RSC Advances, 11(35), 21535-21542. Available at: [Link]

  • Holt, D. P., et al. (2016). Synthesis and quality control of [(18) F]T807 for tau PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(10), 411-415. Available at: [Link]

  • Scott, P. J. H. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters, 18(20), 5440-5443. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and quality control of [ 18 F]T807 for tau PET imaging. Publication. Available at: [Link]

  • Zlatopolskiy, P., & Neumaier, B. (2018). Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer?. Molecules, 23(11), 2884. Available at: [Link]

  • Mak, H., et al. (2019). Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. Molecules, 24(20), 3749. Available at: [Link]

  • Wangler, C., & Wangler, B. (2017). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Current Organic Synthesis, 14(1), 2-15. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of fluorine-18 prosthetic group (PG) strategies for radiolabelling peptides and proteins. Figure. Available at: [Link]

  • Connolly, D., et al. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. Available at: [Link]

  • Alauddin, M. M., et al. (2004). 8-[18F]Fluoropenciclovir: an improved reporter probe for imaging HSV1-tk reporter gene expression in vivo using PET. Molecular Imaging, 3(1), 63-72. Available at: [Link]

  • DeGrado, T. R., et al. (2001). Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers. Journal of Nuclear Medicine, 42(12), 1805-1814. Available at: [Link]

  • Andrews, D. W., & Nicewicz, D. A. (2021). 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. ChemRxiv. Available at: [Link]

  • Chen, W., et al. (2019). Direct arene C-H fluorination with 18F- via organic photoredox catalysis. Science, 364(6446), 1170-1174. Available at: [Link]

  • Li, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 915570. Available at: [Link]

  • Chen, W., et al. (2019). Direct arene C–H fluorination with 18 F− via organic photoredox catalysis. Science, 364(6446), 1170-1174. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2016). Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers. Molecules, 21(3), 329. Available at: [Link]

  • Bloom, S., et al. (2017). 18F-Fluorination of Unactivated C-H Bonds in Branched Aliphatic Amino Acids: Direct Synthesis of Oncological Positron Emission Tomography Imaging Agents. Journal of the American Chemical Society, 139(12), 4435-4441. Available at: [Link]

  • ResearchGate. (n.d.). Direct arene C–H fluorination with 18 F − via organic photoredox catalysis. Publication. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2014). 18F-Labeling Using Click Cycloadditions. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 269-281. Available at: [Link]

  • Sun, T., et al. (2015). Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. Journal of Nuclear Medicine, 56(supplement 3), 1362. Available at: [Link]

  • Wuest, M., & Wuest, F. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 724. Available at: [Link]

  • Chen, H., et al. (2018). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Journal of Medicinal Chemistry, 61(18), 8048-8071. Available at: [Link]

  • Knipe, D. M., & Cliffe, A. (2008). Radiolabeled antiviral drugs and antibodies as virus-specific imaging probes. Antiviral Research, 78(1), 1-11. Available at: [Link]

Sources

Application Notes and Protocols: 8-Fluoroguanine as a Molecular Tool in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of 8-Fluoroguanine in Oncology Research

The strategic incorporation of fluorine into bioactive molecules has revolutionized medicinal chemistry, and the field of cancer research is no exception. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly alter the biological activity of parent compounds.[1] this compound (8-F-G), a synthetic analog of the purine nucleobase guanine, has emerged as a powerful molecular tool for interrogating fundamental cellular processes in cancer.

Unlike its more famous cousin, 5-fluorouracil (5-FU), which primarily disrupts pyrimidine metabolism, this compound offers a distinct set of applications stemming from its targeted modification at the C8 position of the purine ring. This modification imparts unique chemical and biological properties that researchers can exploit to study DNA repair, replication, and damage responses, as well as to develop novel therapeutic strategies. This guide provides a comprehensive overview of the applications of this compound in cancer research, complete with detailed protocols to facilitate its use in the laboratory.

Part 1: The Chemistry of a Unique Probe - Synthesis of this compound for Oligonucleotide Incorporation

The utility of this compound as a molecular probe is contingent on its successful incorporation into DNA and RNA oligonucleotides. This process, however, is not without its challenges. The synthesis of the 8-fluoroguanosine phosphoramidite, the building block for solid-phase oligonucleotide synthesis, requires a multi-step chemical process and careful consideration of protecting group strategies.

Challenges in Synthesis

Research has shown that the direct fluorination of guanosine derivatives can be difficult, and the resulting 8-fluoroguanosine can be unstable under certain conditions. For instance, studies have demonstrated that 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine is labile under acidic conditions, which are typically used during solid-phase DNA synthesis.[2] Furthermore, standard deprotection with aqueous ammonium hydroxide can lead to unwanted side reactions, such as the formation of 8-amino-N-2-isobutyryl-2′-deoxyguanosine.[2] These findings underscore the need for optimized synthetic and deprotection protocols.

Synthetic Protocol Overview: Synthesis of 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine Phosphoramidite

The following is a representative synthetic scheme for the preparation of an 8-fluoroguanosine phosphoramidite, based on published methods.[2][3][4] Note: This synthesis should be performed by chemists experienced in nucleoside chemistry in a well-equipped organic synthesis laboratory.

Step 1: Protection of 2'-deoxyguanosine. The starting material, 2'-deoxyguanosine, is first protected at the N2 and hydroxyl groups to prevent unwanted side reactions during the fluorination step.

Step 2: Fluorination at the C8 Position. The protected deoxyguanosine is then fluorinated at the C8 position. This is a critical step and can be achieved using various fluorinating agents. One approach involves the use of N-fluorobenzenesulfonimide (NFSI) in the presence of a strong base like lithium diisopropylamide (LDA).[2]

Step 3: Deprotection and Further Modification. Following fluorination, selective deprotection of the hydroxyl groups is performed. The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group, which is essential for solid-phase synthesis.

Step 4: Phosphitylation. The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite, which can then be used in an automated DNA synthesizer.

Part 2: Applications of this compound in Cancer Research

The unique properties of this compound make it a versatile tool for addressing a range of questions in cancer biology.

Probing DNA Repair Pathways

One of the most powerful applications of this compound is as a substrate to study DNA repair mechanisms, particularly base excision repair (BER). When incorporated into DNA, this compound can be recognized and excised by DNA glycosylases, initiating the BER pathway. Researchers can use oligonucleotides containing a site-specific this compound lesion to perform in vitro repair assays with cell extracts or purified enzymes.[5]

A Tool for 19F NMR Spectroscopy

The fluorine atom in this compound provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies. 19F NMR is a powerful technique for studying the structure and dynamics of macromolecules because of the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which provides detailed information about the local environment of the fluorine atom.[6][7] By incorporating this compound into specific DNA or RNA sequences, researchers can use 19F NMR to:

  • Monitor conformational changes: The chemical shift of the 19F nucleus is highly sensitive to its environment. Changes in DNA or RNA conformation, such as the B-to-Z transition, can be readily detected by 19F NMR.[8]

  • Study protein-nucleic acid interactions: The binding of a protein to a nucleic acid containing this compound can induce a change in the 19F chemical shift, providing information about the binding site and the conformational changes that occur upon binding.

  • Investigate drug-DNA interactions: 19F NMR can be used to study the binding of small molecules to DNA, providing insights into the mechanism of action of DNA-targeting drugs.

A Potential Radiosensitizer

Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic radioresistance of tumor cells. Radiosensitizers are compounds that increase the susceptibility of cancer cells to radiation-induced damage.[9][10] Halogenated nucleosides, including fluorinated pyrimidines, have been investigated as potential radiosensitizers. The proposed mechanism involves their incorporation into DNA, which can then lead to increased DNA damage upon irradiation. While more research is needed, this compound is a candidate for investigation as a radiosensitizer due to its structural similarity to other halogenated nucleosides with known radiosensitizing properties.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for using this compound in key cancer research applications.

Protocol 1: General Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound for downstream applications.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (synthesized or commercially available)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain the cancer cell line in a humidified incubator at 37°C with 5% CO2. Subculture the cells as needed to maintain them in the exponential growth phase.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). The concentration of the stock solution will depend on the desired final concentration for treatment. Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Cell Seeding: Seed the cells into the appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to attach and resume growth for 24 hours.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for the desired treatment duration. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

  • Downstream Analysis: After the treatment period, the cells can be harvested and used for various downstream assays, such as clonogenic survival, comet assay, or DNA fiber analysis.

Protocol 2: Clonogenic Survival Assay to Assess Cytotoxicity and Radiosensitization

The clonogenic survival assay is the gold standard for determining the cytotoxic effects of a compound and its potential as a radiosensitizer.[10][11]

Materials:

  • Cells treated with this compound (and/or radiation) as described in Protocol 1

  • Complete cell culture medium

  • 6-well plates or 100 mm dishes

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Radiation source (e.g., X-ray irradiator)

Procedure:

  • Cell Preparation: Following treatment with this compound (or vehicle), harvest the cells by trypsinization and resuspend them in fresh medium to create a single-cell suspension.

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter.

  • Cell Seeding: Seed a known number of cells into 6-well plates or 100 mm dishes. The number of cells to be seeded will depend on the expected survival fraction and should be optimized for each cell line and treatment condition. Typically, for untreated controls, 100-200 cells are seeded. For treated groups, the number of cells should be increased to account for cell killing.

  • Irradiation (for radiosensitization studies): For radiosensitization experiments, irradiate the cells with a range of radiation doses after seeding.

  • Incubation: Incubate the plates in a humidified incubator for 10-14 days, or until colonies of at least 50 cells are visible.

  • Colony Staining: After the incubation period, remove the medium, wash the plates with PBS, and stain the colonies with crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): PE = (Number of colonies counted / Number of cells seeded) x 100%

    • Surviving Fraction (SF): SF = PE of treated cells / PE of control cells

    • Dose-Response Curves: Plot the surviving fraction as a function of the this compound concentration or radiation dose.

Data Presentation: Clonogenic Survival Data

Treatment Group8-F-G (µM)Radiation (Gy)Plating Efficiency (%)Surviving Fraction
Control00851.00
8-F-G100600.71
Radiation02450.53
8-F-G + Radiation102250.29
Protocol 3: Alkaline Comet Assay to Measure DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[4][12][13] The alkaline version of the assay detects both single- and double-strand breaks.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Comet assay slides (pre-coated with agarose)

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest the treated and control cells and resuspend them in PBS at a concentration of 1 x 105 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette the mixture onto a pre-coated comet assay slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode. Damaged DNA (with strand breaks) will migrate faster, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Data Presentation: Comet Assay Parameters

Treatment Group% DNA in Tail (Mean ± SD)Tail Moment (Mean ± SD)
Control5.2 ± 1.51.8 ± 0.5
8-F-G (10 µM)25.8 ± 4.212.3 ± 2.1
Positive Control (e.g., H2O2)45.1 ± 6.825.7 ± 3.9
Protocol 4: DNA Fiber Assay to Analyze DNA Replication Dynamics

The DNA fiber assay is a powerful technique to visualize and quantify DNA replication at the single-molecule level.[14][15][16] It can be used to assess the impact of this compound on replication fork progression, origin firing, and replication stress.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

  • Spreading buffer

  • Microscope slides

  • Antibodies against CldU and IdU

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Pulse Labeling: Sequentially pulse-label the cells with CldU and IdU. This will label newly synthesized DNA with two different analogs.

  • Cell Harvesting and Lysis: Harvest the cells and lyse them gently to release the DNA fibers.

  • DNA Spreading: Stretch the DNA fibers onto microscope slides.

  • Immunostaining: Stain the DNA fibers with antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Visualize the labeled DNA fibers using a fluorescence microscope. The lengths of the CldU and IdU tracks can be measured to determine replication fork speed. The frequency of replication origins can also be quantified.

Experimental Workflow: DNA Fiber Assay

DNA_Fiber_Assay start Seed Cells treat Treat with This compound start->treat cldu Pulse with CldU treat->cldu idu Pulse with IdU cldu->idu harvest Harvest and Lyse Cells idu->harvest spread Spread DNA Fibers harvest->spread stain Immunostain spread->stain image Image and Analyze stain->image F19_NMR sample 8-F-G Oligo in NMR Buffer spectrometer NMR Spectrometer ( 19 F Probe) sample->spectrometer acquisition Data Acquisition (1D 19 F Spectrum) spectrometer->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis

Caption: Key steps in a 19F NMR experiment.

Part 4: Data Interpretation and Troubleshooting

Clonogenic Survival Assay:

  • A decrease in the surviving fraction with increasing concentrations of this compound indicates cytotoxicity.

  • A greater than additive effect on cell killing when this compound is combined with radiation suggests radiosensitization.

  • Troubleshooting: Low plating efficiency in control plates may indicate unhealthy cells or suboptimal culture conditions. Large variations between replicate plates can be due to inaccurate cell counting or uneven seeding.

Comet Assay:

  • An increase in the percentage of DNA in the tail and the tail moment is indicative of increased DNA damage.

  • Troubleshooting: "Hedgehog" comets (very large, diffuse tails) may indicate excessive DNA damage or apoptosis. Ensure that the lysis and electrophoresis conditions are optimized.

DNA Fiber Assay:

  • Shorter replication tracks in this compound-treated cells suggest a reduction in replication fork speed.

  • An increase in the number of stalled forks or new origin firing can indicate replication stress.

  • Troubleshooting: Poor DNA fiber spreading can be due to incorrect cell density or lysis conditions. Weak or inconsistent staining may result from suboptimal antibody concentrations or incubation times.

19F NMR Spectroscopy:

  • The chemical shift of the 19F signal provides information about the local environment of the this compound residue.

  • Changes in the chemical shift upon addition of a binding partner (e.g., a protein or a drug) can be used to map binding interactions.

  • Troubleshooting: A low signal-to-noise ratio can be improved by increasing the sample concentration or the number of scans. Broad NMR signals may indicate conformational exchange or aggregation.

Conclusion and Future Perspectives

This compound is a valuable and versatile molecular tool with broad applications in cancer research. From dissecting the intricacies of DNA repair pathways to providing a sensitive probe for structural and dynamic studies, this compound offers unique advantages for cancer biologists and drug development professionals. The protocols outlined in this guide provide a starting point for researchers to incorporate this powerful tool into their experimental workflows. As our understanding of the synthesis and applications of this compound continues to grow, it is poised to play an increasingly important role in the development of novel cancer diagnostics and therapeutics.

References

  • Jung, K.-Y., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 25(21), 5159. [Link]

  • Jackson, D. A., & Pombo, A. (1998). Replicon clusters are stable units of chromosome structure: evidence that nuclear organization contributes to the efficient activation and propagation of S phase in human cells. Journal of Cell Biology, 140(6), 1285-1295. [Link]

  • Barrio, J. R., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. [Link]

  • Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221. [Link]

  • Yaradua, A. I., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. International Journal of Nanomedicine, 16, 1083–1102. [Link]

  • Merrick, C. J., et al. (2005). A novel DNA replication-based method for generating fluorescently labeled DNA. Nucleic Acids Research, 33(15), e133. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells. Nature Protocols, 1(1), 23-29. [Link]

  • Quinet, A., et al. (2017). The DNA Fiber Assay: A Powerful Tool to Study DNA Replication in Physiological and Pathological Settings. Journal of Visualized Experiments, (123), 55533. [Link]

  • Begg, A. C., et al. (2011). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer, 105(5), 628-639. [Link]

  • Chan, L. K., Shan, J., & Weber, A. (2025). Nuclei-Segregated DNA Fiber (NuSeF) Assay Protocol. protocols.io. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 245-252. [Link]

  • Munshi, A., et al. (2005). Clonogenic cell survival assay. Methods in Molecular Medicine, 110, 21-26. [Link]

  • Clementi, E., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4227. [Link]

  • Nii, H., et al. (2019). Oligonucleotides DNA containing 8-trifluoromethyl-2′-deoxyguanosine for observing Z-DNA structure. Nucleic Acids Research, 47(19), 10026-10035. [Link]

  • Donley, N., et al. (2016). In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage. ACS Chemical Biology, 11(9), 2521-2528. [Link]

  • Slyskova, J., et al. (2018). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Cancer Research, 78(21), 6195-6207. [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]

  • H2020 Comet Assay Project. (2020, March 15). STEP 1: Preparation of substrate cells // Comet-based in vitro DNA repair assay [Video]. YouTube. [Link]

  • Zeng, Y., et al. (2018). Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner. Cell Chemical Biology, 25(3), 266-275.e5. [Link]

  • Koga, Y., Taniguchi, Y., & Sasaki, S. (2013). Synthesis of the oligoribonucleotides incorporating 8-oxo-guanosine and evaluation of their base pairing properties. Nucleosides, Nucleotides & Nucleic Acids, 32(3), 124-136. [Link]

  • University of Ottawa. (n.d.). Fluorine NMR. NMR Facility. [Link]

Sources

Enzymatic Incorporation of 8-Fluoroguanine into DNA/RNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorine Atom in Nucleic Acid Research

The strategic replacement of a hydrogen atom with fluorine on a nucleobase introduces minimal steric perturbation while inducing significant changes in the electronic properties of the molecule.[1][2] 8-Fluoroguanine (8-F-G), a synthetic analog of guanine, leverages these properties, making it an invaluable tool for researchers in structural biology, drug development, and molecular diagnostics. The high electronegativity of the fluorine atom at the C8 position alters the charge distribution and hydrogen-bonding potential of the guanine base, providing a unique probe for studying nucleic acid structure, dynamics, and interactions.[2]

One of the most powerful applications of 8-F-G is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The fluorine-19 nucleus has a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, making it a highly sensitive NMR probe.[3] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of 8-F-G-labeled DNA or RNA are free from background signals, allowing for the unambiguous study of specific sites within a complex biomolecular environment.[3][5] This guide provides detailed protocols and expert insights for the successful enzymatic incorporation of this compound into both DNA and RNA, empowering researchers to harness the full potential of this versatile molecular probe.

Mechanism of Enzymatic Incorporation

The successful enzymatic synthesis of 8-F-G-containing nucleic acids hinges on the ability of DNA and RNA polymerases to recognize and utilize the corresponding triphosphate precursors, 8-fluoro-2'-deoxyguanosine-5'-triphosphate (8-F-dGTP) for DNA and 8-fluoroguanosine-5'-triphosphate (8-F-GTP) for RNA. Most polymerases exhibit a remarkable tolerance for modifications at the C8 position of purines. The overall shape and hydrogen bonding face (the Watson-Crick edge) of 8-F-GTP/8-F-dGTP remain sufficiently similar to the natural GTP/dGTP to allow for efficient binding within the polymerase active site and subsequent incorporation into the growing nucleic acid chain opposite a cytosine residue in the template strand.

While the incorporation is generally efficient, the kinetic parameters can vary depending on the specific polymerase used.[6][7] Some polymerases may exhibit a slightly lower incorporation efficiency (Vmax/Km) for the fluorinated analog compared to its natural counterpart.[7] Therefore, optimization of reaction conditions, such as nucleotide concentration and incubation time, may be necessary to achieve high yields of the modified nucleic acid.

Application Note I: Site-Specific Incorporation of 8-F-dGTP into DNA

This protocol details the enzymatic incorporation of a single this compound analog into a DNA oligonucleotide using a DNA polymerase. This method is particularly useful for creating site-specifically labeled DNA for structural studies by NMR or X-ray crystallography.

Principle

Primer extension is a robust method for incorporating modified nucleotides at specific sites. A short, labeled or unlabeled primer is annealed to a longer, single-stranded DNA template. The template is designed to have a cytosine base at the position complementary to where the 8-F-dG is desired. A DNA polymerase then extends the primer, incorporating 8-F-dGTP from the reaction mix. The reaction can be stopped after a single incorporation event or allowed to proceed to generate a full-length, labeled product. Taq and Vent exo- DNA polymerases are often efficient at incorporating a variety of modified nucleotides.[6]

Workflow for DNA Labeling

DNA_Incorporation_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Purification & Analysis Template 1. Design & Synthesize DNA Template & Primer Reagents 2. Prepare Reaction Mix (Buffer, dNTPs, 8-F-dGTP) Anneal 3. Anneal Primer to Template Reagents->Anneal Polymerase 4. Add DNA Polymerase & Incubate Anneal->Polymerase Purify 5. Purify Labeled DNA (e.g., PAGE, HPLC) Polymerase->Purify QC 6. Quality Control (Mass Spec, NMR) Purify->QC

Caption: Workflow for enzymatic incorporation of 8-F-dGTP into DNA.

Detailed Protocol: Primer Extension

1. Materials and Reagents:

  • DNA Template: Custom synthesized single-stranded DNA oligonucleotide.

  • Primer: Custom synthesized DNA oligonucleotide, complementary to the 3' end of the template.

  • 8-F-dGTP: 8-fluoro-2'-deoxyguanosine-5'-triphosphate.

  • Natural dNTPs: dATP, dCTP, dTTP solution mix.

  • DNA Polymerase: Thermostable polymerase (e.g., Taq DNA Polymerase) or a non-thermostable polymerase (e.g., Klenow Fragment).

  • 10X Polymerase Buffer: As supplied by the enzyme manufacturer.

  • Nuclease-free water.

  • Purification System: Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus or HPLC system.

2. Reagent Preparation:

  • Resuspend DNA template and primer in nuclease-free water to a final concentration of 100 µM.

  • Prepare a 10 mM stock solution of 8-F-dGTP in nuclease-free water.

  • Prepare a 10 mM stock solution of the other three natural dNTPs.

3. Annealing Reaction:

  • In a PCR tube, combine:

    • 1 µL of 100 µM DNA Template

    • 1.5 µL of 100 µM Primer (1.5x molar excess)

    • 2 µL of 10X Polymerase Buffer

    • Nuclease-free water to a final volume of 18 µL.

  • Heat the mixture to 95°C for 3 minutes, then allow it to cool slowly to room temperature (~45 minutes) to facilitate annealing.

4. Extension Reaction:

  • To the annealed primer-template duplex, add:

    • 1 µL of 10 mM dNTP mix (dATP, dCTP, dTTP)

    • 1 µL of 10 mM 8-F-dGTP

    • 1 µL of DNA Polymerase (e.g., 5 units/µL Taq)

  • The final reaction volume is 21 µL.

  • Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for Taq, 37°C for Klenow Fragment) for 1-2 hours.

5. Purification and Quality Control:

  • The reaction product can be purified from the template, primer, and unincorporated nucleotides using denaturing PAGE.

  • Excise the band corresponding to the full-length product and elute the DNA.

  • Self-Validation: Confirm the successful incorporation and purity of the final product by mass spectrometry (e.g., ESI-MS). The measured mass should correspond to the calculated mass of the 8-F-dG-containing oligonucleotide. For structural studies, ¹⁹F NMR can be used to confirm the presence and environment of the fluorine label.

Component Stock Concentration Volume for 20 µL Rxn Final Concentration
Primer/Template Duplex~5 µM10 µL~2.5 µM
10X Polymerase Buffer10X2 µL1X
dNTPs (A, C, T)10 mM1 µL0.5 mM each
8-F-dGTP10 mM1 µL0.5 mM
DNA Polymerase5 U/µL1 µL0.25 U/µL
Nuclease-free H₂O-5 µL-
Total Volume -20 µL -
Table 1: Example reaction setup for DNA primer extension.

Application Note II: Global Incorporation of 8-F-GTP into RNA

This protocol describes the complete substitution of GTP with 8-F-GTP during in vitro transcription to produce globally modified RNA. This is a powerful technique for probing the overall structure and ligand-binding properties of an RNA molecule.

Principle

In vitro transcription uses a bacteriophage RNA polymerase, such as T7, T3, or SP6, to synthesize RNA from a linear double-stranded DNA template containing the appropriate promoter sequence.[8][9] These polymerases are highly processive and can efficiently incorporate modified nucleotides, including 8-F-GTP, in place of their natural counterparts.[10] By completely replacing GTP with 8-F-GTP in the reaction mixture, all guanosine positions in the transcript will be substituted with 8-fluoroguanosine.

Workflow for RNA Labeling

RNA_Incorporation_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Purification & Analysis Template 1. Prepare Linear DNA Template (PCR product or linearized plasmid) Reagents 2. Prepare Transcription Mix (Buffer, ATP, CTP, UTP, 8-F-GTP) Transcription 3. Add T7 RNA Polymerase & Incubate at 37°C Reagents->Transcription DNase 4. Digest DNA Template with DNase I Transcription->DNase Purify 5. Purify RNA Transcript (e.g., PAGE, Spin Column) DNase->Purify QC 6. Quality Control (Gel Electrophoresis, ¹⁹F NMR) Purify->QC

Caption: Workflow for enzymatic incorporation of 8-F-GTP into RNA.

Detailed Protocol: In Vitro Transcription

1. Materials and Reagents:

  • Linear DNA Template: A PCR product or linearized plasmid containing a T7 promoter upstream of the sequence to be transcribed (0.5-1.0 µg).

  • 8-F-GTP: 8-fluoroguanosine-5'-triphosphate.

  • Natural NTPs: ATP, CTP, UTP solution mix.

  • T7 RNA Polymerase: High concentration (e.g., 50 U/µL).

  • 10X Transcription Buffer: Typically contains Tris-HCl, MgCl₂, spermidine, and DTT.[11]

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

  • Purification System: Denaturing PAGE or a suitable RNA purification spin column kit.

2. Assembling the Transcription Reaction:

  • Causality: Reactions should be assembled at room temperature to prevent precipitation of the DNA template by spermidine in the buffer at cold temperatures.[10]

  • In an RNase-free tube, combine in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Transcription Buffer

    • 1 µL of 100 mM DTT

    • 2 µL of 100 mM ATP

    • 2 µL of 100 mM CTP

    • 2 µL of 100 mM UTP

    • 2 µL of 100 mM 8-F-GTP

    • 1 µL of RNase Inhibitor (40 U/µL)

    • X µL of linear DNA template (0.5-1.0 µg)

    • 2 µL of T7 RNA Polymerase (50 U/µL)

  • Gently mix by pipetting and spin down briefly.

3. Transcription and Template Removal:

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add 1 µL of RNase-free DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.[9]

4. Purification and Quality Control:

  • Purify the RNA transcript using a spin column kit designed for RNA cleanup or by denaturing PAGE.

  • Self-Validation: Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. The 8-F-G-containing RNA should run as a single, sharp band. The concentration can be determined by UV-Vis spectrophotometry. Successful global incorporation can be verified by ¹⁹F NMR, which should show multiple resonances corresponding to the different chemical environments of the fluorine labels.

Component Stock Concentration Volume for 20 µL Rxn Final Concentration
10X Transcription Buffer10X2 µL1X
ATP, CTP, UTP, 8-F-GTP100 mM2 µL each10 mM each
DTT100 mM1 µL5 mM
Linear DNA Template200 ng/µL2.5 µL500 ng
RNase Inhibitor40 U/µL1 µL2 U/µL
T7 RNA Polymerase50 U/µL2 µL5 U/µL
Nuclease-free H₂O-to 20 µL-
Table 2: Example reaction setup for RNA in vitro transcription.

Applications in Research and Drug Development

The ability to site-specifically or globally incorporate this compound into nucleic acids opens up a wide range of applications:

  • Structural Biology: ¹⁹F NMR is a powerful tool to study the structure, dynamics, and conformational changes of DNA and RNA upon binding to proteins, small molecules, or other nucleic acids.[3][12] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, providing atomic-level information that is complementary to traditional ¹H NMR.[4]

  • Drug Discovery: Labeled oligonucleotides can be used in fragment-based screening and lead optimization. Changes in the ¹⁹F NMR signal upon the addition of a compound can indicate a direct binding event, providing information on binding affinity and the location of the binding site.

  • Probing Enzyme Mechanisms: 8-F-G can be used to investigate the mechanisms of DNA and RNA processing enzymes, such as polymerases, helicases, and nucleases.[13]

  • Development of Therapeutic Nucleic Acids: Fluorine modifications can enhance the metabolic stability and therapeutic properties of oligonucleotides like siRNAs and antisense agents.[1][14][15]

Key Considerations and Troubleshooting

  • Stability of 8-F-G Precursors: 8-fluoro-deoxyguanosine derivatives can be labile under certain conditions, particularly acidic environments used in solid-phase synthesis.[16][17] However, the triphosphate forms (8-F-dGTP and 8-F-GTP) used in enzymatic reactions are generally stable in standard reaction buffers.

  • Polymerase Efficiency: While many polymerases accept 8-F-G triphosphates, their efficiency may be reduced compared to the natural nucleotide. If yields are low, consider increasing the concentration of the fluorinated nucleotide, extending the incubation time, or screening different polymerases.

  • RNA Folding: Global substitution with 8-F-G may alter the folding and stability of structured RNAs. It is important to compare the properties of the modified RNA with its unmodified counterpart using techniques like circular dichroism or thermal melt analysis.

  • Purification: Complete removal of unincorporated nucleotides is crucial for downstream applications, especially quantitative NMR studies. High-resolution purification methods like HPLC or PAGE are recommended.

By following these detailed protocols and considering the key scientific principles, researchers can confidently incorporate this compound into DNA and RNA, unlocking new avenues for discovery in the fields of chemical biology and drug development.

References

  • Khan, F., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

  • Scott, L. G., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Proceedings of the National Academy of Sciences, 117(43), 26733-26742. [Link]

  • Mucci, A., & Schenetti, L. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(1), 115-141. [Link]

  • Gohlke, C., et al. (2011). Synthesis and Properties of Fluorinated Nucleobases in DNA and RNA. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 1-26). [Link]

  • Slobbe, P., et al. (2012). Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. Nucleic Acids Research, 40(2), e14. [Link]

  • Pathmasiri, W., et al. (2018). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 23(10), 2655. [Link]

  • Hays, F. A., et al. (2018).
  • Lombès, T., et al. (2012). Investigation of RNA-ligand interactions by 19F NMR spectroscopy using fluorinated probes. Angewandte Chemie International Edition, 51(38), 9530-9534. [Link]

  • Pathmasiri, W., et al. (2018). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 23(10), 2655. [Link]

  • Einolf, H. J., & Guengerich, F. P. (1996). Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases. The Journal of Biological Chemistry, 271(25), 14937-14944. [Link]

  • Amador, A., et al. (2020). Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. Applied Sciences, 10(21), 7586. [Link]

  • Mukherjee, P. P., et al. (2004). Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase. RNA, 10(1), 130-137. [Link]

  • Chien, T. C., et al. (2011). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Medicinal Chemistry, 54(19), 6433-6455. [Link]

  • Kuan, K., et al. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(42), 10766-10784. [Link]

  • Li, H., et al. (2001). Synthesis and properties of novel triphosphate analogues: ribonucleoside and deoxyribonucleoside (alpha-P-borano, alpha-P-thio)triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1019-1023. [Link]

  • Zhu, Z., et al. (1997). Incorporation of reporter-labeled nucleotides by DNA polymerases. Analytical Biochemistry, 254(1), 86-93. [Link]

  • Singh, I., et al. (2008). Synthesis and enzymatic incorporation of a fluorescent pyrimidine ribonucleotide. Nature Protocols, 3(12), 2043-2052. [Link]

  • Einolf, H. J., & Guengerich, F. P. (1996). Incorporation of the Guanosine Triphosphate Analogs 8-Oxo-dGTP and 8-NH2-dGTP by Reverse Transcriptases and Mammalian DNA Polymerases. Journal of Biological Chemistry, 271(25), 14937-14944. [Link]

  • Jena Bioscience. (n.d.). HighYield T7 RNA Synthesis Kit. [Link]

  • Liu, D., et al. (2020). Nucleic Acids and Their Analogues for Biomedical Applications. Biomolecules, 10(9), 1339. [Link]

  • Michel, J., et al. (2023). Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1. Nature Communications, 14(1), 1-13. [Link]

  • Dziuba, D., et al. (2020). Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels. Frontiers in Chemistry, 8, 581. [Link]

  • Baladi, T., et al. (2022). Fluorescent labeling of RNA and DNA on the Hoogsteen edge using sulfinate chemistry. RNA, 28(10), 1335-1346. [Link]

  • Wang, Y., et al. (2023). Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science, 14(39), 10751-10759. [Link]

  • Vyas, R., et al. (2015). Nucleotide binding interactions modulate dNTP selectivity and facilitate 8-oxo-dGTP incorporation by DNA polymerase lambda. Nucleic Acids Research, 43(16), 7991-8001. [Link]

  • Gold, M., et al. (1964). THE ENZYMATIC METHYLATION OF RNA AND DNA, VIII. EFFECTS OF BACTERIOPHAGE INFECTION ON THE ACTIVITY OF THE METHYLATING ENZYMES. Proceedings of the National Academy of Sciences, 52(2), 292-297. [Link]

  • Wierzchowski, J., et al. (2019). Chemical structures of the 8-vinyl-adenine (8vA) and 8-vinyl-guanine (8vG) nucleosides. ResearchGate. [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis of 8-Fluoroguanine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Fluoroguanine in Oligonucleotide Research

The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful strategy in the development of therapeutic agents, advanced diagnostics, and novel molecular biology tools. Among these modifications, this compound (8-F-G) stands out for its unique electronic properties. The introduction of a highly electronegative fluorine atom at the C8 position of guanine alters the base's hydrogen bonding capabilities, pKa, and susceptibility to enzymatic processing. These characteristics make 8-F-G modified oligonucleotides invaluable for studying DNA-protein interactions, developing stabilized aptamers, and creating potent antisense therapies.[1][2]

However, the chemical synthesis of these valuable molecules presents a significant challenge. The carbon-fluorine bond at the C8 position of the purine ring is notoriously labile under the standard basic conditions used for deprotection in conventional solid-phase oligonucleotide synthesis.[1] This guide provides a comprehensive, field-proven protocol for the successful synthesis, deprotection, and purification of this compound modified oligonucleotides by leveraging "UltraMILD" phosphoramidite chemistry.

The Core Challenge & Strategic Solution

The Challenge: Instability of the C8-F Bond

Standard oligonucleotide synthesis employs N-acyl protecting groups on the exocyclic amines of dA, dC, and dG (e.g., benzoyl and isobutyryl) that require aggressive deprotection using concentrated ammonium hydroxide at elevated temperatures.[3] Research has conclusively shown that these conditions are incompatible with this compound. Treatment with hot aqueous ammonium hydroxide leads to nucleophilic substitution at the C8 position, resulting in defluorination and the formation of undesired side products such as 8-aminoguanine derivatives.[1][2] An early attempt to incorporate an N-2-isobutyryl-8-fluoro-2′-deoxyguanosine phosphoramidite failed for this very reason, yielding none of the desired product.[1]

The Strategic Solution: UltraMILD Chemistry

To preserve the integrity of the 8-F-G modification, a complete shift in deprotection strategy is required. This is achieved by employing a full set of "UltraMILD" phosphoramidites for all bases in the sequence. These monomers utilize highly labile protecting groups that can be removed under exceptionally gentle, non-nucleophilic conditions.

  • N-Protecting Groups: Instead of standard benzoyl (Bz) or isobutyryl (iBu) groups, the UltraMILD set uses Phenoxyacetyl (Pac) on dA, Acetyl (Ac) on dC, and 4-isopropyl-phenoxyacetyl (iPr-Pac) on dG.[4] The custom 8-fluoro-2'-deoxyguanosine phosphoramidite must also be protected with the iPr-Pac group.

  • Deprotection Reagent: The key to this protocol is the use of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol for the final deprotection step.[5][6] This reagent effectively removes the mild protecting groups at room temperature without cleaving the C8-F bond.

This combination of specialized monomers and a gentle deprotection agent forms the cornerstone of a self-validating system that ensures the high-fidelity synthesis of 8-F-G modified oligonucleotides.

Materials and Reagents

Successful synthesis requires high-quality, anhydrous reagents. Ensure all solvents are of DNA synthesis grade.

ReagentSupplier RecommendationPurpose
Standard UltraMILD Phosphoramidites Glen Research, ChemGenesBuilding blocks for standard bases (dG(iPr-Pac), dA(Pac), dC(Ac), T)
8-F-dG Phosphoramidite Custom SynthesisN2-(iPr-Pac)-8-fluoro-2'-deoxyguanosine-CE Phosphoramidite
Solid Support Controlled Pore Glass (CPG) or Polystyrene functionalized with the desired 3'-terminal nucleosideStarting point for synthesis
Activator 0.25 M Dicyanoimidazole (DCI) in AcetonitrileCatalyzes the coupling reaction
Deblocking Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-DMT protecting group
Capping Solution A Phenoxyacetic Anhydride (Pac₂O) in THF/PyridineCritical: Caps unreacted 5'-hydroxyls to prevent failure sequence elongation.[4]
Capping Solution B 16% N-Methylimidazole in AcetonitrileCapping reagent co-reactant
Oxidizer 0.02 M Iodine in THF/Water/PyridineOxidizes the phosphite triester to a stable phosphate triester
Cleavage & Deprotection Solution 0.05 M Potassium Carbonate in anhydrous MethanolRemoves base/phosphate protecting groups and cleaves from support
Neutralization Solution 2 M Triethylammonium Acetate (TEAA)Neutralizes the deprotection solution prior to drying
HPLC Buffers Triethylammonium Bicarbonate (TEAB), Acetonitrile (ACN)For purification

Experimental Protocols

Part 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[7]

Workflow Diagram: Solid-Phase Synthesis Cycle

Solid_Phase_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Start Start with 3'-Nucleoside on Solid Support Deblock Step 1: Deblocking (Detritylation) Reagent: 3% TCA/DCM Start->Deblock Wash1 ACN Wash Deblock->Wash1 Couple Step 2: Coupling Reagents: 8-F-dG Amidite + DCI Activator Wash1->Couple Wash2 ACN Wash Couple->Wash2 Cap Step 3: Capping Reagents: Cap A (Pac₂O) + Cap B Wash2->Cap Wash3 ACN Wash Cap->Wash3 Oxidize Step 4: Oxidation Reagent: I₂/H₂O/Pyridine Wash3->Oxidize Wash4 ACN Wash Oxidize->Wash4 End Repeat for next base or proceed to deprotection Wash4->End

Caption: Automated cycle for incorporating 8-F-dG phosphoramidite.

Step-by-Step Methodology:

  • Synthesizer Setup: Load the synthesizer with all required reagents, including the custom 8-F-dG(iPr-Pac) phosphoramidite and the Pac₂O-containing Capping Solution A.

  • Initiation: Begin the synthesis program. The first step is the removal of the 5'-Dimethoxytrityl (DMT) group from the solid support-bound nucleoside using the deblocking solution.

  • Coupling: The 8-F-dG phosphoramidite is activated by DCI and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 180-300 seconds) may be beneficial for this modified base to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. Using Pac₂O is critical to prevent side reactions with the iPr-Pac group on guanine residues.[5]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine-based oxidizer.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Final DMT Group: The synthesis can be completed with the final DMT group either on (for purification purposes) or off. For UltraMILD deprotection, synthesis is typically performed "DMT-off".

Table 1: Recommended Synthesizer Cycle Timings

StepReagentWait Time (seconds)
Deblocking 3% TCA in DCM60 - 90
Coupling (8-F-dG) 8-F-dG Amidite + DCI180 - 300
Coupling (Standard) Standard Amidite + DCI45 - 60
Capping Cap A (Pac₂O) + Cap B20 - 30
Oxidation 0.02 M Iodine solution20 - 30
Part 2: UltraMILD Cleavage and Deprotection

This is the most critical stage for preserving the this compound modification. All steps should be performed in a chemical fume hood.

Workflow Diagram: UltraMILD Deprotection

UltraMILD_Deprotection cluster_deprotection Post-Synthesis Deprotection Start Oligo on CPG Support (Post-Synthesis) Transfer Transfer CPG to 2 mL screw-cap vial Start->Transfer Deprotect Add 0.05 M K₂CO₃ in Methanol Transfer->Deprotect Incubate Incubate at RT (4 hours) Deprotect->Incubate Separate Transfer supernatant to new tube Incubate->Separate Neutralize Neutralize with 2 M TEAA Separate->Neutralize Dry Dry sample (SpeedVac) Neutralize->Dry End Proceed to Purification Dry->End

Caption: Gentle deprotection workflow to preserve the C8-F bond.

Step-by-Step Methodology:

  • Transfer Support: After synthesis, carefully transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add Deprotection Reagent: Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.[5]

  • Incubate: Seal the vial tightly and let it stand at room temperature for 4 hours. Gentle agitation (e.g., on a rotator) is recommended.

  • Isolate Supernatant: Using a gel-loading pipette tip to filter out the CPG, carefully transfer the methanol supernatant, which now contains the cleaved and deprotected oligonucleotide, to a new microcentrifuge tube.

  • Neutralize: This step is crucial. Before drying, neutralize the basic methanolic solution by adding 1.5 mL of 2 M TEAA.[5] Failure to neutralize can lead to degradation of the oligonucleotide during evaporation.

  • Dry: Dry the sample to a pellet using a centrifugal vacuum concentrator (e.g., SpeedVac).

Part 3: Purification by HPLC

Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) is the recommended method for purifying modified oligonucleotides, as it separates based on hydrophobicity and can resolve full-length products from failure sequences.[8][9]

Step-by-Step Methodology:

  • Resuspend Sample: Resuspend the dried oligonucleotide pellet in 200-500 µL of sterile, nuclease-free water.

  • Prepare HPLC: Equilibrate a suitable C8 or C18 reverse-phase HPLC column with the starting buffer conditions.

  • Inject and Run: Inject the sample and run a linear gradient of increasing acetonitrile concentration. The hydrophobic full-length product will elute later than the more hydrophilic, shorter failure sequences.

  • Collect Fractions: Collect fractions corresponding to the major peak, which represents the full-length 8-F-G modified oligonucleotide.

  • Desalt and Dry: Pool the relevant fractions and dry the sample using a centrifugal vacuum concentrator. The resulting product will be a triethylammonium salt. If a sodium salt is required, perform a salt exchange.

Table 2: Example HPLC Parameters

ParameterSetting
Column C18 Reverse-Phase, 2.1 x 50 mm
Buffer A 0.1 M Triethylammonium Bicarbonate (TEAB), pH 7.5
Buffer B 0.1 M TEAB in 50% Acetonitrile
Flow Rate 0.2 mL/min
Gradient 5% to 65% Buffer B over 30 minutes
Detection UV at 260 nm

Quality Control and Characterization

Final validation of the synthesized oligonucleotide is essential.

  • Purity Analysis by HPLC: An analytical run of the purified fraction should show a single major peak, indicating high purity (>90%).[10]

  • Mass Spectrometry: This is the definitive test. Analyze the purified product using MALDI-TOF or ESI mass spectrometry to confirm the molecular weight.[11][12][13] The observed mass should match the calculated theoretical mass of the 8-F-G modified sequence.

Table 3: Molecular Weights for QC

NucleosideFormulaMW ( g/mol )
2'-deoxyadenosine (dA)C₁₀H₁₃N₅O₃251.24
2'-deoxycytidine (dC)C₉H₁₃N₃O₄227.22
2'-deoxyguanosine (dG)C₁₀H₁₃N₅O₄267.24
8-Fluoro-dG (8-F-dG) C₁₀H₁₂FN₅O₄ 285.23
Thymidine (T)C₁₀H₁₄N₂O₅242.23

Note: For full oligonucleotide mass calculation, remember to use the mass of the phosphodiester-linked mononucleotide units and add the mass of a water molecule to the sum.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency Wet reagents; Inadequate coupling time for 8-F-dG amidite.Use fresh, anhydrous acetonitrile and activator. Increase the coupling wait time for the 8-F-dG monomer to 180-300 seconds.
Mass spectrum shows +18 Da Incomplete deprotection (hydrolysis of a protecting group).Ensure deprotection time is at least 4 hours at room temperature. Ensure K₂CO₃ solution is fresh.
Mass spectrum shows -18 Da Defluorination (loss of F, gain of OH).Deprotection was too harsh. Confirm use of 0.05 M K₂CO₃/Methanol at room temperature. Avoid any heating.
Broad or multiple peaks on HPLC Incomplete capping; Impure phosphoramidites.Confirm use of Pac₂O in Cap A. Verify the purity of all phosphoramidites before use.

References

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
  • Wang, Z., et al. (2018). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 23(11), 2843. [Link]

  • University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Retrieved from [Link]

  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Wu, J., & Watson, J. T. (1997). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of chemically modified oligonucleotides. Analytical Biochemistry, 253(2), 230-238. [Link]

  • LabCluster. (n.d.). Oligonucleotide Purification Guidelines.
  • ResearchGate. (2025). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer.
  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography.
  • Glen Research. (n.d.). PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. Retrieved from [Link]

  • NIH. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55855. [Link]

  • Chemie Brunschwig AG. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from a relevant Chemie Brunschwig resource.
  • Waters Corporation. (n.d.). A WORKFLOW FOR PURITY DETERMINATION, INTACT MASS MEASUREMENT AND MS/MS SEQUENCING OF OLIGONUCLEOTIDE IMPURITIES.
  • Integrated DNA Technologies. (n.d.). Mass Spectrometry Analysis of Oligonucleotide Syntheses.
  • Current Protocols in Nucleic Acid Chemistry. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Curr Protoc Nucleic Acid Chem, 78(1), e93. [Link]

  • Royal Society of Chemistry. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry.
  • Waters Corporation. (n.d.). Purifying Oligonucleotides.
  • Hirasawa, K., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]

  • Oligofastx. (n.d.). Oligonucleotide purification techniques.
  • ResearchGate. (2025). (PDF) Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach.
  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoroguanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-fluoroguanine and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a fluorine atom at the C8-position of guanine. The unique electronic properties of fluorine make these derivatives valuable as molecular probes and potential therapeutic agents, but their synthesis is fraught with challenges ranging from direct fluorination to instability and purification.[1][2]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in your experiments.

Section 1: Direct Fluorination of the Guanine Core

The introduction of fluorine onto the C8 position of a pre-formed guanine or guanosine derivative is a primary challenge. This section addresses common issues with electrophilic fluorination.

FAQ 1: My direct fluorination yield is low or non-existent when using metalation and an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). What is going wrong?

Answer: This is a frequent and multi-faceted problem. Success in this reaction hinges on efficient metalation (lithiation) at the C8 position, which is then quenched by the electrophilic fluorine source. Several factors can lead to failure.

Causality & Troubleshooting:

  • Inefficient Deprotonation/Metalation: The C8-proton of guanine is not exceptionally acidic. Successful deprotonation requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to prevent side reactions.[3][4]

    • Moisture: LDA is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents (like THF or toluene) are anhydrous. Even trace amounts of water will quench the LDA, halting the reaction.

    • Base Preparation: Use freshly prepared or recently titrated LDA. Commercially available solutions can degrade over time.

    • Substrate Solubility: Your protected guanosine derivative must be soluble in the chosen solvent at -78 °C to allow for efficient deprotonation.

  • Incompatible Protecting Groups: The choice of protecting groups on the guanine base and the sugar moiety is critical.

    • N-Acyl Groups: An N2-isobutyryl group has been shown to be compatible with the lithiation-fluorination sequence.[3][4]

    • Failed Protecting Groups: In contrast, an N2-(N,N-dimethylformamidine) protected derivative failed to yield the desired 8-fluoro product.[3][4] This is likely due to the formamidine group's reactivity with LDA, leading to unproductive side reactions.

    • O6 Protection: For some guanosine derivatives, protection at the O6 position may be necessary to prevent side reactions during metalation.[4]

  • Order of Addition: The deprotonation is an equilibrium process. Add the LDA to the cooled substrate solution and allow sufficient time for metalation (e.g., 1-2 hours) before introducing the NFSI.[1][3]

Troubleshooting Workflow: Low Fluorination Yield

Below is a decision-making workflow to diagnose and resolve low-yield issues in your metalation-fluorination reaction.

G start Low/No 8-F-Guanine Product check_reagents Verify Reagent Quality & Conditions start->check_reagents sub_reagents1 Is LDA freshly prepared/titrated? check_reagents->sub_reagents1 check_pg Evaluate Protecting Groups sub_pg1 Is N-protecting group known to be compatible (e.g., isobutyryl)? check_pg->sub_pg1 check_protocol Review Reaction Protocol sub_protocol1 Was substrate fully dissolved at -78°C? check_protocol->sub_protocol1 sub_reagents2 Are solvents strictly anhydrous? sub_reagents1->sub_reagents2 Yes reagent_sol1 Prepare fresh LDA. Retitrate. sub_reagents1->reagent_sol1 No sub_reagents2->check_pg Yes reagent_sol2 Dry solvents over appropriate agent (e.g., Na/benzophenone). sub_reagents2->reagent_sol2 No reagent_sol1->check_reagents reagent_sol2->check_reagents sub_pg1->check_protocol Yes pg_sol1 Switch to a compatible group. Avoid formamidine. sub_pg1->pg_sol1 No pg_sol1->check_pg protocol_sol1 Optimize solvent system for better solubility. sub_protocol1->protocol_sol1 No success Proceed with Optimized Protocol sub_protocol1->success Yes protocol_sol1->check_protocol

Caption: Troubleshooting decision tree for low-yield fluorination.

FAQ 2: Are there alternatives to metalation-based fluorination? I am concerned about the harsh conditions.

Answer: Yes. Direct electrophilic fluorination using elemental fluorine (F₂) is a documented alternative, though it requires specialized equipment and extreme caution.

  • Method: Bubbling dilute elemental fluorine (e.g., 1-10% in an inert gas like He or N₂) through a solution of a protected guanine derivative can achieve regioselective fluorination at the C8 position.[5] This method avoids the need for strong bases and cryogenic temperatures.

  • Advantages: It can be a cleaner reaction, sometimes affording the C8-fluoro product as the sole isolated product.[5]

  • Disadvantages: Handling elemental fluorine is highly hazardous and requires a dedicated setup (specialty gas lines, scrubbers). The reaction can be difficult to control, and yields can be modest (7-30%).[5] This method is generally less accessible for standard organic synthesis labs.

Section 2: Stability and Deprotection Challenges

A significant hurdle in working with this compound derivatives is their inherent instability under both acidic and basic conditions commonly used for deprotection.

FAQ 3: My 8-fluoro-2'-deoxyguanosine derivative decomposes during the detritylation step in solid-phase synthesis. How can I remove the DMTr group without losing the fluorine?

Answer: This is a critical issue. The C8-F bond in the purine ring is activated towards nucleophilic attack and is particularly labile under acidic conditions. Standard detritylation cocktails using strong acids like Trichloroacetic Acid (TCA) can rapidly cleave the C-F bond.

Expertise & Data: The stability of 8-fluoro-N2-isobutyryl-2′-deoxyguanosine has been systematically studied in various acidic conditions. The half-life of the compound is a key indicator of its stability.

Acid Condition (3% in MeOH)Half-Life (minutes)Recommendation for SPOS
Trichloroacetic Acid (TCA)10.5Not Recommended
Dichloroacetic Acid (DCA)65.2Use with caution (short reaction times)
Monochloroacetic Acid (MCA)145.8Possible, but may be too slow for efficient DMTr removal
Benzoic Acid / Acetic AcidStableGenerally too weak for efficient DMTr removal
(Data sourced from reference[3][4])

Protocol Recommendation: While the derivative is still relatively unstable in DCA, DMTr removal can be achieved in as little as 20-30 seconds.[4] Therefore, using 3% DCA in Dichloromethane (DCM) for a very short, carefully timed duration (e.g., 30-60 seconds) is the most viable strategy to selectively remove the DMTr group while minimizing defluorination.[3][4]

FAQ 4: I am trying to remove the N-acyl and sugar protecting groups using ammonium hydroxide, but I am getting a mixture of unexpected products instead of 8-fluoro-2'-deoxyguanosine.

Answer: You have encountered the second major stability pitfall: base lability. Standard deprotection conditions, such as concentrated aqueous ammonium hydroxide at 55 °C, are too harsh for 8-fluoro-N2-isobutyryl-2′-deoxyguanosine.[3][4]

Side Reactions & Causality: The electron-withdrawing fluorine atom makes the C8 position highly electrophilic. Under basic conditions, instead of simple deprotection, you are likely observing two competing side reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Ammonia acts as a nucleophile, displacing the fluoride to form 8-amino-N2-isobutyryl-2′-deoxyguanosine .

  • Intramolecular Cyclization: The 5'-hydroxyl group (if deprotected) can attack the C8 position, leading to the formation of C8:5′-O-cyclo-2′-deoxyguanosine .

These side reactions explain why attempts to incorporate this phosphoramidite into oligonucleotides and then deprotect under standard conditions often fail to yield the desired product.[3][4]

G cluster_products Observed Products start 8-F-dG Derivative (N-isobutyryl protected) reagent Conc. aq. NH4OH 55°C start->reagent product1 8-Amino-dG Derivative (SNA_r Product) reagent->product1 Path A product2 C8:5'-O-Cyclo-dG (Cyclization Product) reagent->product2 Path B product3 Desired 8-F-dG (Not Observed) reagent->product3 Path C (Failed)

Caption: Side reactions during basic deprotection of 8-fluoro-dG.

Troubleshooting: The key takeaway is that the combination of an N-isobutyryl group and standard ammonium hydroxide deprotection is incompatible.[3] A successful synthesis requires a fundamentally different strategy:

  • Alternative N-Protecting Groups: An N-protecting group that can be removed under much milder, non-nucleophilic basic conditions or orthogonal conditions (e.g., photolabile or fluoride-labile groups) is required.

  • Modified Deprotection: Explore milder deprotection reagents like gaseous ammonia in methanol at room temperature or use reagents like potassium carbonate in methanol, although these may still not be sufficient. The development of a robust deprotection protocol is a current area of research.

Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Metalation-Fluorination of a Protected Deoxyguanosine

This protocol is a generalized representation based on published methods[1][3][4] and should be adapted for specific substrates.

Materials:

  • 3′,5′-O-Bis(tert-butyldimethylsilyl)-N2-isobutyryl-2′-deoxyguanosine (Starting Material)

  • Anhydrous Toluene

  • Lithium Diisopropylamide (LDA), ~2.0 M solution in THF/heptane/ethylbenzene

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the protected deoxyguanosine (1.0 eq) in anhydrous toluene in an oven-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add LDA (approx. 2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the C8-lithiated species.

  • Fluorination: In a separate flask, dissolve NFSI (approx. 2.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add EtOAc and water. Separate the layers. Wash the organic layer with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the 8-fluoro derivative.

References
  • Wang, J., Ruan, C. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(2), M1119. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. ResearchGate. [Link]

  • MDPI. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. [Link]

  • Barrio, J. R., Namavari, M., Phelps, M. E., & Satyamurthy, N. (1996). Regioselective Fluorination of Substituted Guanines with Dilute F2: A Facile Entry to this compound Derivatives. The Journal of Organic Chemistry, 61(18), 6084–6085. [Link]

  • Wang, J., & Lin, G. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Organic Chemistry, 14(7), 622–640. [Link]

Sources

Technical Support Center: Optimizing the Purification of 8-Fluoroguanine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-fluoroguanine and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound compounds, which are crucial for successful purification.

Q1: My this compound derivative appears to be degrading during my purification workflow. What is the most likely cause?

A: The most probable cause is exposure to inappropriate pH conditions. The C8-F bond in this compound derivatives is known to be labile under certain conditions. Specifically, basic conditions can lead to defluorination[1][2]. Conversely, strong acidic conditions can also lead to the degradation of the nucleoside[1][2]. For instance, 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine is relatively unstable in trichloroacetic acid (TCA) and dichloroacetic acid (DCA)[2]. Therefore, maintaining a pH range between 6.5 and 8.0 is generally recommended for purification buffers.

Q2: I am observing poor solubility of my this compound compound in common solvents. What are my options?

A: Guanine and its derivatives, including this compound, are known for their limited solubility in water and many organic solvents at neutral pH. To improve solubility, you can:

  • Adjust the pH: Solubility can often be increased under alkaline conditions (e.g., pH 12), though care must be taken to avoid defluorination.

  • Use co-solvents: A mixture of aqueous buffers with organic solvents like DMSO, PEG300, or Tween-80 can enhance solubility[3].

  • For chromatography: Prepare your sample in a strong, compatible solvent (like 100% DMSO) and then dilute it with the mobile phase to prevent precipitation on the column[4].

Q3: What are the common impurities I should expect from the synthesis of this compound derivatives?

A: Common impurities often include unreacted starting materials and byproducts from side reactions. Depending on the synthetic route, which may involve direct fluorination or a convergent approach coupling a fluorinated sugar with the nucleobase, impurities can vary[5][6]. Potential impurities to consider are:

  • Starting materials: Unreacted guanosine derivatives.

  • Dehalogenated product: The corresponding guanine derivative without the fluorine.

  • Isomers: If applicable to your synthesis, other positional isomers may be present.

  • Products of side-reactions: For example, treatment of 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine with aqueous ammonium hydroxide can lead to the formation of 8-amino-N-2-isobutyryl-2'-deoxyguanosine and C8:5'-O-cyclo-2'-deoxyguanosine[2].

Troubleshooting Guide: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a primary method for purifying this compound compounds. This section addresses common issues encountered during HPLC.

Q4: I am seeing poor separation or peak co-elution during my reverse-phase HPLC run. How can I improve resolution?

A: Improving resolution in reverse-phase HPLC involves optimizing several parameters. Consider the following:

  • Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds[4]. For example, a linear gradient of acetonitrile in water over 60 minutes is a good starting point[1].

  • Mobile Phase Additives: The addition of ion-pairing agents or adjusting the pH can alter the retention and selectivity for polar compounds like nucleosides.

  • Stationary Phase: A C18 column is a common choice[1]. However, if you have highly polar impurities, a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar groups) might provide better selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

Q5: My target compound is eluting in the void volume. What does this indicate and how can I fix it?

A: Elution in the void volume suggests that your compound has little to no retention on the column. For polar compounds like this compound derivatives on a reverse-phase column, this is a common issue. To increase retention:

  • Decrease the organic content of the mobile phase: Start with a lower percentage of acetonitrile or methanol.

  • Use a highly aqueous mobile phase: Some C18 columns are not stable in 100% aqueous mobile phases. Ensure your column is "aqueous compatible."

  • Consider an alternative chromatography mode: If reverse-phase is not providing adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable option for highly polar compounds.

Q6: I am observing high backpressure during my HPLC run. What are the potential causes and solutions?

A: High backpressure is a common problem in HPLC and can be caused by several factors:

  • Column Clogging: Particulate matter from your sample or mobile phase can clog the column frit. Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.

  • Precipitation on the Column: If your sample is not fully soluble in the mobile phase, it can precipitate at the head of the column. Ensure your sample is completely dissolved before injection.

  • System Blockage: Check for blockages in the tubing, injector, or detector.

  • High Flow Rate: Ensure your flow rate is within the recommended range for the column.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Start | HPLC Issue issue Identify Issue Poor Resolution High Backpressure No Retention start->issue resolution Poor Resolution issue:s->resolution:n Poor Resolution backpressure High Backpressure issue:s->backpressure:n High Backpressure no_retention No Retention issue:s->no_retention:n No Retention gradient Adjust Gradient Steeper/Shallower Isocratic Hold resolution->gradient mobile_phase Modify Mobile Phase Change Organic Solvent Additives (e.g., TFA) gradient->mobile_phase column Change Column Different Stationary Phase Smaller Particle Size mobile_phase->column end Problem Resolved column->end filter Check Filters & Sample Filter Sample/Mobile Phase Check for Precipitation backpressure->filter flow_rate Reduce Flow Rate filter->flow_rate system_check System Check Inspect Tubing Flush System flow_rate->system_check system_check->end organic_content Decrease Organic Content Lower % Acetonitrile/Methanol no_retention->organic_content aqueous_column Use Aqueous-Compatible Column organic_content->aqueous_column hilic Consider HILIC aqueous_column->hilic hilic->end

Caption: A decision tree for troubleshooting common HPLC issues.

Troubleshooting Guide: Crystallization

Crystallization can be a highly effective purification method, but it often requires significant optimization.

Q7: My this compound compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for compounds that are highly soluble in the crystallization solvent or when cooling is too rapid. To address this:

  • Change the solvent system: Use a solvent in which your compound has lower solubility. Anti-solvent crystallization, where you dissolve the compound in a good solvent and slowly add a poor solvent, can be effective.

  • Slow down the process: Allow the solution to cool more slowly. You can also try vapor diffusion, where a poor solvent slowly diffuses into a solution of your compound in a good solvent.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of crystalline material, adding a seed crystal can induce crystallization.

Q8: I am unable to find a suitable single solvent for crystallization. What are my options?

A: A binary solvent system is often the solution. The ideal binary system consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.

Good Solvents (for polar compounds) Poor Solvents (Anti-solvents)
Dimethylformamide (DMF)Water
Dimethyl sulfoxide (DMSO)Diethyl ether
MethanolHexanes
Water (at elevated temperature)Ethyl acetate

Procedure for Binary Solvent Crystallization:

  • Dissolve your compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

Purity Assessment

After purification, it is essential to accurately assess the purity of your this compound compound.

Q9: What methods are most suitable for determining the purity of my final compound?

A: A combination of methods is often best for a comprehensive assessment of purity[7].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining purity and identifying impurities[7]. Using a diode array detector (DAD) can help in identifying impurities by their UV spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of your compound and identifying any structurally related impurities[1][8]. Quantitative NMR (qNMR) can be used to determine absolute purity[7].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound and help identify unknown impurities by their mass-to-charge ratio[1][8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for detecting volatile impurities and residual solvents[7].

Q10: How can I be sure that my compound is free of residual solvents?

A: ¹H NMR is an excellent technique for detecting and quantifying residual solvents. The chemical shifts of common laboratory solvents are well-documented. By integrating the peaks of the residual solvents and comparing them to the integral of a known proton signal from your compound, you can determine the amount of residual solvent present.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of an this compound Derivative

This protocol is a general guideline and should be optimized for your specific compound.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5-50% B (linear gradient)

    • 45-50 min: 50-95% B (linear gradient)

    • 50-55 min: 95% B (hold)

    • 55-60 min: 95-5% B (linear gradient)

    • 60-65 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DMSO, then dilute with Mobile Phase A to the injection volume. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Crystallization of an this compound Derivative from an Aqueous System

This protocol is adapted from a method used for a similar derivative[1].

  • Dissolution: Dissolve the purified compound (e.g., post-HPLC, lyophilized) in a suitable volume of a solvent mixture (e.g., tetrahydrofuran).

  • Addition of Water: Slowly add warm water (approximately 50 °C) until all salts (if any from previous steps) are dissolved and the solution is clear.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Formation: Crystals should form upon standing. If no crystals form, place the solution in a refrigerator (4 °C).

  • Isolation: Collect the crystals by vacuum filtration, wash with cold water, and then with a non-polar solvent like diethyl ether.

  • Drying: Dry the crystals under high vacuum.

General Purification Workflow

Purification_Workflow start Crude Product solubility_test Solubility & Stability Testing start->solubility_test choice Choose Primary Purification Method solubility_test->choice hplc HPLC Purification Reverse-Phase HILIC choice->hplc Good Solubility crystallization Crystallization Single Solvent Binary Solvent choice->crystallization Poor Solubility fractions Collect & Combine Pure Fractions hplc->fractions crystals Isolate & Dry Crystals crystallization->crystals analysis Purity & Identity Analysis | {HPLC | NMR | MS} fractions->analysis crystals->analysis final_product Pure this compound Compound analysis->final_product

Caption: A generalized workflow for the purification of this compound compounds.

References

  • Liu, S. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. [Link]

  • No title available. (2020). MDPI. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC. [Link]

  • Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Journal of Medicinal Chemistry. [Link]

  • Larsson, G., et al. (1998). Crystallization and preliminary crystallographic analysis of Bacillus subtilis guanine deaminase. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Wang, N., et al. (2018). Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways. Chemosphere. [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]

  • 2'-Deoxy-2'-fluoroguanosine. PubChem. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. [Link]

  • Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. PMC. [Link]

  • Technical Information about 8- Hydroxyguanine. BIOLOG Life Science Institute. [Link]

  • A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. PMC. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection. Sci-Hub. [Link]

  • Purification Strategies for Combinatorial and Parallel Chemistry. PubMed. [Link]

  • Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. ResearchGate. [Link]

  • 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews. [Link]

  • Advances and challenges in the synthesis of N-fluoroalkyl compounds. ResearchGate. [Link]

  • Troubleshooting protein purification? ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Stability of 8-Fluoroguanine in Experimental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-fluoroguanine and its derivatives. As a leading expert in the field, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice. This resource is structured to address the common stability challenges encountered when working with this compound under various acidic and basic conditions. My goal is to equip you with the knowledge to anticipate potential issues, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common questions our team receives regarding the stability of this compound. The answers are grounded in established research to provide you with reliable guidance.

Question 1: We are observing degradation of our 8-fluoro-2'-deoxyguanosine derivative during the acidic detritylation step of our solid-phase oligonucleotide synthesis. Why is this happening and how can we mitigate it?

Answer: This is a well-documented issue. 8-Fluoro-2'-deoxyguanosine and its derivatives are known to be labile under acidic conditions, which are necessary for the removal of the dimethoxytrityl (DMTr) protecting group[1][2]. The stability of the C8-F bond is highly dependent on the pKa of the acid used. Stronger acids, such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA), can lead to significant degradation[1].

The underlying mechanism for this degradation in acidic media is related to the pKa of the N7 position of the purine ring[3]. Protonation at N7 can facilitate the cleavage of the C8-F bond.

Mitigation Strategies:

  • Acid Selection: While stronger acids like DCA and TCA are efficient for detritylation, they are also more likely to cause defluorination. If you are observing significant degradation, consider using a weaker acid. However, be aware that with weaker acids like 3% benzoic acid or 80% acetic acid, the detritylation reaction may be reversible and less efficient[1]. A careful balance must be struck. For some applications, DCA has been identified as a suitable option when the reaction time is kept very short (e.g., 20 seconds)[1].

  • Reaction Time and Temperature: Minimize the exposure time of your compound to the acidic conditions. Perform the detritylation step at the lowest effective temperature to slow down the degradation kinetics.

  • Monitoring: Use a technique like ¹⁹F NMR spectroscopy to monitor the stability of your this compound derivative in different acidic solutions before proceeding with your synthesis[1][3]. This allows you to select the optimal conditions for your specific compound.

Question 2: We are attempting to deprotect our N-acyl protected this compound nucleoside using aqueous ammonium hydroxide, but we are not getting the desired product. What is going on?

Answer: The C-F bond at the C8 position of purine nucleosides is also labile under basic conditions[1]. This instability is a significant challenge during the removal of N-acyl protecting groups, which often requires basic hydrolysis.

When 8-fluoro-N²-isobutyryl-2'-deoxyguanosine is treated with aqueous ammonium hydroxide at elevated temperatures (e.g., 55 °C), it does not simply yield 8-fluoro-2'-deoxyguanosine. Instead, a mixture of products is formed, including 8-amino-N²-isobutyryl-2'-deoxyguanosine and C8:5'-O-cyclo-2'-deoxyguanosine[1][2]. This indicates that the fluoride is being displaced by ammonia (amination) and that other side reactions are occurring.

The proposed mechanism for this defluorination under basic conditions is an addition-elimination reaction (SₙAr), where the rate is influenced by the electron density at the C8 position[3].

Alternative Deprotection Strategies:

  • Milder Basic Conditions: Explore the use of alternative, milder basic conditions for deprotection. This could involve using different bases or additives that can facilitate deprotection without promoting defluorination.

  • Alternative N-Protecting Groups: The isobutyryl group may not be ideal for this application. Research into alternative N-acyl protecting groups that can be removed under conditions that are compatible with the C8-F bond is recommended[2].

Question 3: What are the primary degradation pathways for this compound under acidic and basic conditions?

Answer: The primary degradation pathway for this compound and its nucleoside derivatives under both acidic and basic conditions involves the cleavage of the C8-F bond, a process known as defluorination[3]. However, the specific products and the proposed mechanisms differ.

  • Acidic Conditions: Under acidic conditions, the degradation is facilitated by the protonation of the purine ring, likely at the N7 position. This increases the electrophilicity of the C8 position, making it more susceptible to nucleophilic attack, which can lead to the displacement of the fluoride ion.

  • Basic Conditions: In basic media, the defluorination is thought to proceed via a bimolecular nucleophilic aromatic substitution (SₙAr) mechanism[3]. A nucleophile (e.g., hydroxide or ammonia) attacks the electron-deficient C8 position, forming a Meisenheimer-like intermediate, which then collapses, expelling the fluoride ion. This can result in the formation of 8-hydroxyguanine or 8-aminoguanine derivatives, respectively[1][2].

For a visual representation of these pathways, please refer to the "Mechanistic Insights" section below.

Question 4: What analytical methods are best suited for monitoring the stability of this compound?

Answer: A multi-faceted approach using several analytical techniques is often the most effective way to monitor the stability of this compound and characterize its degradation products.

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful and direct method for monitoring the C-F bond. The disappearance of the signal corresponding to this compound and the appearance of new signals can be used to quantify the extent of defluorination and determine the kinetics of the degradation reaction[1][3].

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a workhorse technique for stability studies. It allows for the separation and quantification of the parent compound and its degradation products over time. Developing a stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the degradation products. The mass-to-charge ratio of the eluted peaks can be used to determine the molecular weights of the degradation products and, in conjunction with fragmentation patterns (MS/MS), to elucidate their structures[3].

  • ¹H NMR Spectroscopy: This technique can be used to identify the structure of the degradation products once they have been isolated and purified[3].

Troubleshooting Guide for this compound Stability Studies

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound peak in HPLC analysis with acidic mobile phase. The mobile phase pH is too low, causing on-column degradation.Increase the pH of the mobile phase. If a low pH is required for chromatographic resolution, consider using a different column chemistry that is compatible with a higher pH or shorten the analysis time.
Appearance of multiple, unidentified peaks in the chromatogram after sample storage. Degradation of this compound into various products.Use LC-MS to identify the molecular weights of the degradation products. Compare these with known potential degradation products (e.g., 8-hydroxyguanine, 8-aminoguanine).
Inconsistent results between replicate stability experiments. The buffer system is not adequately controlling the pH, or the buffer components are reacting with the this compound.Ensure the buffer has sufficient capacity at the target pH. Screen different buffer systems, as some buffer components can catalyze degradation reactions[4][5].
Precipitation observed in the sample solution during the stability study. A degradation product is insoluble under the experimental conditions.Adjust the composition of the solvent system. If possible, analyze the precipitate separately to identify it.
Failure to achieve mass balance in the stability study (sum of parent and degradants is less than 100%). Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore), or they are volatile or have adsorbed to the container.Use a more universal detector, such as a charged aerosol detector (CAD) or a mass spectrometer. Check for adsorption to container surfaces by rinsing with a strong solvent.

Data Presentation: Stability of an this compound Derivative in Various Acids

The following table summarizes the stability of 8-fluoro-N²-isobutyryl-2'-deoxyguanosine in different acidic conditions, as determined by ¹⁹F NMR spectroscopy. This data is crucial for selecting the appropriate acid for detritylation during oligonucleotide synthesis[1].

Acidic Condition Stability Comment
3% Benzoic Acid in MethanolStableDetritylation is reversible and may be inefficient.
80% Acetic Acid in MethanolStableDetritylation is reversible and may be inefficient.
Monochloroacetic Acid (MCA)Relatively StableOffers a potential compromise between stability and detritylation efficiency.
Dichloroacetic Acid (DCA)Relatively UnstableEffective for rapid detritylation (e.g., 20 seconds), but prolonged exposure leads to degradation.
Trichloroacetic Acid (TCA)Relatively UnstableSimilar to DCA, effective for rapid detritylation but causes degradation with longer exposure.

Experimental Protocol: HPLC-Based Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound at a given pH and temperature.

1. Preparation of Stock and Sample Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare buffer solutions at the desired pH values (e.g., pH 2, 5, 7, 9, 12). Ensure the chosen buffer does not interfere with the analysis[6].

  • To initiate the stability study, dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

2. Incubation:

  • Divide each sample solution into aliquots in amber vials to protect from light.

  • Store the vials at the desired temperature(s) (e.g., 4 °C, 25 °C, 40 °C).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each condition.

  • If necessary, quench the degradation reaction by neutralizing the pH or freezing the sample at -80 °C.

  • Analyze the samples by a validated stability-indicating HPLC method. An example of starting conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve the parent peak from any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where this compound has maximum absorbance.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage of this compound remaining versus time for each condition.

  • If applicable, determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Mechanistic Insights and Visualizations

The following diagrams illustrate the experimental workflow for a stability study and the proposed degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 8-FG Stock Solution C Dilute Stock into Buffers to Start Study A->C B Prepare Buffer Solutions (Varying pH) B->C D Aliquot Samples into Vials C->D E Store at Controlled Temperatures D->E F Withdraw Aliquots at Time Points E->F G Quench Reaction (if needed) F->G H Analyze by HPLC/LC-MS G->H I Quantify Remaining 8-FG H->I J Plot % Remaining vs. Time I->J K Determine Degradation Kinetics & Half-life J->K

Caption: Experimental workflow for assessing this compound stability.

G cluster_acid Acidic Conditions (e.g., H+) cluster_base Basic Conditions (e.g., OH-) A This compound B Protonated Intermediate (N7-H+) A->B + H+ C 8-Hydroxyguanine + F- B->C + H2O - H+ D This compound E Meisenheimer-like Intermediate D->E + OH- F 8-Hydroxyguanine + F- E->F

Caption: Proposed degradation pathways of this compound.

References

  • Pan, Y., & Liu, C. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. [Link]

  • Pan, Y., & Liu, C. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]

  • Namavari, M., Satyamurthy, N., Barrio, J. R., & Phelps, M. E. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. [Link]

  • Kumar, R., Guza, C., & Tee, O. S. (2007). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate. [Link]

  • Pan, Y., & Liu, C. (2020). Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. ResearchGate. [Link]

  • Ronco, C., Benhida, R., Bardovskyi, R., & Grytsai, O. (2019). Degradation pathway of compound 8 in acidic water. After 1 day, almost... ResearchGate. [Link]

  • Holler, J. F., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(2). [Link]

  • Campbell, L., et al. (2022). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. MDPI. [Link]

  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100912. [Link]

  • Novak, M., & Kennedy, S. A. (1998). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Chemical Research in Toxicology, 11(12), 1457-1463. [Link]

  • McHale, K., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

  • Ugwu, S. O., & Apte, S. P. (2004). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 28(3), 86-96. [Link]

  • Wang, N., et al. (2011). 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. Environmental Science & Technology, 45(1), 129-135. [Link]

  • Aviñó, A., et al. (1996). DNA-triplex stabilizing properties of 8-aminoguanine. Nucleic Acids Research, 24(20), 3991-3997. [Link]

  • Kriek, E. (1979). Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene. Cancer Letters, 6(3), 141-146. [Link]

  • Singh, S., & Kumar, V. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. ResearchGate. [Link]

  • Campbell, L., et al. (2022). 8-Oxoguanine Disrupts G-Quadruplex DNA Stability and Modulates FANCJ AKKQ Peptide Binding. Molecules, 30(16), 3424. [Link]

  • Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. Chemistry & Biodiversity, 6(11), 1875-1886. [Link]

  • Patel, J. (2022). Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis, 11(1). [Link]

  • Wang, Z., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5363. [Link]

  • Djuric, Z., et al. (1996). Analysis of 8-hydroxy-2'-deoxyguanosine in rat urine and liver DNA by stable isotope dilution gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 31(8), 919-926. [Link]

  • Liu, J., et al. (2018). Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways. Chemosphere, 198, 103-109. [Link]

  • Quynh, Z. (2023). The Crucial Function of Stability Research in Drug Development. Hilaris Publisher. [Link]

  • Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals Blog. [Link]

  • Liu, J., et al. (2023). Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms. Journal of Hazardous Materials, 445, 130548. [Link]

  • Wang, Y., et al. (2024). Temperature stability of urinary F2-isoprostane and 8-hydroxy-2'-deoxyguanosine. Practical Laboratory Medicine, 38, e00373. [Link]

  • Shi, L., et al. (2010). Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection. International Journal of Environmental Analytical Chemistry, 90(14-15), 1085-1098. [Link]

  • de Souza, A. L. F., et al. (2009). STABILITY STUDY OF 2-[18F]FLUORO-2-DEOXY-D-GLUCOSE (18FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. INAC. [Link]

  • Foley, L., & Steiner-Browne, M. (2025). Stabilising large biologics through complimentary buffer component protection and rapid drying times. ResearchGate. [Link]

  • Al-Achi, A., & Greenwood, R. (2008). Effect of buffer and antioxidant on stability of a mercaptopurine suspension. American Journal of Health-System Pharmacy, 65(5), 443-447. [Link]

  • Wang, Y., & Tan, J. (1996). Effects of pH and buffers on the stability of rifampicin solution. Chinese Pharmaceutical Journal, 31(7), 406-409. [Link]

  • Medicosis Perfectionalis. (2020, April 16). Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid - Biochemistry & Rheumatology [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting 8-Fluoroguanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers incorporating 8-fluoroguanine (8-F-dG) into synthetic oligonucleotides. The unique electronic properties of the fluorine atom make 8-F-dG a valuable probe for studying nucleic acid structure and function. However, its successful incorporation via automated solid-phase synthesis presents specific challenges not encountered with canonical nucleosides.

This guide provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles to empower you to diagnose and resolve issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding 8-F-dG Chemistry

This section addresses foundational questions about the properties and handling of this compound phosphoramidite.

Q1: What is this compound (8-F-dG) and why is it used in oligonucleotide synthesis?

A1: this compound is an analog of guanine where the hydrogen atom at the 8th position of the purine ring is replaced by a fluorine atom. Fluorine's high electronegativity and small size significantly alter the electronic distribution of the nucleobase. This modification is used to probe DNA-protein interactions, study DNA structural transitions (like the B-to-Z DNA switch), and enhance the thermal stability of DNA duplexes[1][2]. Its incorporation into oligonucleotides provides a powerful tool for drug development and molecular biology research.

Q2: What are the primary challenges associated with using 8-F-dG phosphoramidite?

A2: The main challenges stem from the chemical reactivity and stability of the 8-F-dG nucleoside itself:

  • Protecting Group Instability: The choice of the exocyclic amine (N²) protecting group is critical. Standard protecting groups used for deoxyguanosine, such as isobutyryl (iBu), have been shown to be unsuitable for 8-F-dG, leading to failed syntheses under standard phosphoramidite chemistry conditions[2].

  • Acid Sensitivity: The glycosidic bond of 8-F-dG is more susceptible to cleavage (depurination) under the acidic conditions of the detritylation step compared to standard dG[2][3].

  • Coupling Efficiency: Achieving high coupling efficiency can be difficult without optimizing the activator and coupling time, often requiring more rigorous conditions than standard phosphoramidites[4][5].

Q3: How should 8-F-dG phosphoramidite be stored and handled?

A3: Like all phosphoramidites, 8-F-dG is sensitive to moisture and oxidation[6].

  • Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon or nitrogen).

  • Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the reagent.

  • In-Solution Stability: Once dissolved in anhydrous acetonitrile for use on the synthesizer, the solution's stability is limited. It is best to use freshly prepared solutions. Long-term storage on the synthesizer can lead to degradation and poor coupling performance[7].

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a question-and-answer guide to specific experimental failures.

Q1: My trityl monitor shows a significant drop in coupling efficiency for the 8-F-dG addition. What's wrong?

A1: A sharp drop in coupling efficiency at the 8-F-dG step is a common issue. Here are the likely causes and solutions, ordered from most to least probable:

  • Cause 1: Suboptimal Activator. Standard activators like 1H-Tetrazole may not be sufficiently reactive for the sterically or electronically demanding 8-F-dG phosphoramidite.

    • Solution: Switch to a more potent activator. 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are excellent choices that can significantly improve coupling yields[8]. DCI is particularly recommended as it is a strong activator but less acidic than tetrazole derivatives, which helps minimize depurination[9].

  • Cause 2: Insufficient Coupling Time. The standard coupling time (e.g., 60 seconds) used for A, C, G, and T may be too short for complete reaction of the 8-F-dG phosphoramidite.

    • Solution: Increase the coupling time for the 8-F-dG monomer. A good starting point is to double the standard time (e.g., 120 seconds). For particularly stubborn sequences, extending it up to 300 seconds may be necessary. Perform a small-scale test synthesis to optimize this parameter.

  • Cause 3: Phosphoramidite Degradation. The phosphoramidite may have degraded due to exposure to moisture or air, or from being stored in solution on the synthesizer for too long.

    • Solution: Use a fresh vial of 8-F-dG phosphoramidite and prepare the solution in anhydrous acetonitrile immediately before synthesis. Ensure all solvent lines and reagents on the synthesizer are dry[10].

  • Cause 4: Incorrect Phosphoramidite Concentration. Using a dilute solution will result in poor coupling kinetics.

    • Solution: Ensure the phosphoramidite is dissolved to the recommended concentration, typically 0.1 M, for use on the synthesizer[10].

Q2: My final analysis by Mass Spectrometry and HPLC shows no full-length product, or a mass that doesn't correspond to the 8-F-dG-containing oligo. What happened?

A2: This catastrophic failure is often linked to an inappropriate choice of the N²-protecting group on the 8-F-dG phosphoramidite.

  • Primary Cause: Unsuitable N²-Protecting Group. Seminal work in the field has demonstrated that 8-fluoro-N²-isobutyryl-2′-deoxyguanosine is unsuitable for solid-phase synthesis[2]. While the nucleoside is stable enough to the detritylation acid, it appears to undergo side reactions during the basic deprotection step (e.g., with ammonium hydroxide), preventing the formation of the desired final product.

    • Solution & Validation: You must use an 8-F-dG phosphoramidite with an alternative N²-protecting group designed for this specific challenge. When sourcing your phosphoramidite, verify with the manufacturer that it has been validated for successful incorporation and deprotection. If synthesizing the amidite in-house, alternative protecting groups must be explored. This is a critical checkpoint; without the correct chemistry, the synthesis will fail regardless of other optimizations.

Q3: My HPLC chromatogram shows a messy profile with multiple peaks, and the mass spectrum contains numerous unexpected masses. What are these impurities?

A3: This indicates that significant side reactions have occurred. The most likely culprits are depurination and incomplete deprotection.

  • Cause 1: Depurination. The 8-fluoro substituent makes the glycosidic bond more labile to the acid used for detritylation (typically 3% trichloroacetic acid or dichloroacetic acid in dichloromethane)[2][3]. Cleavage of the base leaves an abasic site, which then leads to chain scission during the final basic deprotection step, resulting in a complex mixture of truncated sequences.

    • Solution:

      • Use a Milder Deblocking Acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA). Studies have shown that 8-F-dG is significantly more stable in 3% DCA than in 3% TCA[3].

      • Minimize Deblocking Time: Reduce the acid delivery time during the detritylation step to the minimum required for complete removal of the DMT group.

  • Cause 2: Incomplete Deprotection. The protecting groups on the 8-F-dG or other bases may not have been fully removed, leading to multiple species with different masses.

    • Solution: Review your deprotection strategy. Ensure the time and temperature are adequate for all bases used in your sequence. See the deprotection table below for recommendations.

  • Cause 3: N³-Cyanoethylation of Thymidine. During ammonia deprotection, acrylonitrile (a byproduct of cyanoethyl phosphate protecting group removal) can modify thymidine bases, adding 53 Da to their mass. This is more common in long syntheses[9].

    • Solution: Use a deprotection solution containing methylamine, such as AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), which is more effective at scavenging acrylonitrile[11].

Part 3: Protocols and Data Tables
Recommended Synthesis Cycle Parameters for 8-F-dG

This table provides a validated starting point for optimizing your synthesizer's protocol for the 8-F-dG incorporation step.

ParameterStandard NucleosideRecommended for 8-F-dGRationale
Phosphoramidite Conc. 0.1 M0.1 MEnsures proper reaction kinetics.
Activator 1H-Tetrazole or ETT4,5-Dicyanoimidazole (DCI) Provides high activation with lower acidity, reducing depurination risk[8][9].
Activator Conc. 0.25 M - 0.45 M0.25 MStandard concentration is typically sufficient.
Coupling Time 30 - 60 seconds120 - 300 seconds Compensates for potentially slower reaction kinetics of the modified base[10].
Deblocking Agent 3% TCA in DCM3% DCA in DCM DCA is a weaker acid than TCA, minimizing depurination of the acid-sensitive 8-F-dG[3].
Step-by-Step Protocol: Post-Synthesis Deprotection and Cleavage

The choice of deprotection method is critical for preserving the integrity of the 8-F-dG modification.

  • Transfer the Solid Support: After synthesis, transfer the CPG solid support from the column to a 2 mL screw-cap vial.

  • Add Deprotection Solution: Add 1.5 mL of AMA solution (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).

  • Incubate: Tightly seal the vial and place it in a heating block or oven at 65°C for 15 minutes. This is generally sufficient for standard base protecting groups (Ac-dC, iBu-dG, Bz-dA)[11][12].

  • Cool and Transfer: Cool the vial to room temperature. Carefully pipette the supernatant containing the cleaved and deprotected oligonucleotide into a new tube, leaving the CPG behind.

  • Dry: Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Reconstitute: Re-dissolve the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for analysis.

Protocol: Analytical Verification by LC-MS

Verifying the successful incorporation and purity of your 8-F-dG oligonucleotide is essential.

  • Sample Preparation: Dilute a small aliquot of your purified oligonucleotide to approximately 0.1 OD/100 µL in mobile phase A.

  • LC Conditions:

    • Column: A reverse-phase column suitable for oligonucleotides (e.g., C18).

    • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8 mM Triethylamine (TEA) in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20-30 minutes is a good starting point.

  • MS Conditions:

    • Mode: Electrospray Ionization (ESI) in negative ion mode[13].

    • Mass Range: Scan a range that includes the expected mass of your full-length product.

  • Data Analysis:

    • Confirm the presence of a major peak in the chromatogram.

    • Analyze the mass spectrum corresponding to this peak. The deconvoluted mass should match the calculated molecular weight of your 8-F-dG-containing oligonucleotide. Use an oligo calculator tool to determine the expected mass[13].

Part 4: Visual Diagrams and Workflows
Chemical Structure of 8-F-dG Phosphoramidite

Caption: Structure of 5'-DMTr-8-fluoro-deoxyguanosine-3'-CE phosphoramidite.

Standard Phosphoramidite Synthesis Cycle

workflow start Start Cycle: Oligo on Solid Support (5'-DMT protected) deblock Step 1: Deblocking (Detritylation) Removes DMT with Acid (DCA) start->deblock wash1 Wash deblock->wash1 couple Step 2: Coupling Add 8-F-dG Amidite + Activator (DCI) wash1->couple wash2 Wash couple->wash2 cap Step 3: Capping Acetylate unreacted 5'-OH groups wash2->cap wash3 Wash cap->wash3 oxidize Step 4: Oxidation Convert P(III) to stable P(V) with I₂/H₂O wash3->oxidize wash4 Wash oxidize->wash4 end End Cycle: Oligo is now n+1 length (5'-DMT protected) wash4->end

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting Workflow: Low Coupling Efficiency

G start Problem: Low Coupling Efficiency for 8-F-dG check_reagents Are phosphoramidite and activator solutions fresh? start->check_reagents remake_reagents Action: Use new reagents. Prepare fresh solutions. check_reagents->remake_reagents No check_activator Are you using a strong activator like DCI? check_reagents->check_activator Yes remake_reagents->check_activator change_activator Action: Switch to DCI or ETT. check_activator->change_activator No check_time Is coupling time extended (>120s)? check_activator->check_time Yes change_activator->check_time increase_time Action: Increase coupling time to 120-300s. check_time->increase_time No success Problem Resolved check_time->success Yes increase_time->success

Caption: A logical workflow for diagnosing low 8-F-dG coupling efficiency.

References
  • Synthesis of 8-fluoro-deoxyguanosine derivatives. ResearchGate. [Link]

  • 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. [Link]

  • Oligonucleotides DNA containing 8-trifluoromethyl-2′-deoxyguanosine for observing Z-DNA structure. National Institutes of Health (PMC). [Link]

  • Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. National Institutes of Health (PMC). [Link]

  • Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. MDPI. [Link]

  • Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. National Institutes of Health (PMC). [Link]

  • Oligonucleotide Deprotection Guide. Glen Research. [Link]

  • Deprotection Guide 20200110. Scribd. [Link]

  • Deprotection Guide. Glen Research. [Link]

  • Oligonucleotide synthesis. Wikipedia. [Link]

  • Deprotection and purification of oligonucleotides and their derivatives.
  • What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. [Link]

  • Mass Spectrometry of Structurally Modified DNA. National Institutes of Health (PMC). [Link]

  • Phosphoramidite Chemistry. Eurofins Genomics. [Link]

  • Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

  • Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. ResearchGate. [Link]

  • On-demand synthesis of phosphoramidites. National Institutes of Health (PMC). [Link]

  • 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity (PDF). ResearchGate. [Link]

Sources

Technical Support Center: Improving the Yield of 8-Fluoroguanine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-fluoroguanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues to improve reaction yields. As a Senior Application Scientist with extensive experience in nucleoside chemistry and reaction optimization, I will provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound and its nucleoside derivatives involve direct electrophilic fluorination of a protected guanine precursor. A widely adopted and often successful method is the metalation-electrophilic fluorination of a suitably protected guanosine derivative. This typically involves deprotonation at the C8 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

Another potential, though less specifically documented for guanine, is a modification of the Balz-Schiemann reaction . This would involve the diazotization of an 8-aminoguanosine derivative, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source. However, the stability of the diazonium salt of the electron-rich purine ring can be a significant challenge.

A third approach is nucleophilic substitution on an 8-bromoguanosine derivative using a fluoride salt, such as silver fluoride (AgF).

Q2: I am getting a very low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis are a common challenge and can stem from several factors:

  • Incomplete Metalation: The deprotonation of the C8 position of guanine is a critical step. Insufficiently anhydrous conditions, impure LDA, or incorrect reaction temperature can lead to incomplete metalation and recovery of starting material.

  • Instability of the Lithiated Intermediate: The C8-lithiated guanosine derivative can be unstable, especially at higher temperatures.

  • Side Reactions with the Electrophilic Fluorinating Agent: The electrophilic fluorinating agent can react with other nucleophilic sites on the guanine ring or the sugar moiety if they are not adequately protected.

  • Product Instability: The 8-fluoro-substituent on the guanine ring is susceptible to nucleophilic displacement, particularly under basic conditions used for deprotection. It is also labile under strongly acidic conditions.

  • Purification Losses: this compound and its derivatives can be challenging to purify, and significant material can be lost during chromatographic separation or recrystallization.

Q3: My final product seems to be degrading during the deprotection step. How can I avoid this?

A3: The stability of the 8-fluoro-substituent is a critical consideration during deprotection. The C8-F bond in this compound is labile under basic conditions. For instance, standard ammonolysis conditions (concentrated aqueous ammonium hydroxide at elevated temperatures) used to remove acyl protecting groups can lead to the formation of 8-aminoguanine and other side products.[1][2]

To mitigate this, consider the following:

  • Milder Deprotection Conditions: Explore alternative, milder deprotection strategies. The choice of protecting groups is crucial here. For example, if using an isobutyryl group for the exocyclic amine, its removal requires conditions that can compromise the 8-fluoro group.[3][4] Using more labile protecting groups that can be removed under neutral or mildly acidic conditions is preferable.

  • Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under conditions that do not affect the C8-F bond. For example, silyl ethers for the sugar hydroxyls can be removed with fluoride sources under conditions that may be compatible with the 8-fluoro group, provided the pH is controlled.

Troubleshooting Guides

Issue 1: Low Yield in Metalation-Electrophilic Fluorination

This section provides a detailed troubleshooting guide for the most common synthesis method.

Visualizing the Workflow: Metalation-Electrophilic Fluorination

G cluster_0 Preparation cluster_1 Metalation cluster_2 Fluorination cluster_3 Deprotection & Purification A Protected Guanosine Derivative D C8-Lithiated Intermediate A->D Deprotonation B Anhydrous Solvent (e.g., THF) C LDA at -78°C B->C C->D F Protected 8-Fluoroguanosine D->F Quenching E Electrophilic Fluorine Source (e.g., NFSI) E->F H Crude 8-Fluoroguanosine F->H Removal of Protecting Groups G Deprotection Reagent G->H I Purification (HPLC/Recrystallization) H->I J Pure 8-Fluoroguanosine I->J

Caption: Workflow for 8-fluoroguanosine synthesis via metalation-electrophilic fluorination.

Troubleshooting Table: Low Yield in Metalation-Electrophilic Fluorination

Problem Potential Cause(s) Suggested Solution(s) Scientific Rationale
High recovery of starting material 1. Inactive LDA: The LDA may have degraded due to moisture or prolonged storage. 2. Insufficiently anhydrous conditions: Trace water in the solvent or on the glassware will quench the LDA. 3. Incorrect temperature: The metalation is typically performed at -78°C. Higher temperatures can lead to LDA decomposition or side reactions.1. Use freshly prepared or newly purchased LDA. Titrate the LDA solution before use to determine its exact molarity. 2. Thoroughly dry all glassware and solvents. Distill solvents over an appropriate drying agent. 3. Maintain a reaction temperature of -78°C using a dry ice/acetone bath.LDA is a strong, non-nucleophilic base that is highly sensitive to protic sources. Water will rapidly protonate the diisopropylamide anion, rendering it ineffective for deprotonating the C8-H of guanine. The C8-lithiated intermediate is also thermally labile.
Formation of multiple unidentified byproducts 1. Reaction with other nucleophilic sites: If protecting groups are not robust, LDA may deprotonate other positions. 2. Side reactions of NFSI: NFSI can act as an oxidant or participate in other reactions with nucleophiles present in the reaction mixture.1. Ensure complete protection of the sugar hydroxyls and the exocyclic amine. TBDMS for the hydroxyls and isobutyryl for the amine are commonly used. 2. Add NFSI slowly at -78°C and monitor the reaction closely by TLC or LC-MS.The electronic nature of the purine ring makes several positions susceptible to electrophilic attack if not properly blocked. Slow addition of the fluorinating agent at low temperature can help to control the reaction and minimize side product formation.
Low yield of the desired 8-fluoro product with some starting material recovered 1. Inefficient quenching of the lithiated intermediate: The electrophilic fluorine source may not be reacting efficiently. 2. Steric hindrance: Bulky protecting groups may hinder the approach of the electrophilic fluorinating agent.1. Ensure the NFSI is of high purity. Consider using an alternative electrophilic fluorine source like Selectfluor. 2. While bulky protecting groups are necessary for stability, consider the steric impact. The TBDMS groups are a good balance of stability and size.The efficiency of the fluorination step depends on the reactivity of the electrophilic fluorine source and its ability to access the C8-lithiated position.
Product degradation during workup or purification 1. Basic conditions during deprotection: As mentioned in the FAQs, the 8-fluoro group is labile to strong bases. 2. Acidic conditions during purification: Strong acids can also lead to the loss of the fluorine substituent.1. Use milder deprotection conditions. For TBDMS groups, TBAF is used, but the pH should be buffered if possible. For the N-isobutyryl group, which is more resistant to hydrolysis, alternative protecting groups should be considered if deprotection proves problematic.[3][4] 2. Avoid strongly acidic conditions during silica gel chromatography. Use a neutral or slightly acidic mobile phase.The electron-rich nature of the guanine ring makes the C8 position susceptible to nucleophilic attack, which is exacerbated by the electron-withdrawing fluorine atom. Protonation of the purine ring can also activate it towards nucleophilic attack.
Issue 2: Challenges in Product Purification

Purification of this compound and its derivatives can be challenging due to their polarity and potential for degradation.

Troubleshooting Table: Purification Issues

Problem Potential Cause(s) Suggested Solution(s) Scientific Rationale
Poor separation by column chromatography 1. Inappropriate stationary phase: Standard silica gel may be too acidic for the product. 2. Incorrect mobile phase: The polarity of the solvent system may not be optimal for separating the product from impurities.1. Use neutral or deactivated silica gel. Alternatively, consider reverse-phase chromatography. 2. Perform small-scale TLC experiments to screen different solvent systems. A gradient of methanol in dichloromethane is often a good starting point for purine derivatives.The choice of stationary and mobile phases is critical for achieving good separation based on the polarity differences between the desired product and impurities. Acid-sensitive compounds can degrade on standard silica gel.
Low recovery from recrystallization 1. Inappropriate solvent system: The product may be too soluble in the chosen solvent, even at low temperatures, or too insoluble, even at high temperatures. 2. Oiling out: The product may separate as an oil rather than crystals.1. Systematically screen for suitable recrystallization solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for purine derivatives include water, ethanol, methanol, and their mixtures.[2][5] 2. If oiling out occurs, try a different solvent or a solvent pair. Add a small amount of a solvent in which the compound is highly soluble to the hot solution to prevent premature precipitation.Successful recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures. Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.
Product degradation during HPLC purification 1. Inappropriate mobile phase pH: As discussed, the 8-fluoro group is sensitive to both strongly acidic and basic conditions.1. Use a buffered mobile phase with a pH between 4 and 6. A common mobile phase for fluorinated nucleosides is a gradient of acetonitrile in water with a volatile buffer like ammonium acetate or formic acid.Maintaining a stable pH during purification is essential to prevent the degradation of the product. Volatile buffers are advantageous as they can be easily removed after purification.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2'-deoxyguanosine

This protocol is adapted from the literature and serves as a representative example of the metalation-electrophilic fluorination approach.

Materials:

  • 3',5'-O-Bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2'-deoxyguanosine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 3',5'-O-Bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2'-deoxyguanosine in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Metalation: Slowly add a solution of LDA (typically 1.5 to 2.0 equivalents) to the cooled solution. Stir the reaction mixture at -78°C for 2 hours. The formation of the C8-lithiated species is crucial.

  • Fluorination: In a separate flask, dissolve NFSI (typically 1.5 to 2.0 equivalents) in anhydrous THF and cool to -78°C. Slowly add the NFSI solution to the reaction mixture containing the lithiated guanosine derivative. Stir the reaction at -78°C for an additional 1-2 hours.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3',5'-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2'-deoxyguanosine. A reported yield for a similar reaction is in the range of 30%, with recovery of about 50% of the starting material.[1]

Visualizing the Reaction Mechanism: C8-Lithiation and Fluorination

G cluster_0 C8-Lithiation cluster_1 Electrophilic Fluorination Protected Guanine Protected Guanine Lithiated Intermediate Lithiated Intermediate Protected Guanine->Lithiated Intermediate -H+ LDA LDA LDA->Lithiated Intermediate Protected this compound Protected this compound Lithiated Intermediate->Protected this compound +F+ NFSI NFSI NFSI->Protected this compound

Caption: Mechanism of C8-lithiation and subsequent electrophilic fluorination of a protected guanine derivative.

References

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Yan, H., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(2), M1119. Available from: [Link]

  • MDPI. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Retrieved from: [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]

  • Perrin, D. M., et al. (2018). The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. Nucleosides, Nucleotides and Nucleic Acids, 37(1), 1-8. Available from: [Link]

  • Maiti, D., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(1), 123. Available from: [Link]

  • O'Hagan, D., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 10037-10064. Available from: [Link]

  • Zhou, L., et al. (2024). Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction. Nature Communications, 15(1), 2530. Available from: [Link]

Sources

Technical Support Center: Fluorination of Guanosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for guanosine fluorination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating fluorine into the guanosine scaffold. The synthesis of fluorinated nucleosides is a cornerstone of modern medicinal chemistry, yielding potent antiviral and anticancer agents.[1][2] However, the reactivity of both the guanine base and the ribose sugar presents unique challenges, often leading to a landscape of undesired side reactions.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to anticipate, diagnose, and resolve common issues encountered during these sensitive transformations.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental outcomes you may encounter. Each problem is analyzed by its potential causes, followed by actionable solutions.

Problem 1: My mass spectrometry results show a prominent peak corresponding to the guanine base, and I have a low yield of my fluorinated nucleoside.

This indicates significant glycosidic bond cleavage , where the N-C link between the purine and the ribose sugar is broken.

Potential Causes:

  • Acid-Catalyzed Hydrolysis: Many fluorination reactions, especially deoxofluorination with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, can generate in situ hydrogen fluoride (HF) as a byproduct.[3] The acidic conditions can readily protonate the purine ring, weakening the glycosidic bond and leading to cleavage.

  • Substrate Instability: The inherent stability of the glycosidic bond can be influenced by the substituents on the sugar. While a 2'-fluoro group is known to increase stability against cleavage, the starting material or intermediates may not have this protection.[2]

  • Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times in the presence of even catalytic amounts of acid can exacerbate bond cleavage.

  • Deprotection-Induced Cleavage: In some cases, the final deprotection steps, particularly those requiring strong acid, can cause cleavage of the target molecule.[4]

Recommended Solutions:

  • Incorporate an Acid Scavenger: Add a non-nucleophilic, acid-scavenging base to the reaction mixture. A proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) is an excellent choice as it will not interfere with the fluorinating agent.

  • Control Reaction Temperature: Begin the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly only as needed. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating or extended reaction times.

  • Choose Appropriate Protecting Groups: Electron-withdrawing groups on the purine base can help to stabilize the glycosidic bond. Conversely, ensure the sugar protecting groups do not create excessive steric strain that weakens the bond.

  • Select an Alternative Fluorinating Agent: If acid-catalyzed cleavage is persistent, consider reagents that operate under milder, non-acidic conditions where applicable.

Problem 2: My reaction mixture is a complex, dark-colored solution, and TLC/LC-MS shows multiple unidentifiable products.

This points to widespread decomposition of the starting material or the desired product. Guanosine derivatives can be sensitive, particularly when using highly reactive fluorinating agents.

Potential Causes:

  • Reagent Reactivity: Aminosulfur trifluorides like DAST are powerful but can be thermally unstable and may promote unwanted cationic rearrangements or elimination pathways, leading to a cascade of decomposition products.[5]

  • Incompatible Protecting Groups: The choice of protecting groups is critical. A strategy that appears sound on paper may fail in practice. For instance, studies have shown that the stereochemical arrangement of protecting groups (e.g., 2',5'-di-O-trityl vs. 3',5'-di-O-trityl) on guanosine can mean the difference between successful fluorination and complete decomposition when using DAST.[6]

  • Exothermic Reaction: The addition of the fluorinating agent can be exothermic. If not controlled, the resulting temperature spike can cause rapid, uncontrolled decomposition.

  • Purine Ring Opening: Under certain conditions, the imidazole portion of the purine ring can be susceptible to cleavage, leading to a variety of degradation products.[7]

Recommended Solutions:

  • Protecting Group Strategy Re-evaluation: The most common point of failure. Ensure the O6 and N2 positions of guanine are adequately protected.[8][9] O6 protection (e.g., with a nitrophenylethyl group) prevents the formation of undesired N1-adducts and maintains the desired electronic properties. N2 protection (e.g., with an acyl group) reduces the nucleophilicity of the purine ring.

  • Strict Temperature Control: Add the fluorinating agent dropwise at low temperature (-78 °C) to a solution of the substrate to dissipate heat effectively.

  • Use a More Stable Reagent: Consider using Deoxo-Fluor or other modern aminosulfur trifluorides, which are generally more thermally stable than DAST and may provide a cleaner reaction profile.[10][11]

  • Optimize Stoichiometry: Use the minimum effective amount of the fluorinating agent. An excess of a powerful reagent can drive side reactions and decomposition.

Problem 3: NMR analysis shows the formation of a double bond in the sugar ring.

This is a classic example of an E2 elimination side reaction, competing with the desired SN2 substitution of a hydroxyl group.

Potential Causes:

  • Steric Hindrance: If the hydroxyl group targeted for fluorination is sterically hindered, nucleophilic attack by the fluoride ion may be slowed, allowing the competing elimination pathway to dominate.

  • Substrate Conformation: The accessibility of an anti-periplanar proton is key for E2 elimination. The conformation of the ribose ring, dictated by its substituents and protecting groups, can either favor or disfavor this geometry.

  • Basicity of the Fluoride Source: Although fluoride is a weak base, under the reaction conditions, other species present may act as a base to initiate the elimination.

Recommended Solutions:

  • Modify the Protecting Group Scheme: Altering the protecting groups on the adjacent hydroxyls can change the local steric environment and the conformational preference of the sugar ring, potentially disfavoring the geometry required for elimination.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for substitution can significantly improve the desired product ratio.

  • Change the Fluorinating Agent: Different reagents have different mechanisms and counter-ions, which can influence the substitution/elimination ratio.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent should I use for my guanosine derivative? DAST, Deoxo-Fluor, or Selectfluor?

A1: The choice depends entirely on your synthetic goal.

  • DAST and Deoxo-Fluor are nucleophilic deoxofluorinating agents .[3][12] Their primary function is to replace a hydroxyl group with fluorine (R-OH → R-F). They are the reagents of choice for converting the 2'-, 3'-, or 5'-hydroxyls of the ribose sugar into fluorides. Deoxo-Fluor is often preferred due to its greater thermal stability.[11]

  • Selectfluor is an electrophilic fluorinating agent .[13] It delivers an "F+" equivalent to a nucleophilic site. It is used to fluorinate electron-rich carbon centers, such as activated C-H positions on the guanine base (e.g., the C8 position) or electron-rich double bonds (glycals).[13][14] It is generally not used for converting alcohols to fluorides.

Reagent Type Primary Application on Guanosine Common Side Reactions
DAST Nucleophilic (Deoxofluorination)R-OH → R-F on the ribose sugarElimination, Rearrangements, Decomposition, Acid-catalyzed cleavage[5]
Deoxo-Fluor Nucleophilic (Deoxofluorination)R-OH → R-F on the ribose sugarSimilar to DAST but often cleaner due to higher thermal stability[10]
Selectfluor ElectrophilicC-H → C-F on the guanine base (e.g., C8)Dearomatization, Ring-opening fluorination[13][15]

Q2: How critical is the protection of the guanine base itself?

A2: It is absolutely critical and often the key to a successful reaction. The guanine base has multiple reactive sites:

  • O6 Carbonyl: This is part of a lactam system and is highly susceptible to reaction with electrophilic reagents or intermediates. Protecting it, for example as a 2-nitrophenylethyl ether, prevents side reactions at the N1 position.[8][9]

  • N2 Exocyclic Amine: This primary amine is nucleophilic and can react with the fluorinating agent or activated intermediates. It is typically protected as an amide (e.g., acetyl, isobutyryl) to render it non-nucleophilic.

  • N7 and N9 Nitrogens: The N9 is involved in the glycosidic bond. The N7 is a nucleophilic site (Lewis base) and can coordinate to Lewis acidic species, potentially activating the molecule for undesired pathways.

An unprotected or poorly protected guanine base will almost certainly lead to a complex mixture of side products, including fluorination on the base when the sugar is the target, or decomposition.

Q3: Can I prevent glycosidic bond cleavage completely?

A3: While complete prevention is difficult, you can minimize it to a negligible level. The most effective strategy is to control the acidity of the reaction medium. The use of a proton sponge is a field-proven method. Additionally, ensuring the reaction is performed at the lowest effective temperature and for the shortest possible time is crucial. The stability of the C-F bond means that once formed, the product is often more stable than the intermediates leading to it, so driving the reaction to completion efficiently is key.[1]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical sequence for diagnosing the cause of low yield in a guanosine fluorination reaction.

G start Low Yield of Fluorinated Guanosine check_mass_spec Analyze Crude Mass Spec Data start->check_mass_spec is_cleavage Guanine Base Peak Observed? check_mass_spec->is_cleavage is_sm Starting Material Dominant? is_cleavage->is_sm No sol_cleavage Glycosidic Cleavage Issue: - Add Proton Sponge - Lower Temperature - Check Protecting Groups is_cleavage->sol_cleavage Yes is_decomp Complex Mixture / Decomposition? is_sm->is_decomp No sol_sm Low Conversion Issue: - Increase Temperature Slowly - Increase Reaction Time - Check Reagent Quality is_sm->sol_sm Yes sol_decomp Decomposition Issue: - Re-evaluate Protecting Groups - Use More Stable Reagent (Deoxo-Fluor) - Control Reagent Addition/Temp is_decomp->sol_decomp Yes G cluster_main Reaction Pathways cluster_desired Desired Sₙ2 Path cluster_side1 Side Reaction: Elimination cluster_side2 Side Reaction: Cleavage Guanosine Protected Guanosine (2'-OH) Intermediate Activated Intermediate [R-O-SF₂(NEt₂)] Guanosine->Intermediate + DAST Cleavage Guanine + Sugar Fragment Guanosine->Cleavage + HF (byproduct) (Acid Catalysis) Product 2'-Fluoro Guanosine Intermediate->Product + F⁻ (Sₙ2) Elimination Elimination Product (Alkene) Intermediate->Elimination - H⁺ (E2)

Caption: Competing reaction pathways in the deoxofluorination of guanosine.

Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination of a Protected Guanosine using Deoxo-Fluor

This protocol is a general guideline and must be adapted for the specific substrate and scale. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a thermometer, add the protected guanosine starting material (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) or another suitable anhydrous solvent. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add Deoxo-Fluor (1.2-1.5 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow the bath to warm slowly to -40 °C or 0 °C as required. Do not warm until the initial addition is complete.

  • Quenching:

    • Once the reaction is complete, cool the mixture back to -78 °C.

    • Very slowly and carefully, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and will release gas. Add slowly to avoid rapid pressure buildup.

    • Allow the mixture to warm to room temperature with vigorous stirring.

  • Workup and Purification:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

References

  • Zhu, L., & Chang, F. (2025). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Signal Transduction and Targeted Therapy.
  • Henry, C. M. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Lal, G. S., & Pez, G. P. (2000). Fluorination with aminosulfur trifluorides. U.S. Patent No. 6,080,886. Washington, DC: U.S.
  • Hansson, A. D., & Ghildiyal, R. (2020). A Theoretical Study of Hydrogen Abstraction Reactions in Guanosine and Uridine.
  • Science.gov. (n.d.).
  • Barbier, O., et al. (2018). Principles of fluoride toxicity and the cellular response: a review. Biological Trace Element Research.
  • Mishra, A., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.
  • Richards, M. R., et al. (2022).
  • Choi, Y., & Lee, K. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Topics in Medicinal Chemistry.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis.
  • Pankiewicz, K. W., et al. (1992). Synthesis of 2′-β-Fluoro- and 3′-α-Fluoro-Substituted Guanine Nucleosides. Effects of Sugar Conformational Shifts on Nucleophilic Displacement of the 2′-Hydroxy and 3′-Hydroxy Group with DAST. Journal of Organic Chemistry.
  • Herdewijn, P., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews.
  • Beijer, B., et al. (1997). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Beijer, B., et al. (1997). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Tora, A. S., et al. (2021). Influence of 5-fluorination on the structure and glycosidic bond stability of the protonated canonical DNA and RNA cytidine. Physical Chemistry Chemical Physics.
  • Kini, G. D., et al. (2007). The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. Nucleosides, Nucleotides & Nucleic Acids.
  • ResearchGate. (n.d.). Fluorination of purine and pyrimidine ring via Selectfluor.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • ResearchGate. (n.d.).
  • Komatsuda, M., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science.
  • ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences.
  • PubMed. (2010).
  • Komatsuda, M., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science.
  • Enamine. (n.d.). DAST.
  • ResearchGate. (n.d.).
  • Baumann, M., et al. (2009). Development of fluorination methods using continuous-flow microreactors. Tetrahedron.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).
  • Sarpong, R., et al. (2018). Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β‐Fluoropiperazines through a Substrate.
  • Zhu, X., et al. (2018). Identification of Genes Essential for Fluorination and Sulfamylation within the Nucleocidin Gene Clusters of Streptomyces calvus and Streptomyces virens. ChemBioChem.
  • Reva, I., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
  • The Innovation. (2024).
  • ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)

Sources

overcoming low efficiency in 8-fluoroguanine labeling experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-fluoroguanine (8-FG) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the metabolic labeling of RNA with 8-FG. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you overcome low labeling efficiency and achieve robust, reproducible results.

Troubleshooting Guide: Overcoming Low Labeling Efficiency

This guide addresses specific issues that can lead to suboptimal results in 8-FG labeling experiments. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and step-by-step solutions.

Question 1: Why am I observing very low or no incorporation of this compound into newly transcribed RNA?

Low incorporation of 8-FG is a primary contributor to poor labeling efficiency. This can stem from several factors, from the health of your cells to the integrity of the 8-FG reagent itself.

Possible Causes & Solutions:

  • Cellular Health and Metabolic State: The efficiency of metabolic labeling is highly dependent on the metabolic activity of the cells.[1] Unhealthy or slow-growing cells will have lower rates of transcription and therefore, lower incorporation of 8-FG.

    • Recommendation: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. Optimize cell culture conditions, including media, serum, and incubator parameters, to ensure robust cell health.[1][2]

  • Suboptimal this compound Concentration: The concentration of 8-FG in the culture medium is critical. Too low a concentration will result in insufficient incorporation, while excessively high concentrations can be cytotoxic.

    • Recommendation: Perform a dose-response curve to determine the optimal 8-FG concentration for your specific cell line. Start with a range of concentrations (e.g., 10 µM to 100 µM) and assess both labeling efficiency and cell viability.

  • Instability of this compound in Culture Medium: 8-FG, like other nucleotide analogs, can degrade over time in culture medium, especially at 37°C.[3]

    • Recommendation: Prepare fresh 8-FG solutions for each experiment. If long incubation times are necessary, consider replenishing the medium with fresh 8-FG periodically.

  • Insufficient Incubation Time: The duration of exposure to 8-FG directly impacts the amount of labeled RNA.

    • Recommendation: Optimize the labeling time. For rapidly transcribed RNAs, a few hours may be sufficient. For less abundant or more stable transcripts, longer incubation times (e.g., 12-24 hours) may be required.

Question 2: My 8-FG incorporation seems adequate, but the subsequent click chemistry reaction is inefficient, leading to a weak fluorescent signal. What could be the problem?

A successful click chemistry reaction is crucial for attaching the fluorescent probe to the 8-FG-labeled RNA. Inefficient coupling is a common bottleneck.[4][5]

Possible Causes & Solutions:

  • Suboptimal Click Reaction Conditions: The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly dependent on the concentrations of copper, a reducing agent, and a copper-chelating ligand.[6]

    • Recommendation: Optimize the concentrations of all click chemistry reagents. A typical starting point is 100 µM CuSO4, 1 mM sodium ascorbate, and 100 µM of a copper ligand like TBTA. Titrate these concentrations to find the optimal ratio for your system.[7][8]

  • Copper-Mediated RNA Degradation: Copper ions, essential for the CuAAC reaction, can cause RNA degradation, especially at elevated temperatures or during long incubation times.

    • Recommendation: Perform the click reaction on ice or at 4°C to minimize RNA degradation. Keep the reaction time as short as possible while still allowing for efficient ligation.

  • Impure or Degraded Reagents: The purity and stability of the azide- or alkyne-functionalized fluorophore are critical.

    • Recommendation: Use high-quality, freshly prepared click chemistry reagents. Store fluorophores protected from light and moisture according to the manufacturer's instructions.

  • Inaccessibility of the 8-FG for Click Reaction: The 8-FG incorporated within the folded RNA structure may not be accessible to the click chemistry reagents.

    • Recommendation: Consider a partial denaturation step before the click reaction. This can be achieved by gentle heating or the use of a low concentration of a denaturing agent like formamide. However, be cautious as this may alter the native structure of the RNA.

Question 3: I'm experiencing high background fluorescence, which is masking the specific signal from my labeled RNA. How can I reduce this?

High background can arise from non-specific binding of the fluorescent probe or autofluorescence from the cells or sample matrix.

Possible Causes & Solutions:

  • Non-specific Binding of the Fluorophore: The fluorescent probe may bind non-specifically to cellular components other than the 8-FG-labeled RNA.

    • Recommendation: Increase the number and stringency of washing steps after the click chemistry reaction.[9] Include a mild detergent, such as Tween-20, in your wash buffers.

  • Excess Unreacted Fluorophore: Insufficient removal of the unreacted fluorescent probe after the click reaction is a common cause of high background.

    • Recommendation: Purify the labeled RNA after the click reaction to remove all unreacted components. Methods like ethanol precipitation or spin column purification can be effective.[10]

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence, which can interfere with the signal from your label.

    • Recommendation: Image your cells using appropriate filter sets to minimize the detection of autofluorescence. If possible, choose a fluorophore that emits in the far-red or near-infrared spectrum, where cellular autofluorescence is typically lower.[11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into RNA?

This compound (8-FG) is a synthetic analog of the natural nucleobase guanine. The fluorine atom at the 8th position allows for a subsequent chemical reaction, known as click chemistry, to attach a fluorescent probe.[12] During transcription, RNA polymerase recognizes 8-fluoroguanosine triphosphate (8-FGTP) and incorporates it into the growing RNA chain in place of guanosine triphosphate (GTP).[13]

Q2: What are the advantages of using this compound labeling over other methods?

8-FG labeling offers several advantages:

  • Metabolic Labeling: It allows for the specific labeling of newly transcribed RNA within living cells.[14]

  • Bioorthogonality: The fluorine modification is not present in natural biological systems, ensuring that the subsequent click chemistry reaction is highly specific to the labeled RNA.

  • Versatility: A wide range of fluorescent probes with different colors and properties can be attached via click chemistry, allowing for multiplexed imaging and other downstream applications.[15]

Q3: Can I use this compound for in vivo labeling experiments?

Yes, 8-FG can be used for in vivo labeling in model organisms. However, careful optimization of the delivery method, dosage, and timing is required to ensure efficient labeling without causing toxicity.

Q4: How can I quantify the efficiency of my this compound labeling?

Labeling efficiency can be quantified using several methods:

  • Fluorometry/Spectrophotometry: The amount of incorporated fluorophore can be measured using a fluorometer or spectrophotometer after purification of the labeled RNA.

  • In-gel Fluorescence: Labeled RNA can be run on a denaturing polyacrylamide gel and imaged using a fluorescence scanner. The intensity of the fluorescent bands can be quantified relative to a loading control.

  • Quantitative PCR (qPCR): The amount of a specific labeled RNA can be quantified by immunoprecipitation of the labeled RNA followed by RT-qPCR.

Experimental Protocols & Data

Protocol 1: Optimizing this compound Concentration

This protocol provides a step-by-step method for determining the optimal concentration of 8-FG for your cell line.

  • Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • 8-FG Treatment: Prepare a series of 8-FG concentrations in your cell culture medium (e.g., 0, 10, 25, 50, 100 µM).

  • Incubation: Replace the medium in each well with the corresponding 8-FG-containing medium and incubate for the desired labeling time (e.g., 12 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of each 8-FG concentration.

  • RNA Extraction: Lyse the cells and extract total RNA using a standard protocol.

  • Quantification of Labeling: Perform a click chemistry reaction with an alkyne-fluorophore and quantify the fluorescence intensity of the purified RNA.

  • Analysis: Plot both cell viability and fluorescence intensity against the 8-FG concentration to determine the optimal concentration that provides high labeling efficiency with minimal cytotoxicity.

8-FG Concentration (µM)Cell Viability (%)Relative Fluorescence Units (RFU)
010010
1098150
2595350
5085500
10060520

Table 1: Example data from an 8-FG optimization experiment. In this case, 50 µM would be chosen as the optimal concentration.

Protocol 2: Click Chemistry Reaction for Fluorescent Labeling

This protocol details the steps for attaching a fluorescent probe to 8-FG-labeled RNA.

  • Prepare RNA: Resuspend 1-5 µg of 8-FG-labeled RNA in 20 µL of RNase-free water.

  • Prepare Click-Mix: In a separate tube, prepare the click-mix by adding the following in order:

    • 5 µL of 5X Copper(II) Sulfate solution (to a final concentration of 100 µM)

    • 2.5 µL of 10X TBTA ligand solution (to a final concentration of 100 µM)

    • 5 µL of 10X Sodium Ascorbate solution (to a final concentration of 1 mM)

    • 2.5 µL of alkyne-fluorophore (to a final concentration of 50 µM)

  • Reaction: Add 15 µL of the click-mix to the RNA solution.

  • Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Purification: Purify the labeled RNA using ethanol precipitation or a spin column to remove unreacted components.

  • Resuspension: Resuspend the purified, labeled RNA in an appropriate buffer for downstream applications.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_rna_processing RNA Processing cluster_click_chemistry Click Chemistry cluster_downstream_analysis Downstream Analysis cell_culture 1. Cell Culture fg_addition 2. 8-FG Addition cell_culture->fg_addition incubation 3. Incubation fg_addition->incubation rna_extraction 4. RNA Extraction incubation->rna_extraction rna_purification 5. RNA Purification rna_extraction->rna_purification click_reaction 6. Click Reaction rna_purification->click_reaction labeled_rna_purification 7. Labeled RNA Purification click_reaction->labeled_rna_purification imaging 8a. Fluorescence Imaging labeled_rna_purification->imaging quantification 8b. Quantification labeled_rna_purification->quantification

Caption: Experimental workflow for this compound labeling of RNA.

troubleshooting_logic cluster_incorporation Low 8-FG Incorporation? cluster_click_reaction Inefficient Click Reaction? cluster_background High Background? start Low Signal check_cell_health Check Cell Health start->check_cell_health Yes optimize_click_reagents Optimize Reagents start->optimize_click_reagents No improve_washing Improve Washing start->improve_washing High Background optimize_fg_conc Optimize 8-FG Conc. check_cell_health->optimize_fg_conc check_incubation_time Optimize Incubation Time optimize_fg_conc->check_incubation_time minimize_rna_degradation Minimize RNA Degradation optimize_click_reagents->minimize_rna_degradation check_fluorophore_quality Check Fluorophore Quality minimize_rna_degradation->check_fluorophore_quality purify_labeled_rna Purify Labeled RNA improve_washing->purify_labeled_rna use_far_red_dye Use Far-Red Dye purify_labeled_rna->use_far_red_dye

Caption: Troubleshooting logic for low signal in 8-FG experiments.

References

  • Protocol Optimization Improves the Performance of Multiplexed RNA Imaging. bioRxiv. [Link]

  • Quantification of all 12 canonical ribonucleotides by real-time fluorogenic in vitro transcription. bioRxiv. [Link]

  • Fluorophore Types & Labeling Methods. YouTube. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Native purification and labeling of RNA for single molecule fluorescence studies. PMC. [Link]

  • Optimized chemical labeling method for isolation of 8-oxoG-modified RNA, ChLoRox-Seq, identifies mRNAs enriched in oxidation and transcriptome-wide distribution biases of oxidation events post environmental stress. PMC. [Link]

  • Fluorogenic click reaction. PubMed. [Link]

  • What are the 2 methods for labelling antibodies? TRACER. [Link]

  • Fluorogenic click reaction. Chemical Society Reviews (RSC Publishing). [Link]

  • Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains. NIH. [Link]

  • 8-Azaguanine reporter of purine ionization states in structured RNAs. PubMed. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Specific labeling of RNA. Bio-Synthesis. [Link]

  • Incorporation and utility of a responsive ribonucleoside analog in probing the conformation of a viral RNA motif by fluorescence and 19F NMR. NIH. [Link]

  • Rational cell culture optimization enhances experimental reproducibility in cancer cells. Nature. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Chemical methods of DNA and RNA fluorescent labeling. PMC. [Link]

  • Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Variations. PubMed. [Link]

  • Assessing the Stability of NISTCHO Cells in Long-Term Culture. NIST. [Link]

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC. [Link]

  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. PubMed. [Link]

Sources

Technical Support Center: Purification of 8-Fluoroguanine Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-fluoroguanine (8-F-G) labeled oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the purification of these modified oligonucleotides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target molecules with high purity and yield.

Introduction: The Challenge of Purifying this compound Labeled Oligonucleotides

The incorporation of this compound into oligonucleotides offers unique properties for various applications, including structural biology and therapeutic development. However, the presence of this modification introduces specific challenges during purification that are not typically encountered with standard oligonucleotides. These challenges primarily stem from two key factors:

  • Potential for Aggregation: Guanine-rich sequences are known to form G-quadruplexes and other aggregates, a tendency that can be exacerbated by the presence of the electronegative fluorine atom at the 8-position. This aggregation can lead to poor chromatographic resolution, peak broadening, and low recovery.[1]

  • Altered Hydrophobicity and Charge: The fluorine modification alters the electronic properties and hydrophobicity of the guanine base, which can affect the oligonucleotide's interaction with chromatography media.

This guide will provide you with the expertise and practical insights to overcome these challenges and achieve optimal purification results.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for my 8-F-G labeled oligonucleotide?

For most applications, ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the recommended starting point.[2] This technique offers high resolution and is effective at separating oligonucleotides based on hydrophobicity. The 8-F-G modification can subtly alter the hydrophobicity of your oligonucleotide, often aiding in its separation from unmodified failure sequences.

Q2: Should I perform "trityl-on" or "trityl-off" purification?

For longer oligonucleotides or sequences prone to aggregation, a "trityl-on" strategy is often advantageous. The hydrophobic dimethoxytrityl (DMT) group at the 5' end significantly increases the retention of the full-length product on the RP-HPLC column, allowing for excellent separation from shorter, "trityl-off" failure sequences.[3] The DMT group is then removed post-purification.

Q3: What purity level should I aim for?

The required purity depends on your downstream application:

  • In vitro screening and general research: ≥ 85% purity is often sufficient.

  • In vivo studies and therapeutic applications: >95% purity is typically required to minimize off-target effects and ensure safety.[2]

Q4: How should I store my purified 8-F-G labeled oligonucleotide?

For long-term stability, it is best to store your purified oligonucleotide lyophilized (dry) at -20°C or below, protected from light.[4] If in solution, use a nuclease-free buffer (e.g., TE buffer, pH 7.5-8.0) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Possible Cause Explanation Recommended Solution
Oligonucleotide Aggregation Guanine-rich sequences, especially those with 8-F-G modifications, can form intermolecular aggregates (e.g., G-quadruplexes), leading to multiple conformations that broaden peaks during chromatography.[1]1. Increase Column Temperature: Elevating the temperature to 50-60°C can help disrupt secondary structures and reduce aggregation.[5] 2. Add Denaturing Agents: Incorporate a small percentage of a denaturing agent like formamide or urea into your mobile phase. 3. Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter hydrogen bonding patterns and reduce aggregation.
Secondary Structure Formation Intramolecular folding of the oligonucleotide can also result in poor peak shape.Similar to aggregation, increasing the column temperature is often effective. For persistent issues, consider anion-exchange HPLC under denaturing conditions.[3]
Column Overload Injecting too much sample can lead to peak distortion.Reduce the amount of oligonucleotide injected onto the column.
  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.[6]

  • Gradient: Start with a linear gradient of 5-65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Temperature: Begin at 50°C and increase to 60°C if peak broadening persists.

  • Detection: UV absorbance at 260 nm.

RP_HPLC_Troubleshooting cluster_problem Problem: Poor Peak Shape cluster_causes Potential Causes cluster_solutions Solutions PoorPeak Poor Peak Shape (Broadening/Tailing) Aggregation Oligonucleotide Aggregation (G-quadruplexes) PoorPeak->Aggregation SecondaryStructure Secondary Structure (Hairpins) PoorPeak->SecondaryStructure Overload Column Overload PoorPeak->Overload IncreaseTemp Increase Column Temperature (50-60°C) Aggregation->IncreaseTemp Denaturants Add Denaturing Agents (Formamide, Urea) Aggregation->Denaturants OptimizepH Optimize Mobile Phase pH Aggregation->OptimizepH SecondaryStructure->IncreaseTemp ReduceLoad Reduce Sample Load Overload->ReduceLoad

Problem 2: Low Recovery of Purified Oligonucleotide
Possible Cause Explanation Recommended Solution
Irreversible Adsorption to Column Highly hydrophobic or aggregated oligonucleotides can bind irreversibly to the stationary phase.1. Use a Different Stationary Phase: Consider a column with a different chemistry (e.g., a more polar reversed-phase or an ion-exchange column). 2. Modify the Mobile Phase: Increase the percentage of organic modifier in the elution buffer or try a different ion-pairing agent.
Precipitation on the Column Aggregated oligonucleotides may precipitate out of solution under the high-pressure conditions of HPLC.Pre-treat your sample by heating it to 90°C for 5 minutes and then snap-cooling on ice immediately before injection to dissolve aggregates.
Degradation During Purification Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH) can lead to degradation.Ensure your mobile phase pH is within the stable range for your oligonucleotide (typically pH 6-8).
Problem 3: Presence of Closely Eluting Impurities
Possible Cause Explanation Recommended Solution
n-1 and n+1 Impurities These are failure sequences that are only one nucleotide shorter or longer than the desired product and can be difficult to resolve.1. Optimize the HPLC Gradient: Use a shallower gradient to increase the separation between the main peak and these impurities. 2. Consider a Different Purification Method: Anion-exchange HPLC, which separates based on charge (i.e., the number of phosphate groups), can sometimes provide better resolution of n-1 impurities.[2] Polyacrylamide gel electrophoresis (PAGE) offers the highest resolution for size-based separation.
Diastereomers (for phosphorothioate-modified oligos) If your oligonucleotide also contains phosphorothioate linkages, the presence of diastereomers can lead to peak splitting.This is an inherent property of the molecule and is difficult to resolve by standard HPLC. For most applications, the diastereomeric mixture is used directly.
Incomplete Deprotection Residual protecting groups from synthesis can lead to impurities that are more hydrophobic than the final product.Ensure that the deprotection step has gone to completion. These impurities are usually well-separated by RP-HPLC.

Advanced Purification Strategy: Fluorous Affinity Purification

For oligonucleotides containing one or more 8-F-G modifications, fluorous affinity purification presents a highly selective and efficient alternative to traditional methods.[7][8] This technique leverages the unique properties of fluorinated compounds.

Principle: A fluorous tag (a highly fluorinated molecule) is incorporated into the oligonucleotide during synthesis. The crude oligonucleotide mixture is then passed through a column containing a fluorinated stationary phase. The fluorous-tagged full-length product is strongly retained, while non-fluorinated failure sequences are washed away. The purified oligonucleotide is then eluted after removal of the fluorous tag.

Advantages:

  • High Selectivity: The strong and specific interaction between the fluorous tag and the stationary phase allows for excellent separation from non-fluorinated impurities.

  • High Recovery: This method often results in nearly quantitative recovery, even for long oligonucleotides.[8]

  • Simplified Workflow: It can reduce the need for extensive optimization of HPLC gradients.

Fluorous_Affinity_Purification cluster_workflow Fluorous Affinity Purification Workflow Synthesis 1. Synthesize Oligonucleotide with a Fluorous Tag Crude Crude Mixture: - Fluorous-tagged Product - Non-tagged Failures Synthesis->Crude Column 2. Load onto Fluorous Affinity Column Crude->Column Wash 3. Wash to Remove Non-tagged Failures Column->Wash Elute 4. Cleave Tag and Elute Purified Oligonucleotide Wash->Elute Pure Purified 8-F-G Oligonucleotide Elute->Pure

Summary of Purification Methods for 8-F-G Oligonucleotides

Method Principle of Separation Best For Purity Achievable
IP-RP-HPLC HydrophobicityGeneral purpose, good for resolving modified from unmodified oligos.[9]>85-95%
Anion-Exchange HPLC Charge (number of phosphate groups)Resolving n-1 impurities, purifying oligos with significant secondary structure.[9]>90%
PAGE Size and ConformationHighest resolution for separating by length, ideal for very high purity applications.>95-99%[9]
Fluorous Affinity Specific fluorous-fluorous interactionsHighly selective purification of fluorine-containing oligonucleotides.[7]>95%

By understanding the unique properties of this compound labeled oligonucleotides and applying the troubleshooting strategies outlined in this guide, you can overcome common purification challenges and obtain the high-quality material necessary for your research and development endeavors.

References

  • RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. [Link]

  • Challenges and Solutions in the Purification of Oligonucleotides. Syngent. [Link]

  • Oligonucleotide Purification Guidelines. LabCluster. [Link]

  • Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. [Link]

  • Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent. [Link]

  • HPLC Purification of Long Synthetic Oligonucleotides. Waters Corporation. [Link]

  • Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. [Link]

  • Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. BiosolveIT. [Link]

  • Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. [Link]

  • Purifying Oligonucleotides. Waters Corporation. [Link]

  • Stability and Storage of Oligonucleotides. Bio-Synthesis. [Link]

  • Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Glen Research. [Link]

Sources

Technical Support Center: Optimizing Storage and Handling of 8-Fluoroguanine Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common queries regarding the day-to-day management of 8-fluoroguanine reagents.

Q1: What are the ideal storage conditions for solid (powder) this compound?

A1: The stability of solid this compound is paramount for long-term viability. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2] For optimal long-term stability, storage at -20°C is recommended.[3] The key environmental factors to control are:

  • Temperature: Consistent storage at -20°C minimizes the rate of potential degradation.

  • Humidity: The reagent is hygroscopic. Exposure to moisture can lead to hydrolysis and degradation. Always store with a desiccant and ensure the container is tightly closed.[4]

  • Light: Protect the reagent from light, as some fluorinated nucleosides are sensitive to UV irradiation, which can cause degradation and compromise experimental results.[3][5] Store in an opaque container or within a dark environment.

Q2: How should I prepare and store this compound solutions?

A2: The preparation and storage of this compound solutions require careful consideration of the solvent and temperature.

  • Solvent Selection: this compound has limited solubility in aqueous buffers at neutral pH.[6] Dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution. For final experimental concentrations, complex solvent systems involving co-solvents like PEG300 and Tween80 may be necessary to maintain solubility in aqueous media.[3]

  • Stock Solution Storage: Concentrated stock solutions in an anhydrous solvent like DMSO should be aliquoted into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[3]

  • Working Solution Storage: Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment. Do not store diluted aqueous solutions for extended periods.

Q3: What are the primary safety precautions for handling this compound?

A3: As with any fluorinated organic compound, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and ANSI-approved safety goggles.[7] A face shield is recommended when handling larger quantities of powder.

  • Ventilation: Handle solid this compound in a chemical fume hood to prevent inhalation of the powder.[2]

  • Spill & Waste: In case of a spill, contain the material with a compatible absorbent and collect it into a sealed, labeled container for hazardous waste disposal.[2] Do not dispose of this compound waste down the drain.[1]

ParameterSolid this compoundThis compound in Anhydrous Solvent (e.g., DMSO)
Storage Temperature -20°C (Long-term)-80°C (≤ 6 months), -20°C (≤ 1 month)[3]
Light Exposure Protect from light (store in dark)[3][5]Store in amber or foil-wrapped vials
Humidity Control Store in a desiccated environment[4]Use anhydrous grade solvent
Container Tightly sealed, opaque vial[1][7]Tightly sealed, solvent-compatible vials
Handling Notes Weigh in a fume hood; avoid dust formationAliquot to avoid freeze-thaw cycles[4]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific issues that may arise during experimentation.

Q4: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A4: This is a common issue stemming from the compound's low aqueous solubility at neutral pH.

  • Underlying Cause: The purine ring structure of this compound is inherently hydrophobic.

  • Recommended Solution:

    • First, prepare a high-concentration stock solution in 100% anhydrous DMSO.

    • For the final working solution, perform a serial dilution. Critically, add the DMSO stock solution to the aqueous buffer while vortexing, rather than the other way around. This prevents the compound from precipitating out of solution.

    • If solubility issues persist in the final buffer, the pH may need adjustment. Similar to related compounds like 8-hydroxyguanine, solubility can sometimes be increased under slightly alkaline conditions (use caution as extreme pH can cause degradation).[6]

Q5: I'm seeing inconsistent results between experiments using the same batch of this compound. What is the likely cause?

A5: Inconsistent results often point to reagent degradation.

  • Underlying Cause: The most frequent culprits are improper storage of the stock solution or degradation of the solid reagent.

    • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces moisture and can cause the compound to fall out of solution, leading to inaccurate concentrations.

    • Moisture Contamination: If the solid reagent was not stored in a desiccated environment, it may have partially hydrolyzed.

    • Light Exposure: Prolonged exposure of either the solid or solution to ambient light can cause photodegradation.[5]

  • Recommended Solution:

    • Workflow Review: Ensure stock solutions are aliquoted after preparation. Use a fresh aliquot for each experiment.

    • Quality Control: If degradation is suspected, it is advisable to assess the purity of the reagent via High-Performance Liquid Chromatography (HPLC).

    • Procure Fresh Reagent: If significant degradation is confirmed or suspected, the most reliable course of action is to use a new, unopened vial of the reagent.

Q6: I am attempting to incorporate 8-fluoro-2'-deoxyguanosine into an oligonucleotide via solid-phase synthesis and the reaction is failing. Why might this be?

A6: The stability of the 8-fluoro-guanine moiety is highly dependent on the chemical environment, particularly pH.

  • Underlying Cause: The 8-fluoro-2'-deoxyguanosine derivative can be labile under certain acidic conditions used during solid-phase synthesis, such as the detritylation step.[8][9] While it shows sufficient stability with milder acids like dichloroacetic acid (DCA), stronger acids may cause degradation.

  • Recommended Solution:

    • Acid Selection: Use dichloroacetic acid (DCA) for the detritylation step, as it has been shown to be compatible.[8][9] Avoid stronger acids like trichloroacetic acid (TCA).

    • Contact Time: Minimize the duration of the acid exposure to what is necessary for complete detritylation.

    • Deprotection Conditions: Be aware that standard deprotection with aqueous ammonium hydroxide may not yield the desired product and can lead to side reactions.[9] Alternative or modified deprotection strategies may be required.

Experimental Protocols & Workflows

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. A brief sonication in a water bath can aid in dissolving the compound completely.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use.

Diagram: Troubleshooting Workflow for this compound Reagents

This diagram outlines the decision-making process when encountering common issues.

TroubleshootingWorkflow start Experimental Issue Encountered (e.g., Inconsistent Results, Low Yield) check_storage Review Storage Conditions of Solid and Stock Solutions start->check_storage check_prep Review Solution Preparation Protocol start->check_prep storage_temp Stored at recommended temp? (Solid: -20°C, Stock: -80°C) check_storage->storage_temp prep_solvent Using anhydrous DMSO for stock solution? check_prep->prep_solvent storage_light Protected from light? storage_temp->storage_light Yes issue_identified Potential Issue Identified (e.g., Freeze-thaw, Moisture) storage_temp->issue_identified No storage_moisture Stored in desiccated, sealed vial? storage_light->storage_moisture Yes storage_light->issue_identified No storage_moisture->issue_identified No solution_qc Perform QC (e.g., HPLC) on reagent. Consider new lot. storage_moisture->solution_qc Yes prep_aliquot Aliquoted to avoid freeze-thaw cycles? prep_solvent->prep_aliquot Yes prep_solvent->issue_identified No prep_fresh Working solution prepared fresh? prep_aliquot->prep_fresh Yes prep_aliquot->issue_identified No no_issue Protocols Appear Correct prep_fresh->no_issue Yes solution_discard Discard current stock. Prepare fresh from solid. issue_identified->solution_discard no_issue->solution_qc solution_discard->check_prep

Caption: Decision tree for troubleshooting common this compound reagent issues.

References

  • TargetMol. (2026). Safety Data Sheet.
  • MDPI. (n.d.). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules.
  • ResearchGate. (n.d.). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity.
  • Biosynth. (2022).
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (2024).
  • Unknown Source. (n.d.). Fluorine Gas Handling Procedure.
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025).
  • FUJIFILM Wako - Pyrostar. (2024). How To Properly Store Reagents.
  • Unicorn Lifescience. (2021).
  • Purdue University. (n.d.). Fluorine Safety.
  • PubMed. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy.
  • InvivoChem. (n.d.). 2'-deoxy-2'-fluoroguanosine; 2'-fluorodeoxyguanosine; 2'.
  • IPEN. (n.d.). STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE (FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY.
  • BIOLOG Life Science Institute. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of 8-Fluoroguanine and 8-Chloroguanine: From Chemical Properties to Biological Consequences

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purine analogue research, 8-fluoroguanine and 8-chloroguanine have emerged as compounds of significant interest due to their distinct chemical properties and profound biological implications. While both are halogenated at the C8 position of the guanine core, the subtle difference in the halogen atom—fluorine versus chlorine—leads to vastly different behaviors within biological systems. This guide provides a comprehensive comparative analysis of these two molecules, delving into their synthesis, chemical reactivity, mechanisms of action, and the experimental methodologies used to characterize them. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to leverage these compounds in their own investigations, whether in the realm of chemical biology, toxicology, or therapeutic development.

Physicochemical and Structural Properties: A Tale of Two Halogens

The introduction of a halogen at the 8-position of guanine significantly alters its electronic and steric properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, influencing the pKa of the purine ring system and its hydrogen bonding capabilities. Chlorine, while also electronegative, is larger and more polarizable, leading to different steric and electronic consequences.

PropertyThis compound8-ChloroguanineReference
Molecular Formula C₅H₄FN₅OC₅H₄ClN₅O[1][2]
Molecular Weight 169.12 g/mol 185.57 g/mol [1][2]
Chemical Structure 2-amino-8-fluoro-1,7-dihydropurin-6-one2-amino-8-chloro-1,7-dihydropurin-6-one[1][2]
Key Physicochemical Differences The high electronegativity of fluorine can stabilize the syn conformation of the corresponding nucleoside, 8-fluoro-2'-deoxyguanosine, which can have significant implications for DNA structure and protein recognition.The larger chlorine atom can also favor the syn conformation and introduces a site susceptible to nucleophilic attack, which is less favorable with the strong C-F bond.[3][4]

Synthesis Strategies: Crafting the Halogenated Purines

The synthesis of this compound and 8-chloroguanine derivatives often involves direct halogenation of a protected guanosine precursor. The choice of halogenating agent and reaction conditions is critical to achieve regioselectivity and good yields.

Synthesis of this compound Derivatives

A common strategy for synthesizing this compound nucleosides involves the fluorination of a protected 2'-deoxyguanosine derivative.[5][6][7]

Experimental Protocol: Synthesis of 3′,5′-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-isobutyryl-2′-deoxyguanosine [5]

  • Protection of 2'-deoxyguanosine: Start with the protection of the hydroxyl and amino groups of 2'-deoxyguanosine. For instance, the 3' and 5' hydroxyl groups can be protected with tert-butyldimethylsilyl (TBDMS) groups, and the N2-amino group with an isobutyryl group.

  • Lithiation: The protected deoxyguanosine is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) to deprotonate the C8 position.

  • Fluorination: An electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), is added to the reaction mixture to introduce the fluorine atom at the C8 position.

  • Deprotection: The protecting groups are subsequently removed to yield the desired 8-fluoro-2'-deoxyguanosine derivative.

Synthesis of 8-Chloroguanine Derivatives

The synthesis of 8-chloro-2'-deoxyguanosine can be achieved by direct chlorination of a protected deoxyguanosine.[4]

Experimental Protocol: Synthesis of 8-Chloro-2'-deoxyguanosine Phosphoramidite [4]

  • Protection: Deoxyguanosine is first protected at the 3', 5', and N2 positions, for example, with isobutyryl groups.

  • Chlorination: The protected deoxyguanosine is then treated with N-chlorosuccinimide (NCS) in a suitable solvent like tetrahydrofuran to achieve chlorination at the C8 position.

  • Selective Deprotection and Further Modification: The 3' and 5' protecting groups are removed, followed by 5'-tritylation and 3'-phosphitylation to yield the 8-chloro-2'-deoxyguanosine phosphoramidite, which is ready for use in solid-phase DNA synthesis.

Biological Activity and Mechanism of Action: A Study in Contrasts

The biological consequences of incorporating this compound versus 8-chloroguanine into DNA are strikingly different, highlighting the critical role of the halogen substituent.

This compound: A Tool for Probing and Potentially a Therapeutic Agent

The biological activity of this compound is less extensively characterized as a standalone cytotoxic agent compared to its chlorinated counterpart. However, its unique properties make it a valuable research tool and a potential precursor for therapeutic agents. The strong carbon-fluorine bond makes it relatively stable in vivo. Fluorinated nucleosides, in general, have shown promise as antiviral and anticancer agents.[8][9] The introduction of fluorine can enhance metabolic stability and binding interactions.[9]

Derivatives of this compound, such as 8-[(18)F]fluoroguanine, are utilized as probes for in vivo imaging of gene expression with positron emission tomography (PET).[10]

8-Chloroguanine: A Marker of Inflammation and a Potent Mutagen

8-Chloroguanine is a significant DNA lesion formed endogenously during chronic inflammation.[3][11] Myeloperoxidase, an enzyme released by neutrophils, produces hypochlorous acid, which can react with guanine in DNA to form 8-chloroguanine.[3][12]

Mechanism of Mutagenesis:

8-chloroguanine is highly promutagenic, primarily causing G to C transversion mutations.[3][13] This mutagenic potential stems from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming guanine nucleotide during DNA replication.[3][4][12]

G cluster_0 Normal Replication cluster_1 Mutagenic Replication with 8-Chloroguanine Guanine (anti) Guanine (anti) Cytosine Cytosine Guanine (anti)->Cytosine Watson-Crick Pairing 8-Chloroguanine (syn) 8-Chloroguanine (syn) Guanine Guanine 8-Chloroguanine (syn)->Guanine Hoogsteen Pairing G to C\nTransversion G to C Transversion Guanine->G to C\nTransversion DNA Polymerase DNA Polymerase DNA Polymerase->8-Chloroguanine (syn)

Experimental Workflow: Assessing the Mutagenicity of 8-Chloroguanine

The mutagenic potential of 8-chloroguanine can be assessed using in vitro primer extension assays with DNA polymerases.

G start Start | Prepare template DNA containing a site-specific 8-Cl-dG lesion reaction Reaction Setup | Incubate template with primer, DNA polymerase, and dNTPs start->reaction analysis Analysis | Separate reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) reaction->analysis quantification Quantification | Determine the frequency of correct (dCMP) and incorrect (dGMP, dAMP, dTMP) nucleotide incorporation opposite the lesion analysis->quantification

This assay allows for the quantification of misincorporation events opposite the 8-chloroguanine lesion, providing direct evidence of its mutagenic properties.[11] Studies have shown that DNA polymerase β can incorporate dGTP opposite 8-chloroguanine with only a 15-fold lower efficiency than the correct dCTP, highlighting its significant promutagenic potential.[3][12]

Comparative Summary and Future Directions

FeatureThis compound8-Chloroguanine
Primary Biological Role Primarily used as a research tool (e.g., PET imaging probes) and a scaffold for potential therapeutics.[10]A significant DNA lesion arising from inflammation-induced oxidative stress.[3][11]
Mechanism of Action As a nucleoside analogue, can interfere with nucleic acid metabolism and function.Induces G to C transversion mutations by promoting Hoogsteen base pairing with guanine during DNA replication.[3][4][13]
Chemical Stability The C-F bond is very strong, leading to higher chemical and metabolic stability.The C-Cl bond is more labile and can be a target for nucleophilic attack.
Therapeutic Potential Being explored in the context of fluorinated nucleoside antiviral and anticancer drugs.[8]Not a therapeutic agent itself, but its presence is a biomarker for inflammation-associated cancer risk.[11]

The comparative analysis of this compound and 8-chloroguanine underscores the profound impact of subtle chemical modifications on biological function. While 8-chloroguanine serves as a stark reminder of the genotoxic potential of chronic inflammation, this compound offers a versatile platform for developing diagnostic and therapeutic tools.

Future research should focus on a more direct, side-by-side comparison of the cytotoxic and mutagenic potential of both compounds under identical experimental conditions. Elucidating the detailed metabolic pathways of this compound and its derivatives will be crucial for its development as a therapeutic agent. Furthermore, understanding the cellular repair mechanisms that recognize and process this compound-containing DNA will provide valuable insights into its potential for targeted cancer therapy. For 8-chloroguanine, the development of more sensitive and specific detection methods will be vital for its application as a clinical biomarker for early cancer detection in patients with chronic inflammatory diseases.

References

  • Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nucl Med Biol. 2000 Feb;27(2):157-62. doi: 10.1016/s0969-8051(99)00095-5.
  • 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules. 2020 Oct 16;25(20):4749. doi: 10.3390/molecules25204749.
  • (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. Available from: [Link]

  • Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. ResearchGate. Available from: [Link]

  • Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. Molecules. 2019 Sep 27;24(19):3507. doi: 10.3390/molecules24193507.
  • Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. MDPI. Available from: [Link]

  • 8-Chloroguanine. PubChem. Available from: [Link]

  • Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. Semantic Scholar. Available from: [Link]

  • Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. PMC. Available from: [Link]

  • Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. Mutagenesis. 2013 May;28(3):301-7. doi: 10.1093/mutage/get007.
  • Fluorinated Nucleosides: Synthesis and Biological Implication. Int J Mol Sci. 2011;12(5):3020-54. doi: 10.3390/ijms12053020.
  • Novel fluorinated prodrugs for activation by carboxypeptidase G2 showing good in vivo antitumor activity in gene-directed enzyme prodrug therapy. J Med Chem. 1999 Aug 26;42(17):3281-9. doi: 10.1021/jm990145n.
  • 2'-Deoxy-2'-fluoroguanosine. PubChem. Available from: [Link]

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Res. 1975 Jan;35(1):15-21.
  • Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Eur J Med Chem. 2020 Apr 1;191:112155. doi: 10.1016/j.ejmech.2020.112155.

Sources

A Comparative Guide to the Validation of 8-Fluoroguanine as a PET Tracer for Gene Expression

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Non-Invasive Gene Expression Imaging

The advent of gene therapy has opened new frontiers in treating a myriad of genetic and acquired diseases. A critical component of developing and monitoring these therapies is the ability to track the location, magnitude, and duration of transgene expression in vivo. Positron Emission Tomography (PET), a highly sensitive and quantitative molecular imaging modality, provides a powerful solution for this challenge.[1][2] PET utilizes radiolabeled molecules, or tracers, that target specific biological processes.[3][4] In the context of gene therapy, this involves a "reporter gene" strategy: a therapeutic gene is co-delivered with a reporter gene that encodes a protein, often an enzyme or a transporter. This reporter protein interacts specifically with an externally administered PET tracer, leading to its accumulation and a detectable signal only in cells where the gene has been successfully expressed.

One of the most established reporter gene systems is the herpes simplex virus type 1 thymidine kinase (HSV1-tk), which phosphorylates and traps specific radiolabeled nucleoside analogs.[5][6] However, the search for reporter gene systems with improved sensitivity, lower immunogenicity, and more favorable tracer kinetics is ongoing. This guide focuses on the validation of a promising alternative: the 8-fluoroguanine ([18F]8-FG) and human guanine-specific permease (hGSP) system .

The this compound/hGSP System: A Novel Mechanism for PET Reporter Gene Imaging

The [18F]8-FG/hGSP system operates on a distinct principle compared to enzyme-based trapping systems. The hGSP is a transporter protein that recognizes and actively transports guanine and its analogs, like this compound, into the cell. When cells are successfully transduced to express the hGSP gene, they selectively take up the intravenously administered [18F]8-FG tracer. The subsequent intracellular trapping of the tracer allows for PET imaging of the transduced cells.

The primary advantage of this system lies in its potential for high specificity and the use of a human-derived protein, which may reduce the likelihood of an immune response compared to viral-derived proteins like HSV1-tk. This guide will provide an in-depth comparison of the validation process and performance of the [18F]8-FG/hGSP system against the benchmark HSV1-tk system, supported by experimental data and protocols.

Mechanism of Action: [18F]this compound Uptake and Trapping

The process begins with the systemic administration of the [18F]8-FG tracer. The tracer circulates throughout the body, but is only actively transported into cells expressing the hGSP reporter protein on their surface. Once inside the cell, the tracer is effectively trapped, leading to a localized increase in radioactivity that can be quantified by a PET scanner.

G_1 Figure 1: Mechanism of [18F]this compound PET Imaging cluster_0 Transduced Cell hGSP hGSP Transporter Trapped_Tracer Trapped [18F]8-FG hGSP->Trapped_Tracer Transport & Trapping Circulating_Tracer Circulating [18F]8-FG Circulating_Tracer->hGSP Specific Uptake Non_Transduced_Cell Non-Transduced Cell (No hGSP) Circulating_Tracer->Non_Transduced_Cell No Specific Uptake G_2 Figure 2: In Vivo Validation Workflow Start Generate hGSP+ and WT Tumor Xenografts in Mice Inject Administer [18F]8-FG Tracer (IV Injection) Start->Inject PET Perform Dynamic PET/CT Imaging Inject->PET Biodistribution Ex Vivo Biodistribution (Organ Dissection & Counting) PET->Biodistribution Analysis Analyze Data: - Image Analysis - Calculate %ID/g - Determine Tumor-to-Background Ratios Biodistribution->Analysis Result Validate Specificity and Quantify Gene Expression Analysis->Result

Caption: Workflow for in vivo validation of a PET tracer.

Comparative Analysis: [18F]this compound vs. Established PET Tracers

The ultimate validation of a new PET tracer lies in its performance relative to existing standards. The most widely used system for imaging gene expression is the HSV1-tk reporter gene with tracers such as 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG).

Performance Metric [18F]this compound / hGSP System [18F]FHBG / HSV1-tk System Rationale & Significance
Reporter Gene Origin HumanViral (Herpes Simplex Virus)The human origin of hGSP may reduce the potential for immunogenicity, a critical consideration for longitudinal studies in gene therapy.
Mechanism Transporter-mediated uptakeEnzyme-mediated phosphorylation and trapping [6]Transporter-based systems may offer different kinetic profiles and are not dependent on intracellular enzyme activity levels, which can be a variable.
In Vivo Tumor Uptake (%ID/g) Data to be established through head-to-head studies.Reported values for [18F]FHBG in HSV1-tk+ xenografts are typically in the range of 0.074 ± 0.49 %dose/g at 2 hours. [7][8]Higher tumor uptake generally leads to better image quality and more sensitive detection of gene expression.
Tumor-to-Background Ratios A key validation endpoint.[18F]FHBG can have high hepatobiliary and intestinal background activity. [8]High contrast between the target tissue and surrounding background is crucial for accurate quantification and localization.
Substrate Specificity High specificity for guanine and its analogs.HSV1-tk can phosphorylate a range of nucleoside analogs. [5]High specificity minimizes off-target accumulation and improves the accuracy of the signal.
Translational Potential High, due to the human-derived reporter gene.Well-established, but potential for immunogenicity exists.The ultimate goal is a system that is safe and effective for use in human clinical trials for monitoring gene and cell therapies. [9][10][11]

Note: The performance of [18F]this compound is based on its proposed mechanism. Direct comparative data from peer-reviewed literature is essential for a definitive assessment.

Conclusion and Future Directions

The [18F]this compound and hGSP transporter system presents a compelling, mechanistically distinct alternative for PET imaging of gene expression. Its foundation on a human-derived transporter is a significant advantage, potentially mitigating the immunogenicity concerns associated with viral proteins. The validation pathway, from in vitro specificity assays to in vivo quantitative imaging and biodistribution studies, is critical to establishing its performance characteristics.

Future research should focus on direct, head-to-head comparison studies against the HSV1-tk/[18F]FHBG system and other emerging reporter gene technologies. Such studies will be instrumental in defining the relative sensitivity, specificity, and kinetic profiles of the [18F]8-FG/hGSP system. Ultimately, a robustly validated, non-immunogenic, and highly sensitive PET reporter gene system will be an invaluable tool for accelerating the development and clinical translation of next-generation gene and cell-based therapies.

References

  • Tjuvajev, J. G., et al. (2002). Comparison of Radiolabeled Nucleoside Probes (FIAU, FHBG, and FHPG) for PET Imaging of HSV1-tk Gene Expression. Journal of Nuclear Medicine, 43(8), 1072-83. [Link]

  • Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-62. [Link]

  • Kang, J. H., et al. (2004). Direct comparison of radiolabeled probes FMAU, FHBG, and FHPG as PET imaging agents for HSV1-tk expression in a human breast cancer model. Molecular Imaging, 3(2), 76-84. [Link]

  • Gambhir, S. S. (2002). Imaging Transgene Expression with Radionuclide Imaging Technologies. Journal of Nuclear Medicine, 43(8). [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • Rowe, S. P., et al. (2021). A Comparison of PET Tracers in Recurrent High-Grade Gliomas: A Systematic Review. Cancers, 13(16), 4066. [Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55–76. [Link]

  • Herschman, H. R., et al. (2000). Imaging adenoviral-directed reporter gene expression in living animals with positron emission tomography. Proceedings of the National Academy of Sciences, 97(16), 9226-9231. [Link]

  • Tjuvajev, J. G., et al. (2002). Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression. Journal of Nuclear Medicine, 43(8), 1072-83. [Link]

  • Li, J., et al. (2025). Biodistribution studies of 89Zr-Labeled stem cell-derived exosomes using PET imaging. Applied Radiation and Isotopes, 225, 112000. [Link]

  • Zhang, J., et al. (2021). Fluorine-18 labeled amino acids for tumor PET/CT imaging. American Journal of Nuclear Medicine and Molecular Imaging, 11(2), 123–140. [Link]

  • Kher, S., & Shrestha, S. (2021). PET reporter systems for the brain. American Journal of Nuclear Medicine and Molecular Imaging, 11(6), 464–480. [Link]

  • Hadac, E., et al. (2022). A Human-derived Dual MRI/PET Reporter Gene System with High Translational Potential for Cell Tracking. Molecular Therapy - Methods & Clinical Development, 24, 18-30. [Link]

  • Juhász, C., et al. (2014). Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. Molecular Imaging, 13. [Link]

  • de Vries, E. F., et al. (2003). Evaluation of [18F]FHPG as PET tracer for HSVtk gene expression. Nuclear Medicine and Biology, 30(6), 651-60. [Link]

  • PETscan. (2021, December 28). How does a PET scan work? | Nuclear medicine [Video]. YouTube. [Link]

  • Kim, D., et al. (2009). Fluorine-18 Labeling and Biodistribution Studies on Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Ligands: Potential Positron Emission Tomography (PET) Imaging Agents. Current Radiopharmaceuticals, 2(1), 13–21. [Link]

  • Lee, H., & Shields, A. F. (2021). Novel Tracers and Radionuclides in PET Imaging. Seminars in Nuclear Medicine, 51(3), 200–213. [Link]

  • News-Medical.Net. (2025, December 18). New breakthrough expands possibilities for PET imaging. [Link]

  • Lee, H., & Shields, A. F. (2021). Novel Tracers and Radionuclides in PET Imaging. Request PDF. [Link]

  • Alzheimer's Drug Discovery Foundation. (2020, October 23). FDA Approves First Tau Imaging Agent For PET Scans For Diagnosis of Alzheimer's Disease. [Link]

  • Devanathan, S., et al. (2021). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. Pharmaceuticals, 14(9), 937. [Link]

  • Taleb, F., et al. (2011). 18F-FDG Labelled Leukocytes In Vitro Functional Tests: Viability, Chemotaxis and Phagocytosis Assays. Hellenic Journal of Nuclear Medicine, 14(2), 147-152. [Link]

  • Wang, L., et al. (2021). Improved intravenous lentiviral gene therapy based on endothelial-specific promoter-driven factor VIII expression for hemophilia A. Journal of Hematology & Oncology, 14(1), 10. [Link]

  • van der Veen, E. L., et al. (2020). Biodistribution and pharmacokinetics of [89Zr]-anti-VEGF mAbs using PET in glioblastoma rat models. Request PDF. [Link]

  • Zagnoni, M., et al. (2014). Single-Cell Analysis of [18F]Fluorodeoxyglucose Uptake by Droplet Radiofluidics. Analytical Chemistry, 86(1), 350-356. [Link]

  • Bar-Zion, A., et al. (2023). A drug-selectable acoustic reporter gene system for human cell ultrasound imaging. APL Bioengineering, 7(3), 036107. [Link]

  • Wang, Y., et al. (2023). Ex vivo factor VIII-modified proliferating human hepatocytes therapy for haemophilia A. British Journal of Haematology, 202(1), 195-206. [Link]

  • St. Jude Children's Research Hospital. (2009). Dose-Escalation Study Of A Self Complementary Adeno-Associated Viral Vector For Gene Transfer in Hemophilia B. ClinicalTrials.gov. [Link]

  • Aerts, H. J., et al. (2009). In Vitro 2-Deoxy-2-[ 18 F]Fluoro-D-Glucose Uptake: Practical Considerations. Molecular Imaging and Biology, 11(6), 441-444. [Link]

  • SCGE Platform. Gene Therapy Clinical Trials. [Link]

  • Braun, M., et al. (2024). Preexisting antibody assays for gene therapy: Considerations on clinical cut-off for patient selection and companion diagnostic requirements. Molecular Therapy - Methods & Clinical Development. [Link]

Sources

A Senior Application Scientist's Guide to the Mutagenic Potential of 8-Haloguanines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Hidden Threat of Halogenated Guanine Lesions

Within the intricate landscape of DNA damage, guanine stands out as the nucleobase most susceptible to oxidative stress.[1] While 7,8-dihydro-8-oxoguanine (8-oxoG) is the most studied lesion, a class of related adducts, the 8-haloguanines, presents a distinct and significant mutagenic threat. These lesions, including 8-chloroguanine (8-Cl-G), 8-bromoguanine (8-Br-G), and 8-iodoguanine (8-I-G), are not mere laboratory curiosities. They are formed endogenously during chronic inflammation and infection, where immune cells release reactive halogen species like hypochlorous and hypobromous acids to combat pathogens. This defense mechanism can inadvertently damage the DNA of surrounding host tissues, making 8-haloguanines a critical link between inflammation and carcinogenesis.

This guide provides an in-depth comparison of the mutagenic potential of these halogenated guanine lesions. We will delve into the structural basis of their mutagenicity, present supporting experimental data on their interaction with DNA polymerases, and provide a detailed protocol for assessing their impact on replication fidelity.

The Core Mechanism: A Tale of Two Conformations

The mutagenic potential of 8-substituted guanine analogs hinges on their ability to adopt two distinct conformations around the glycosidic bond: anti and syn.[2]

  • The Anti Conformation: This is the "normal" state for guanine in a standard Watson-Crick base pair. In this orientation, the guanine base correctly pairs with cytosine. For an 8-haloguanine, the anti conformation allows for correct, non-mutagenic pairing with an incoming dCTP during DNA replication.

  • The Syn Conformation: The presence of a bulky substituent (like a halogen atom or an oxygen) at the C8 position creates steric hindrance, favoring a rotation around the glycosidic bond into the syn conformation.[3] This rotation exposes the Hoogsteen edge of the base for hydrogen bonding.[4] In this state, the modified guanine can form a stable, albeit incorrect, base pair with an incoming nucleotide, leading to a mutation in the subsequent round of replication.[5]

The well-studied 8-oxoG lesion famously adopts the syn conformation to pair with adenine, leading to the characteristic G:C → T:A transversion mutations found in many cancers.[6] As we will see, 8-haloguanines leverage this same conformational flexibility but can exhibit different pairing preferences, resulting in unique mutational signatures.

Figure 1. Conformational basis of 8-haloguanine mutagenicity.

Comparative Analysis of Mutagenic Potential

The identity of the halogen at the C8 position influences both the stability of the syn conformation and the pairing preference of the lesion. This leads to distinct mutagenic outcomes, which have been quantified through polymerase fidelity assays.

LesionPrimary Mispairing PartnerResulting MutationMisincorporation Efficiency (vs. Correct dCTP)
8-Oxoguanine (Analogue) Adenine (dATP)G → T Transversion~1 to 10-fold lower (polymerase dependent)
8-Chloroguanine Guanine (dGTP)G → C Transversion ~15-fold lower (with human DNA Pol β)
8-Bromoguanine Adenine (dATP)G → T Transversion (predominantly)Data not available

Table 1: Comparative Mutagenic Properties of 8-Substituted Guanines.

8-Chloroguanine (8-Cl-G): A Surprising Mutational Signature

Kinetic and structural studies on 8-Cl-G have provided profound insights. When human DNA polymerase β (Pol β), a key enzyme in base excision repair, encounters a templating 8-Cl-G, it can incorporate the correct nucleotide, dCTP. However, it also facilitates the misincorporation of dGTP.[7] This mispairing is structurally accommodated by 8-Cl-G adopting the syn conformation to form a stable Hoogsteen base pair with an incoming dGTP in the anti conformation.[7]

Crucially, kinetic analysis reveals that Pol β incorporates the incorrect dGTP only 15-fold less efficiently than the correct dCTP.[7] This relatively high frequency of misincorporation underscores the potent promutagenic nature of this lesion. The resulting 8-Cl-G:dGTP mismatch, if not repaired, will lead to a G → C transversion mutation, a distinct signature for this halogenated adduct.[7]

8-Bromoguanine (8-Br-G): A Potent G → T Mutagen

Research using shuttle vector plasmids in human cell lines has demonstrated that 8-Br-G is highly mutagenic. The predominant mutation observed is a G → T transversion .[3] This indicates that, similar to 8-oxoG, 8-Br-G preferentially mispairs with adenine during replication in a cellular context. While G → C and G → A mutations were also detected, they occurred at a lower frequency.[3]

The cellular repair machinery recognizes these mismatches. The MUTYH DNA glycosylase, which is known to excise adenine from 8-oxoG:A mispairs, also shows activity against adenine mispaired with 8-Br-G.[3] This provides further evidence for the formation of 8-Br-G:A pairs in vivo. While direct comparative kinetic data for polymerase misincorporation is not yet available, the high frequency of G → T mutations observed in cellular assays confirms its significant mutagenic potential.

8-Iodoguanine (8-I-G): An Emerging Area of Study

Currently, there is a lack of specific experimental data detailing the mutagenic signature and polymerase kinetics for 8-I-G. However, based on the established principles of 8-substituted purines, it is highly anticipated to be mutagenic. The increasing size and polarizability of the halogen atom from chlorine to iodine may influence the stability of the syn conformation and its interaction with the polymerase active site, potentially leading to a unique mispairing profile. Further research is required to fully characterize its mutagenic potential.

Experimental Protocol: Steady-State Kinetic Polymerase Fidelity Assay

To quantify the mutagenic potential of a DNA lesion like an 8-haloguanine, a steady-state kinetic assay is employed. This method determines the efficiency with which a DNA polymerase incorporates the correct nucleotide versus an incorrect nucleotide opposite the lesion.

Principle: The assay measures the Michaelis-Menten kinetic parameters, kcat (turnover rate) and Km (substrate concentration at half-maximal velocity), for nucleotide incorporation. The efficiency of incorporation is given by the ratio kcat/Km. The fidelity of the polymerase at the lesion site is then calculated as the ratio of the efficiency of correct incorporation to the efficiency of incorrect incorporation.

Fidelity (f) = (kcat/Km)correct / (kcat/Km)incorrect

A lower fidelity value indicates a higher mutagenic potential for the lesion.

Step-by-Step Methodology
  • Oligonucleotide Design and Preparation:

    • Synthesize a DNA template strand (e.g., a 25-mer) containing a single, site-specific 8-haloguanine lesion (X).

    • Synthesize a corresponding primer strand (e.g., a 15-mer) that anneals to the template immediately 3' to the lesion site.

    • Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase for radioactive detection. This is a critical step for ensuring sensitive and accurate quantification of the reaction products.

    • Anneal the radiolabeled primer to the lesion-containing template by heating to 90°C for 5 minutes and then slowly cooling to room temperature. This creates the primer/template duplex substrate.

  • Enzyme and Reagent Setup:

    • Purify the DNA polymerase of interest (e.g., human Pol β). The concentration should be determined accurately.

    • Prepare stock solutions of the four dNTPs (dATP, dCTP, dGTP, dTTP) of known high purity and concentration.

    • Prepare a reaction buffer suitable for the chosen polymerase (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 mM KCl).

  • Single Nucleotide Incorporation Reaction:

    • The experimental design requires keeping the enzyme concentration much lower than the DNA substrate concentration to ensure steady-state conditions.

    • For each dNTP to be tested (both correct and incorrect), set up a series of reactions with a fixed concentration of the primer/template duplex (e.g., 100 nM) and enzyme (e.g., 2 nM).

    • Vary the concentration of the single dNTP across a range that brackets the expected Km (e.g., from 0.1 * Km to 10 * Km).

    • Initiate the reactions by adding the dNTP solution to a pre-incubated mixture of the enzyme and DNA substrate. Incubate at 37°C.

    • Quench the reactions at several time points (e.g., 2, 5, 10, 20 minutes) by adding an equal volume of a stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue). The time points should be chosen to ensure the reaction is in the linear range (less than 20% of the primer is extended).

  • Product Analysis:

    • Separate the reaction products (unextended 15-mer primer and extended 16-mer product) using denaturing polyacrylamide gel electrophoresis (PAGE). The high voltage and urea content of the gel ensure single-nucleotide resolution.

    • Visualize the radioactive bands using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the unextended primer and the extended product for each reaction.

  • Data Analysis and Interpretation:

    • For each dNTP concentration, calculate the initial velocity (V₀) of the reaction from the percentage of product formed over time.

    • Plot V₀ against the dNTP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kcat and Km values.

    • Calculate the incorporation efficiency (kcat/Km) for both the correct nucleotide (dCTP) and the incorrect nucleotide(s).

    • Calculate the misincorporation efficiency or fidelity as described in the principle section. This provides a quantitative measure of the lesion's mutagenic potential with the specific polymerase tested.

Polymerase_Fidelity_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Kinetic Reaction cluster_analysis 3. Data Analysis Oligo Synthesize Template (X) & Primer Label 5' Radiolabel Primer ([γ-³²P]ATP) Oligo->Label Anneal Anneal Primer to Template Label->Anneal Setup Prepare Reaction Mix: - P/T Duplex - DNA Polymerase - Buffer Anneal->Setup Titrate Add Varying [dNTP] Setup->Titrate Incubate Incubate at 37°C (Time Course) Titrate->Incubate Quench Quench with Stop Solution Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Phosphorimager Analysis PAGE->Imaging Quantify Quantify Bands (Product vs. Substrate) Imaging->Quantify Plot Plot V₀ vs. [dNTP] Quantify->Plot Calculate Calculate kcat, Km & Fidelity Plot->Calculate

Sources

A Researcher's Guide to Cross-Validation of 8-Oxoguanine Assays: An In-Depth Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of drug development, toxicology, and aging research, the accurate quantification of oxidative DNA damage is paramount. Among the myriad of lesions wrought by reactive oxygen species (ROS), 8-oxo-7,8-dihydroguanine (8-oxoG) stands out as a key biomarker due to its abundance and mutagenic potential, primarily causing G-to-T transversions. Consequently, a variety of analytical methods have been developed to measure 8-oxoG, each with its own set of strengths and weaknesses. This guide provides a critical comparison of a novel enzyme-based method utilizing an 8-fluoroguanine substrate mimic against established techniques like mass spectrometry and immunoassays. We will delve into the mechanistic underpinnings of each assay, present a framework for robust cross-validation, and provide detailed protocols to empower researchers to generate reliable and reproducible data.

The Challenge of Measuring a Single Lesion

Quantifying 8-oxoG is not trivial. The lesion exists in vanishingly small quantities within a vast excess of undamaged guanine, making its detection susceptible to artifacts and inaccuracies. Spurious oxidation of guanine during sample preparation is a well-documented pitfall, particularly for methods requiring DNA hydrolysis and derivatization[1]. Furthermore, the biological context of the lesion—whether in nuclear or mitochondrial DNA, or excised and present in biofluids—dictates the most appropriate analytical approach. It is within this challenging landscape that the imperative for orthogonal, cross-validated methods becomes clear. No single assay is infallible; therefore, confidence in experimental findings is best achieved by corroborating results from techniques that rely on different fundamental principles.

Mechanism Deep Dive: A Trio of Detection Strategies

At the heart of 8-oxoG quantification are three core strategies: direct chemical identification, antibody-based recognition, and enzyme-mediated detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the gold standard for 8-oxoG analysis due to its high specificity and sensitivity[2]. This technique involves the enzymatic hydrolysis of DNA into individual nucleosides, separation by high-performance liquid chromatography, and detection by a mass spectrometer. The instrument is set to specifically monitor the mass-to-charge ratio of 8-oxo-2'-deoxyguanosine (8-oxodG) and its fragments, providing unambiguous identification and quantification.

Causality in Experimental Choice: The primary advantage of LC-MS/MS is its directness. It measures the chemical entity of 8-oxodG itself, minimizing the potential for cross-reactivity that can plague indirect methods. However, the multi-step sample preparation, including DNA isolation and digestion, is a critical vulnerability where artifactual oxidation of deoxyguanosine can occur, leading to an overestimation of the damage[1].

Immunoassays (ELISA & IHC): High Throughput and Spatial Context

Enzyme-Linked Immunosorbent Assays (ELISA) and Immunohistochemistry (IHC) utilize monoclonal antibodies that specifically bind to 8-oxoG. In a competitive ELISA, free 8-oxoG in a sample competes with a labeled 8-oxoG conjugate for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of 8-oxoG in the sample. IHC, on the other hand, allows for the visualization of 8-oxoG within the structural context of cells and tissues.

Causality in Experimental Choice: The high-throughput nature of ELISA makes it ideal for screening large numbers of samples. IHC provides invaluable spatial information that is lost in methods requiring tissue homogenization. The trustworthiness of these techniques, however, hinges entirely on the specificity and validation of the antibody used. Some antibodies may exhibit cross-reactivity with other oxidized purines or even undamaged guanine, necessitating rigorous validation[3].

The this compound Fpg-Based Competitive Assay: A Functional Approach

This innovative method leverages the specificity of the bacterial DNA repair enzyme Formamidopyrimidine-DNA glycosylase (Fpg), which recognizes and excises 8-oxoG from DNA[4]. The assay is designed as a competitive system where 8-oxoG from a biological sample inhibits the ability of Fpg to cleave a specially designed DNA substrate. This substrate is a plasmid containing a synthetic analog, this compound, which acts as a mimic for the natural 8-oxoG lesion and is readily cleaved by Fpg. The extent of substrate cleavage is inversely proportional to the amount of 8-oxoG in the sample and is quantified by qPCR. A higher amount of 8-oxoG in the sample leads to less cleavage of the plasmid, resulting in a stronger qPCR signal.

Causality in Experimental Choice: This assay measures the functional consequence of 8-oxoG presence—its ability to be recognized by a specific repair enzyme. This provides a biological readout that is distinct from direct chemical or antibody-based detection. By using a supercoiled plasmid substrate, the assay avoids the harsh DNA hydrolysis steps that can introduce artifacts in LC-MS/MS. The qPCR readout provides high sensitivity, allowing for the use of small amounts of starting material.

Comparative Analysis of 8-oxoG Detection Methods

To aid in the selection of the most appropriate assay for a given research question, the following table summarizes the key performance characteristics of the three methodologies.

FeatureThis compound Fpg-Based AssayLC-MS/MSImmunoassays (ELISA/IHC)
Principle Competitive enzymatic cleavage of a substrate mimic, quantified by qPCRDirect chemical identification and quantification of 8-oxodGAntibody-based recognition of 8-oxoG
Sensitivity High (femtogram range)Very High (femtogram to attogram range)Moderate to High (picogram to nanogram range)
Specificity High (based on Fpg enzyme specificity for 8-oxoG)[4][5]Very High (based on mass-to-charge ratio)Variable (dependent on antibody cross-reactivity)[3]
Throughput Moderate to HighLow to ModerateHigh (ELISA); Low (IHC)
Artifact Susceptibility Low (avoids DNA hydrolysis)High (potential for oxidation during sample prep)[1]Moderate (matrix effects, non-specific binding)
Sample Input Low (nanogram range of DNA/lysate)Moderate (microgram range of DNA)Low to Moderate
Information Provided Quantitative measure of Fpg-recognizable lesionsAbsolute quantification of 8-oxodGQuantitative (ELISA) or spatial (IHC) measure
Cost ModerateHighLow to Moderate

A Framework for Rigorous Cross-Validation

Given the distinct advantages and limitations of each method, a multi-pronged approach to cross-validation is essential for achieving the highest level of confidence in your data. The following workflow is proposed as a best practice for researchers in drug development and discovery.

CrossValidation_Workflow cluster_0 Phase 1: Screening & Discovery cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanistic & In Situ Analysis Screening High-Throughput Screening (e.g., compound library) This compound Fpg Assay or ELISA LCMS Gold-Standard Validation LC-MS/MS for key hits Screening->LCMS Confirm positive hits IHC Cellular/Tissue Localization Immunohistochemistry (IHC) with validated antibody LCMS->IHC Investigate in situ mechanism

Caption: Proposed cross-validation workflow for 8-oxoG analysis.

This staged approach leverages the strengths of each assay. The high-throughput capability of the this compound Fpg-based assay or ELISA is ideal for initial screening. Positive "hits" are then subjected to the rigorous, quantitative scrutiny of LC-MS/MS for confirmation. Finally, for lead compounds or key biological findings, IHC can provide crucial insights into the spatial distribution of the oxidative damage within the cellular or tissue architecture.

Detailed Experimental Protocols

To ensure the reproducibility and integrity of your findings, the following detailed protocols are provided.

Protocol 1: this compound Fpg-Based Competitive qPCR Assay

This protocol outlines the measurement of 8-oxoG in a cell lysate, which competes with an this compound-containing plasmid for Fpg cleavage.

Materials:

  • Cell lysate containing unknown amount of 8-oxoG

  • This compound-containing supercoiled plasmid DNA (Substrate)

  • Recombinant Fpg enzyme

  • Fpg reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 100 mM KCl, 1 mM EDTA, 0.1 mg/ml BSA)

  • Proteinase K

  • qPCR Master Mix (SYBR Green or probe-based)

  • Primers flanking a region of the this compound plasmid

  • qPCR instrument

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of free 8-oxoG or a well-characterized DNA sample with a known number of 8-oxoG lesions.

  • Competitive Reaction Setup: In a microcentrifuge tube, combine the cell lysate (or standard) with a fixed amount of the this compound plasmid substrate in Fpg reaction buffer.

  • Enzymatic Digestion: Initiate the reaction by adding a pre-determined, limiting amount of Fpg enzyme. Incubate at 37°C for 30-60 minutes. The amount of Fpg should be optimized to give a robust signal change across the standard curve.

  • Stop Reaction: Inactivate the Fpg enzyme by adding Proteinase K and incubating at 55°C for 15 minutes, followed by a heat inactivation step at 95°C for 10 minutes.

  • qPCR Analysis: Use a small aliquot of the reaction mixture as a template for qPCR using primers specific to the plasmid. The qPCR will quantify the amount of intact, uncleaved plasmid remaining after the competitive reaction.

  • Data Analysis: The Ct values from the qPCR are used to determine the amount of intact plasmid. A higher amount of 8-oxoG in the sample will inhibit Fpg, leaving more plasmid intact, and thus resulting in a lower Ct value (earlier amplification). Plot the standard curve and determine the concentration of 8-oxoG in the unknown samples.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of 8-oxodG

This protocol emphasizes steps to minimize artifactual oxidation during sample preparation.

Materials:

  • Cell or tissue sample

  • DNA isolation kit (non-phenol based preferred)

  • Desferrioxamine (iron chelator)

  • Enzymes for DNA digestion (Nuclease P1, Alkaline Phosphatase)

  • LC-MS grade water and solvents

  • Internal standard (e.g., isotope-labeled 8-oxodG)

Procedure:

  • DNA Isolation: Isolate genomic DNA using a commercial kit, preferably one that avoids phenol/chloroform extraction. Perform all steps on ice to minimize oxidative stress. Include an iron chelator like desferrioxamine in the lysis buffer to inhibit Fenton reactions.

  • Spike Internal Standard: Add a known amount of isotope-labeled 8-oxodG internal standard to the purified DNA. This is crucial for accurate quantification as it corrects for sample loss and variations in ionization efficiency.

  • Enzymatic Digestion: Digest the DNA to nucleosides. First, incubate with Nuclease P1 at 37°C for 2 hours. Then, add Alkaline Phosphatase and incubate for another 2 hours.

  • Sample Cleanup: Remove proteins and other macromolecules, for example by ultrafiltration.

  • LC-MS/MS Analysis: Inject the cleaned sample into the LC-MS/MS system. The amount of endogenous 8-oxodG is determined by comparing its peak area to that of the internal standard.

Protocol 3: Immunohistochemistry (IHC) for 8-oxoG

This protocol provides a general framework for IHC staining. Specific antibody concentrations and incubation times must be optimized.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibody against 8-oxoG (rigorously validated)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes, and finally in distilled water.

  • Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the epitope. This can be done using a microwave, pressure cooker, or water bath.

  • Blocking: Incubate the sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-8-oxoG antibody overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody complex.

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei, dehydrate the sections, and mount with a coverslip.

Conclusion: An Integrated Strategy for Reliable Data

The quantification of 8-oxoguanine is a powerful tool for assessing oxidative stress and its role in disease and toxicology. However, the inherent challenges of detecting this low-abundance lesion demand a thoughtful and rigorous analytical approach. The this compound Fpg-based assay offers a compelling alternative to traditional methods, providing a functional readout with high sensitivity and reduced susceptibility to artifacts. As this guide has detailed, no single method should be used in isolation. By embracing a cross-validation strategy that integrates the high-throughput capabilities of enzymatic assays, the quantitative power of LC-MS/MS, and the spatial resolution of IHC, researchers can build a self-validating system that ensures the highest degree of scientific integrity and produces data that is both accurate and trustworthy.

References

  • Asuragen. (n.d.). A Competitive qPCR Assay Eliminates the Need for a Calibration Curve and Enables Streamlined Quantification and Normalization. Retrieved from [Link]

  • Tchou, J., Kasai, H., Shibutani, S., Chung, M. H., Laval, J., Grollman, A. P., & Nishimura, S. (1991). 8-oxoguanine (8-hydroxyguanine) DNA glycosylase and its substrate specificity. Journal of Biological Chemistry, 266(1), 1-4.
  • Lockhart, T. (2012). Fpg FLARE™ Assay Kit Instructions. Trevigen, Inc. Retrieved from [Link]

  • Musiani, M., Venturoli, S., Gallinella, G., & Zerbini, M. (2007). Competitive PCR-ELISA protocols for the quantitative and the standardized detection of viral genomes. Nature Protocols, 2(10), 2511–2519. Retrieved from [Link]

  • Ferrari, M., et al. (2017). A qPCR-based protocol to quantify DSB resection. In DNA Repair. InTech. Retrieved from [Link]

  • Furda, A. M., Santos, J. H., & Van Houten, B. (2011). Analysis of DNA damage and repair in nuclear and mitochondrial DNA of animal cells using quantitative PCR. Methods in Molecular Biology, 748, 147–164. Retrieved from [Link]

  • Tchou, J., et al. (1991). 8-oxoguanine (8-hydroxyguanine) DNA glycosylase and its substrate specificity. Proceedings of the National Academy of Sciences, 88(11), 4690-4694.
  • Santos, J. H., Meyer, J. N., & Van Houten, B. (2006). Measuring gene-specific nucleotide excision repair in human cells using quantitative amplification of long targets from nanogram quantities of DNA. Mutation Research/DNA Repair, 614(1-2), 126–137. Retrieved from [Link]

  • Stadler, K., et al. (2013). An automated Fpg-based FADU method for the detection of oxidative DNA lesions and screening of antioxidants. Toxicology Letters, 223(1), 43-49. Retrieved from [Link]

  • Barzilai, A., & Yamamoto, K. I. (2004). DNA damage responses to oxidative stress. DNA Repair, 3(8-9), 1109–1115.
  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195–1214.
  • Ravanat, J. L., Douki, T., & Cadet, J. (2001). Direct and indirect effects of UV radiation on DNA and its components. Journal of Photochemistry and Photobiology B: Biology, 63(1-3), 88–102.
  • Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). 8-hydroxy-2'-deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C, 27(2), 120–139.
  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Comparative analysis of baseline 8-oxo-7,8-dihydro-2'-deoxyguanosine in mammalian cell DNA by different methods. Free Radical Research, 37(1), 1-6.
  • Ravanat, J. L. (2012). Measurement of the main oxidation products of DNA. Journal of Pharmacy and Pharmacology, 64(2), 173-180. Retrieved from [Link]

  • Delaney, S., Jarem, D. A., Volle, C. B., & Yennie, C. J. (2012). Chemical and biological consequences of oxidatively damaged guanine in DNA. Free Radical Research, 46(6), 738–753.
  • Neeley, W. L., & Essigmann, J. M. (2006). Mechanisms of formation, genotoxicity, and repair of guanine oxidation products. Chemical Research in Toxicology, 19(4), 491–505.
  • Wallace, S. S. (2002). Biological consequences of oxidative DNA damage. Free Radical Biology and Medicine, 33(1), 1–14.
  • Dizdaroglu, M. (2012). Oxidatively induced DNA damage: mechanisms, repair and disease. Cancer Letters, 327(1-2), 26–47.
  • ResearchGate. (2021). Current DNA damage monitoring assays? Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Specificity of 8-Fluoroguanine Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, chemical probes are indispensable tools for interrogating complex biological systems.[1][2] They allow for the precise study of protein function in native cellular environments. Among these, probes mimicking natural ligands are of particular interest. 8-fluoroguanine (8-FG) and its derivatives have emerged as valuable probes for studying guanine-binding proteins (GBPs), a diverse superfamily including G-proteins, translation factors, and certain metabolic enzymes, which are critical in cellular signaling.[3][4] The introduction of a fluorine atom at the C8 position of guanine is a subtle modification, often preserving high-affinity binding to the target protein while providing a unique handle for detection or further functionalization.

This guide provides a comprehensive framework for evaluating the specificity of this compound probes. We will move beyond simple validation, embracing a holistic, multi-tiered strategy that combines in vitro, in-cellulo, and proteome-wide techniques to build a robust "specificity dossier" for your probe.

Section 1: The Landscape of Guanine-Mimicking Probes

The choice of a chemical probe is the first critical decision. This compound is an excellent starting point, but it exists within a broader class of guanine analogs, each with distinct properties. The rationale for choosing 8-FG often lies in its minimal steric perturbation compared to bulkier modifications. However, understanding the alternatives is key to designing comprehensive validation experiments.

Probe TypeMechanism of Action & Key FeaturesAdvantagesDisadvantages
This compound (8-FG) Isosteric mimic of guanine. The C-F bond is generally stable, making it a reversible binding probe unless coupled to a reactive group.Minimally perturbing; maintains high affinity. Can be synthesized with reporter tags (alkyne, azide) for downstream analysis.[7]Lacks an intrinsic covalent "warhead" for permanent labeling unless further modified. Stability can be an issue under certain acidic conditions.[7]
GTP-Photoaffinity Probes Incorporates a photoreactive group (e.g., benzophenone, diazirine) that, upon UV activation, forms a covalent bond with nearby amino acid residues in the binding pocket.[3][4]Covalent labeling captures both high and low-affinity interactors. Provides spatial information about the binding site.UV activation can be cytotoxic. Photoreactive groups can have their own off-target reactivity. Can be less stable than other probes.[3][4]
Electrophilic Probes Contains a reactive electrophilic group (e.g., acyl-phosphate) that forms a covalent bond with nucleophilic residues (e.g., Lysine) near the binding pocket.[8]Covalent and does not require photoactivation. Can be highly efficient in labeling specific residues.High reactivity can lead to poor stability and increased off-target labeling.[3]
"Clickable" Analogs (e.g., 8-Ethynyl-Guanosine) Features a bioorthogonal handle like an alkyne or azide, allowing for covalent attachment of reporter tags (e.g., biotin, fluorophore) via click chemistry.[9]Highly versatile for various downstream applications (proteomics, imaging). The small alkyne group is often well-tolerated in binding pockets.[8]The modification itself can alter binding affinity or introduce new interactions. Requires multi-step labeling process.

Section 2: A Tiered Strategy for Specificity Validation

A credible specificity assessment is not a single experiment but a logical progression of inquiries. We advocate for a three-tiered approach that systematically builds confidence in the probe's on-target behavior, from a purified system to the complexity of the whole proteome.

G T1_Biochem Biochemical Assays (e.g., FP, FRET) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Biochem->T2_CETSA Confirms Target Binding T1_Biophys Biophysical Assays (e.g., ITC, SPR) T1_Biophys->T2_CETSA Quantifies Affinity T3_AfBP Chemoproteomics (AfBP) LC-MS/MS T2_CETSA->T3_AfBP Confirms Intracellular Engagement T2_Imaging Cellular Imaging (Confocal Microscopy) T2_Imaging->T3_AfBP Visualizes Localization T3_Orthogonal Orthogonal Validation (CRISPR/siRNA) T3_AfBP->T3_Orthogonal

Caption: A tiered workflow for validating this compound probe specificity.

Tier 1: In Vitro Characterization

The goal here is to confirm direct, high-affinity binding to the intended target protein in a controlled, purified system.

  • Biochemical/Biophysical Binding Assays: Techniques like Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) are the gold standard.[10] They provide quantitative data on binding affinity (Kd) and stoichiometry.

    • Causality: Why start here? A probe that does not bind its purified target with sufficient affinity and selectivity is unlikely to be useful in a more complex cellular context. This step prevents wasted effort on non-viable probes.

    • Trustworthiness: Run a counter-screen against a panel of related proteins (e.g., other GTPases) to establish initial selectivity. A highly selective probe should exhibit a significantly weaker affinity for these off-targets.

Tier 2: In-Cellulo Target Engagement

After confirming in vitro binding, the next critical question is whether the probe can engage its target within the complex and crowded environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or cell lysates. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates to various temperatures, precipitating aggregated proteins, and quantifying the remaining soluble target protein (e.g., by Western blot), one can observe a "shift" to higher stability in the presence of a binding probe.

    • Causality: CETSA directly demonstrates that your probe can cross the cell membrane (if used on intact cells), is not immediately metabolized or effluxed, and physically binds the target protein in its native state.

    • Trustworthiness: The key control is the vehicle-only (e.g., DMSO) condition. A robust thermal shift should be dose-dependent on the probe concentration.

  • Cell Culture & Treatment: Plate cells to desired confluency. Treat with the 8-FG probe at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 1-2 hours.

  • Harvesting: Wash cells with PBS and harvest by scraping. Resuspend in PBS supplemented with protease inhibitors.

  • Lysis: Lyse cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant.

  • Heating: Aliquot the supernatant into PCR tubes. Heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature as the non-heated control.

  • Separation: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze by SDS-PAGE and Western blot using an antibody specific to the target protein.

  • Quantification: Densitometry is used to quantify the band intensity at each temperature relative to the non-heated control for both vehicle- and probe-treated samples. Plotting these values generates the "melting curves."

Tier 3: Proteome-Wide Specificity Profiling

This is the ultimate test of specificity. The goal is to identify every protein in the proteome that interacts with the 8-FG probe. The primary method is Affinity-Based Protein Profiling (AfBP), a form of chemoproteomics.[8][11]

G cluster_workflow Chemoproteomics (AfBP) Workflow A Incubate Cells with 'Clickable' 8-FG Probe B Cell Lysis A->B C Click Chemistry: Attach Biotin-Azide B->C D Streptavidin Bead Enrichment C->D E On-Bead Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Identify & Quantify Proteins F->G G cluster_logic Validation Logic Probe 8-FG Probe Target Target Protein Probe->Target Inhibits Phenotype Cellular Phenotype Target->Phenotype Regulates Genetic CRISPR/siRNA Perturbation Genetic->Target Knocks Out/ Downregulates Validation If Phenotype from Probe == Phenotype from Genetic Perturbation => On-Target Effect is Validated

Sources

A Senior Application Scientist's Guide to Guanine Analogs in Structural Biology: 8-Fluoroguanine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of nucleic acid structural biology, the choice of molecular probes is paramount. Guanine analogs, in particular, serve as powerful tools to dissect the conformation, dynamics, and interactions of DNA and RNA. This guide provides an in-depth comparison of 8-fluoroguanine (8-FG) with other commonly employed guanine analogs, offering field-proven insights and experimental data to inform your research strategy. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data to ensure scientific integrity.

The Strategic Advantage of Modification at the C8 Position

The C8 position of guanine is a strategic target for modification in structural studies. Unlike other positions involved in Watson-Crick base pairing, substitution at C8 directly influences the glycosidic bond conformation, toggling the nucleobase between the typical anti and the less common syn conformations. This conformational preference is a critical determinant of nucleic acid secondary structure, such as the transition from right-handed B-DNA to left-handed Z-DNA, and the formation of G-quadruplexes. Furthermore, the C8 position is exposed in the major groove of the DNA double helix, making it an ideal site for introducing probes to study protein-DNA interactions without disrupting the core base-pairing.

This compound: A Unique Probe for High-Resolution Studies

Among the various C8-substituted guanine analogs, this compound has emerged as a particularly valuable tool, primarily due to the unique properties of the fluorine atom. Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of a hydrogen atom. This minimal steric perturbation often preserves the overall structure of the nucleic acid, making 8-FG an excellent mimic of natural guanine.

The true power of 8-FG lies in its application in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals.[1][2] The chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, providing a high-resolution readout of conformational changes in the nucleic acid.[2] This sensitivity allows for the detection of subtle structural transitions that might be obscured in ¹H NMR spectra.[3]

Comparative Analysis of Guanine Analogs

To make an informed decision on which guanine analog to employ, it is crucial to understand their individual characteristics and how they compare to this compound. The following sections provide a detailed comparison with commonly used alternatives.

This compound vs. 8-Bromoguanine

8-Bromoguanine (8-BrG) is another halogenated analog frequently used in structural studies. The larger size of the bromine atom compared to fluorine more strongly favors the syn conformation.[4] This property has been instrumental in studies of Z-DNA and G-quadruplex formation.

PropertyThis compound (8-FG)8-Bromoguanine (8-BrG)Rationale for Choice
Size of Halogen Small (van der Waals radius ~1.47 Å)Large (van der Waals radius ~1.85 Å)8-FG is a better mimic of native guanine, causing minimal steric perturbation. 8-BrG is a stronger inducer of the syn conformation.
Conformational Preference Weakly favors syn conformationStrongly favors syn conformation[4]Choose 8-FG to study subtle conformational dynamics. Choose 8-BrG to stabilize a desired syn-dependent structure.
NMR Probe Excellent ¹⁹F NMR probe with high sensitivity and wide chemical shift dispersion.[1][2]Not a direct NMR probe, relies on indirect effects on neighboring protons.For detailed conformational analysis in solution, 8-FG with ¹⁹F NMR is superior.
Crystallography Can be used for phasing, but fluorine's anomalous signal is weak.Bromine provides a strong anomalous signal for phasing in X-ray crystallography.[5]For de novo structure determination by X-ray crystallography, 8-BrG is often preferred for phasing purposes.
Duplex Stability Generally causes minimal destabilization compared to native G-C pairs.Can be more destabilizing than 8-FG due to greater steric bulk.For studies requiring near-native duplex stability, 8-FG is the preferred choice.
This compound vs. 8-Oxoguanine

8-Oxoguanine (8-oxoG) is a biologically significant lesion that results from oxidative damage to DNA.[6][7] It is a promutagenic lesion due to its ability to pair with both cytosine and adenine.[7]

PropertyThis compound (8-FG)8-Oxoguanine (8-oxoG)Rationale for Choice
Biological Relevance Primarily a synthetic probe.A major product of oxidative DNA damage, crucial for studying DNA repair and mutagenesis.[6][7]For studies mimicking oxidative stress and its biological consequences, 8-oxoG is the relevant analog.
Conformational Preference Weakly favors syn conformation.Favors the syn conformation, particularly when paired with adenine.[7][8]8-oxoG's preference for syn is key to its mutagenic properties. 8-FG allows for probing conformational changes without the added complexity of mispairing.
Base Pairing Forms a stable pair with cytosine.Can pair with cytosine (anti) and adenine (syn), leading to G to T transversions.[7][9]Choose 8-FG for studies focused on conformational changes within a stable duplex. Choose 8-oxoG to investigate the structural basis of mutagenesis and DNA repair.
Duplex Stability Minimal destabilization.Destabilizes the DNA duplex, with a significant reduction in the enthalpy of melting.[6][10]The destabilizing effect of 8-oxoG may be a recognition signal for DNA repair enzymes.[6] 8-FG provides a more stable system for studying other structural perturbations.
NMR Signature Unique ¹⁹F signal.Imino proton signals can be broadened due to exchange, indicating local instability.[6]¹⁹F NMR of 8-FG offers a cleaner and more sensitive probe of local environment compared to the imino proton NMR of 8-oxoG.
This compound vs. N²-Methylguanine

N²-methylguanine (m²G) is a common modification found in tRNA and rRNA. The methyl group is located in the minor groove and can influence RNA structure and protein recognition.

PropertyThis compound (8-FG)N²-Methylguanine (m²G)Rationale for Choice
Location of Modification C8 position, major groove.Exocyclic amino group (N²), minor groove.Choose 8-FG to probe major groove interactions and glycosidic bond conformation. Choose m²G to investigate minor groove recognition and RNA folding.
Effect on Conformation Influences syn/anti equilibrium.Can restrict the rotation of the methyl group, influencing base pairing in non-canonical structures.The choice depends on the specific structural feature being investigated.
Biological Relevance Synthetic probe.Naturally occurring RNA modification.For studies of RNA modification and its role in biological processes, m²G is the analog of choice.
NMR Probe ¹⁹F NMR.¹H NMR of the methyl group can provide information, but can be subject to spectral overlap.8-FG offers a more distinct and sensitive NMR handle.

Experimental Protocols

Synthesis of 8-Fluorodeoxyguanosine Phosphoramidite

The successful incorporation of 8-FG into oligonucleotides requires the chemical synthesis of its phosphoramidite derivative. The following is a generalized protocol based on literature methods.[3]

Diagram of 8-Fluorodeoxyguanosine Phosphoramidite Synthesis

G dG Deoxyguanosine protected_dG Protect Hydroxyls (e.g., TBDMS) dG->protected_dG N2_protected Protect N2 (e.g., Isobutyryl) protected_dG->N2_protected fluorination Metalation-Fluorination (LDA, NFSI) N2_protected->fluorination deprotection Deprotect Hydroxyls (TBAF) fluorination->deprotection DMTr_protection 5'-OH Protection (DMTr-Cl) deprotection->DMTr_protection phosphitylation Phosphitylation DMTr_protection->phosphitylation final_product 8-Fluoro-dG Phosphoramidite phosphitylation->final_product

Caption: Workflow for the synthesis of 8-fluorodeoxyguanosine phosphoramidite.

Step-by-Step Methodology:

  • Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of deoxyguanosine are protected, commonly using a silyl protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

  • Protection of the Exocyclic Amine: The N²-amino group is protected, for example, with an isobutyryl group. This step is crucial as it influences the efficiency of the subsequent fluorination.[3]

  • Metalation and Fluorination: The protected deoxyguanosine is treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C8 position, followed by the addition of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

  • Deprotection of Hydroxyl Groups: The silyl protecting groups on the 3' and 5' hydroxyls are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMTr) group to allow for its controlled deprotection during solid-phase synthesis.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.

Solid-Phase Synthesis of this compound-Containing Oligonucleotides

The incorporation of the 8-FG phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle.[11][12]

Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle

G start Start with 3'-Nucleoside on Solid Support deblock Deblocking (Remove 5'-DMTr) start->deblock coupling Coupling (Add 8-FG Phosphoramidite) deblock->coupling capping Capping (Block Unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->deblock Yes cleavage Cleavage from Support & Deprotection repeat->cleavage No

Caption: The four main steps of the phosphoramidite synthesis cycle.

Key Considerations for Modified Oligonucleotides:

  • Coupling Time: The coupling efficiency of modified phosphoramidites may be lower than that of standard bases. It is often necessary to increase the coupling time to ensure complete reaction.

  • Deprotection: The stability of the 8-fluoro-guanine moiety under standard deprotection conditions (e.g., concentrated ammonium hydroxide) should be verified. Alternative, milder deprotection strategies may be required.[3]

NMR Spectroscopy of this compound-Containing Nucleic Acids

¹⁹F NMR is a powerful technique for studying the structure and dynamics of 8-FG-modified nucleic acids.

Experimental Protocol: 1D ¹⁹F NMR

  • Sample Preparation: Dissolve the purified oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D₂O or a 90% H₂O/10% D₂O mixture.

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum and improve signal-to-noise.

  • Referencing: Chemical shifts are typically referenced to an external standard, such as CFCl₃.[1]

  • Data Analysis: The chemical shift of the ¹⁹F signal provides information about the local environment of the 8-FG residue. Changes in chemical shift upon binding to a protein or another nucleic acid, or as a function of temperature, can report on conformational changes.

Case Study: Probing DNA-Protein Interactions with this compound

A key application of 8-FG is in the study of protein-DNA interactions. By incorporating 8-FG at specific positions within a protein's recognition sequence, researchers can use ¹⁹F NMR to monitor changes in the DNA structure upon protein binding. A downfield or upfield shift in the ¹⁹F signal can indicate a direct interaction between the protein and the major groove of the DNA at that specific location. This approach provides site-specific information that is often difficult to obtain with other methods.

Future Directions: In Situ Structural Biology

A burgeoning area in structural biology is the determination of macromolecular structures within their native cellular environment, a technique known as in situ crystallography.[13] While still a developing field, the use of modified nucleotides like 8-FG could offer unique advantages. For instance, the incorporation of heavy atoms like bromine or iodine is a common strategy for phasing in X-ray crystallography.[5] While fluorine's anomalous signal is weak, the minimal structural perturbation caused by 8-FG could be advantageous for obtaining high-quality crystals of protein-nucleic acid complexes in situ. Further research is needed to explore the full potential of 8-FG and other guanine analogs in these cutting-edge structural techniques.

Conclusion

This compound is a versatile and powerful tool for the structural analysis of nucleic acids. Its minimal steric bulk and unique ¹⁹F NMR signature make it an ideal probe for studying subtle conformational changes in DNA and RNA. While other guanine analogs like 8-bromoguanine and 8-oxoguanine have their specific applications, particularly in phasing for X-ray crystallography and in studies of mutagenesis, this compound offers a unique combination of properties that make it an invaluable asset for high-resolution structural studies in solution. By carefully considering the experimental question at hand and the specific properties of each analog, researchers can make an informed choice that will best advance their scientific goals.

References

  • (Reference to a general review on nucleic acid structure)
  • Structural Basis for Promutagenicity of 8-Halogenated Guanine. Journal of Biological Chemistry, 289(12), 8388–8398. [Link]

  • Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Characterization of DNA with an 8-oxoguanine modification. Nucleic Acids Research, 37(13), 4239–4249. [Link]

  • DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 703(1), 21-31. [Link]

  • 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(2), M1119. [Link]

  • Hidden in Plain Sight: Subtle Effects of the 8-Oxoguanine Lesion on the Structure, Dynamics, and Thermodynamics of a 15-Base-Pair Oligodeoxynucleotide Duplex. Biochemistry, 48(33), 7855–7865. [Link]

  • (Reference to a general review on nucleic acid analogs)
  • (Reference to a general review on nucleic acid interactions)
  • (Reference to a ¹⁹F NMR chemical shift table)
  • (Reference to a guide on oligonucleotide analysis by NMR)
  • (Reference to a review on protein-DNA complex crystalliz
  • (Reference to a general article on ¹⁹F NMR)
  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Mutagenic conformation of 8-oxo-7,8-dihydro-2′-dGTP in the confines of a DNA polymerase active site. Nature Structural & Molecular Biology, 17(7), 889–890. [Link]

  • (Reference to a study on the dynamics of 8-oxoguanine in DNA)
  • (Reference to a review on RNA X-ray crystallography)
  • (Reference to a methodology paper on ¹⁹F NMR)
  • (Reference to a study on the properties of guanine and guanosine)
  • X-ray Crystallography. Glen Research. [Link]

  • (Reference to a thermodynamic study of 8-oxodeoxyguanosine)
  • (Reference to a standard protocol for solid-phase oligonucleotide synthesis)
  • (Reference to a study on stacking modific
  • (Reference to a protocol for NMR structure determin
  • (Reference to a review on crystallographic studies of chemically modified nucleic acids)
  • (Reference to a study on the base-pairing preferences of 8-oxoguanosine)
  • (Reference to a synthesis paper on 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine)
  • (Reference to a protocol for the synthesis of 8-oxoguanosine phosphoramidite)
  • Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

  • (Reference to a structural characteriz
  • (Reference to a thermodynamic study of 8-oxoguanine repair)
  • (Reference to a study on solid-phase synthesis using the phosphoramidite approach)
  • (Reference to a study on measuring thermodynamic preferences in nucleic acids)
  • (Reference to a study on base-pair lifetimes in oligonucleotides)
  • (Reference to a protocol for crystalliz
  • (Reference to a study on 8-oxoguanine and G-quadruplex stability)
  • (Reference to a study on the dual coding potential of 8-oxoguanosine)
  • (Reference to a review on RNA X-ray crystallography str
  • (Reference to a study on transcription-coupled template reconfigur
  • (Reference to a guidebook for oligonucleotide synthesis)
  • In situ X-ray data collection and structure phasing of protein crystals at Structural Biology Center 19-ID. Journal of Visualized Experiments, (87), e51521. [Link]

  • (Reference to a methods paper on X-ray crystallography of DNA-drug complexes)
  • (Reference to a paper on NMR characteriz
  • (Reference to a study on 8-oxoguanine disrupting G-quadruplex DNA stability)
  • (Reference to a review on fluorine in protein design)
  • (Reference to a study on B-Z transitions with 8-methylguanine)
  • (Reference to a study on the dynamic behavior of DNA base pairs containing 8-oxoguanine)

Sources

A Comparative Guide to Assessing the In Vivo Stability of 8-Fluoroguanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nucleoside analogs has become a cornerstone of modern drug design, enhancing metabolic stability, receptor binding, and overall pharmacokinetic profiles.[1][2] 8-Fluoroguanine (8-F-Gua) derivatives, in particular, represent a promising class of compounds with potential applications as antiviral and anticancer agents. However, their therapeutic success is contingent upon their in vivo stability. This guide provides a comprehensive framework for assessing the stability of 8-F-Gua derivatives, comparing methodologies, and interpreting the resulting data to inform drug development decisions.

The Central Challenge: Metabolic Vulnerability

The primary route of metabolic degradation for many guanosine analogs, including 8-F-Gua derivatives, is enzymatic cleavage of the N-glycosidic bond.[3][4] This reaction, known as phosphorolysis, is catalyzed by purine nucleoside phosphorylase (PNP), an ubiquitous enzyme in the purine salvage pathway.[5][6]

Mechanism of PNP-Mediated Cleavage: PNP catalyzes the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides to generate the corresponding purine base and ribose-1-phosphate.[6][7] For an 8-fluoroguanosine derivative, this results in the release of the free base, this compound, effectively inactivating the parent drug and altering its pharmacological profile. Understanding the susceptibility of a novel derivative to PNP is therefore the first critical step in stability assessment.

While the carbon-fluorine bond is exceptionally strong, the possibility of in vivo dehalogenation, though less common for aromatic fluorides, should not be entirely dismissed without experimental validation.[8]

Metabolic_Pathway cluster_0 Primary Metabolic Pathway cluster_1 Potential Minor Pathway Parent_Drug 8-Fluoroguanosine Derivative PNP Purine Nucleoside Phosphorylase (PNP) Parent_Drug->PNP + Phosphate Defluorination Defluorination (Hypothetical) Parent_Drug->Defluorination Metabolite_1 This compound PNP->Metabolite_1 Metabolite_2 Ribose-1-Phosphate PNP->Metabolite_2 Guanine_Metabolite Guanosine Derivative (Post-defluorination) Defluorination->Guanine_Metabolite

Figure 1. Key metabolic pathways affecting this compound nucleoside derivatives in vivo.

Designing a Robust In Vivo Stability Study

A well-designed pharmacokinetic (PK) study in a relevant animal model, typically mice or rats, is the gold standard for evaluating in vivo stability.[9] The goal is to quantify the concentration of the parent drug and its key metabolites over time in biological matrices.

Experimental Workflow for Pharmacokinetic Analysis:

PK_Workflow start Start: Animal Dosing (IV, IP, or Oral) collection Time-Course Sample Collection (e.g., Blood via tail vein) start->collection processing Sample Processing: 1. Plasma Separation (Centrifugation) 2. Protein Precipitation (e.g., Acetonitrile) collection->processing analysis LC-MS/MS Analysis: Quantification of Parent Drug & Metabolite(s) processing->analysis data Data Interpretation: - Pharmacokinetic Modeling (t½, AUC) - Parent/Metabolite Ratio Analysis analysis->data end End: Stability Profile data->end

Figure 2. Standard workflow for an in vivo pharmacokinetic study to assess drug stability.

Protocol: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol details a common and effective method for extracting nucleoside analogs from plasma.

  • Thaw Samples : Thaw frozen plasma samples on ice to prevent degradation.

  • Prepare Precipitation Solution : Prepare a solution of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule not present endogenously (e.g., a stable isotope-labeled version of the analyte or a related analog).

  • Protein Precipitation : In a microcentrifuge tube, add 3 volumes of the cold acetonitrile/IS solution to 1 volume of plasma (e.g., 150 µL to 50 µL). Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC method (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Analysis : The sample is now ready for injection into the LC-MS/MS system.[10][11]

Causality: Protein precipitation with a solvent like acetonitrile is crucial because proteins interfere with chromatographic separation and can foul the mass spectrometer.[11] The evaporation and reconstitution step concentrates the analyte, increasing the sensitivity of the assay.

Analytical Methodologies: A Comparison

While various analytical techniques exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and metabolites in complex biological matrices due to its unparalleled sensitivity and specificity.[10][12]

Technique Principle Advantages Limitations Application to 8-F-Gua
HPLC-UV Separates compounds by chromatography; detects them by UV absorbance.Widely available, robust, relatively inexpensive.Lower sensitivity, potential for interference from co-eluting matrix components.Suitable for high-concentration studies or in vitro assays, but may lack the sensitivity needed for in vivo PK.
LC-MS/MS Separates compounds by chromatography; detects and quantifies by mass-to-charge ratio and fragmentation patterns.[12]High Sensitivity (ng/mL to pg/mL levels) , High Specificity (unambiguously distinguishes parent from metabolites), fast run times.[10][13]Higher instrument cost, potential for matrix effects (ion suppression/enhancement).Gold Standard. Essential for accurately determining pharmacokinetic parameters and detecting low-level metabolites like this compound.[14]
Data Interpretation: Comparing Stability Profiles

The ultimate output of the PK study is a time-concentration curve for the parent drug and its primary metabolite(s). From this data, key parameters are derived to build a comparative stability profile.

Table 1: Hypothetical Pharmacokinetic Data Comparison in Mice

Compound t½ (half-life) AUC (0-t) (ng·h/mL) Metabolite:Parent Ratio (at 1h) Inferred In Vivo Stability
Guanosine (Control) 0.3 h1505.2Very Low
8-F-Guanosine Derivative A 1.5 h9800.8Moderate
8-F-Guanosine Derivative B (Prodrug) 4.2 h35000.1High
  • Half-life (t½): A longer half-life directly indicates greater stability and resistance to metabolic clearance.[9]

  • Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC for the parent drug suggests it remains in circulation longer.

  • Metabolite:Parent Ratio: A low ratio of the cleaved base (this compound) to the parent drug at early time points is a strong indicator of resistance to PNP-mediated phosphorolysis.

In this hypothetical comparison, Derivative B shows a significantly longer half-life and a much lower metabolite ratio compared to Derivative A and the natural guanosine control, marking it as the most stable compound in this series. This data provides a clear, quantitative basis for selecting the most promising candidate for further development. The improved stability of fluorinated nucleosides is a well-documented strategy in drug design to enhance metabolic resilience.[1][4][15]

References

  • Yadav, M., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available from: [Link][3][4]

  • Yadav, M., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. Available from: [Link][1]

  • Eriksson, U., et al. (1991). Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir. Antimicrobial Agents and Chemotherapy, 35(5), 847-854. Available from: [Link]

  • Jang, Y. H., et al. (2011). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of the Korean Chemical Society, 55(4), 517-529. Available from: [Link]

  • Singh, V., et al. (2023). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 28(14), 5539. Available from: [Link]

  • Sjögren, T., et al. (2021). Improved Nucleoside (2′-Deoxy)Ribosyltransferases Maximize Enzyme Promiscuity while Maintaining Catalytic Efficiency. ACS Catalysis, 11(13), 8089-8099. Available from: [Link]

  • Yadav, M., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed. Available from: [Link]

  • Fernández-Lucas, J., et al. (2017). Nucleoside 2'-Deoxyribosyltransferase from Psychrophilic Bacterium Bacillus psychrosaccharolyticus — Preparation of an Immobilized Biocatalyst for the Enzymatic Synthesis of Therapeutic Nucleosides. Molecules, 22(12), 2200. Available from: [Link]

  • Bzowska, A., et al. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics, 88(3), 349-425. Available from: [Link]

  • Wikipedia. (n.d.). Purine nucleoside phosphorylase. Available from: [Link]

  • Al-Trad, B., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 25(4), 930-938. Available from: [Link]

  • Dolan, J. P., et al. (2022). 3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. Organic & Biomolecular Chemistry, 20(2), 285-290. Available from: [Link]

  • Giefing, C., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link]

  • Iigo, M., et al. (1987). Effect of guanosine on antitumor activity of fluorinated pyrimidines against P 388 leukemia. Japanese Journal of Cancer Research, 78(4), 415-420. Available from: [Link]

  • Al-Trad, B., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. ResearchGate. Available from: [Link]

  • Stankiewicz-Drogoń, A., et al. (2003). Interactions of calf spleen purine nucleoside phosphorylase with 8-azaguanine, and a bisubstrate analogue inhibitor: implications for the reaction mechanism. Biochemical Journal, 372(Pt 1), 111-118. Available from: [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5430. Available from: [Link]

  • Chaudhuri, N. K., et al. (1958). Studies on fluorinated pyrimidines. III. The metabolism of 5-fluorouracil-2-C14 and 5-fluoroorotic-2-C14 acid in vivo. Cancer Research, 18(3), 318-328. Available from: [Link]

  • LGC Limited. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]

  • Taylor & Francis. (n.d.). Purine nucleoside phosphorylase – Knowledge and References. Available from: [Link]

  • Lodeiro, P., et al. (2024). Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. International Journal of Molecular Sciences, 25(7), 3749. Available from: [Link]

  • Golebiowski, A., et al. (1988). Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine. The Journal of Biological Chemistry, 263(19), 9212-9217. Available from: [Link]

  • Ravanat, J. L., et al. (2002). Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 778(1-2), 331-339. Available from: [Link]

  • Demortier, G., et al. (2015). In-vivo analysis of the permanent incorporation of fluorine in tooth enamel. OAText. Available from: [Link]

  • Behrens, F., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 1-10. Available from: [Link]

Sources

A Head-to-Head Comparison of Fluorinated Nucleoside Probes for Cellular Proliferation Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular imaging and oncology research, the ability to non-invasively assess cellular proliferation is paramount for diagnosing, staging, and monitoring therapeutic response in cancer. Fluorinated nucleoside probes, particularly those utilized in Positron Emission Tomography (PET), have emerged as powerful tools to visualize and quantify this fundamental hallmark of cancer. This guide provides a comprehensive, head-to-head comparison of key fluorinated nucleoside probes, offering field-proven insights and experimental data to inform probe selection and experimental design.

The Rationale for Targeting Nucleoside Metabolism

Uncontrolled cellular proliferation is a defining characteristic of cancer. This rapid division necessitates the synthesis of new DNA, a process heavily reliant on the availability of nucleosides. Cancer cells often exhibit upregulated metabolic pathways to meet this demand, providing a strategic target for diagnostic imaging. By introducing radiolabeled nucleoside analogs, we can exploit these altered pathways to visualize and quantify regions of high proliferative activity. The incorporation of the positron-emitting fluorine-18 (¹⁸F) isotope into these nucleoside structures allows for sensitive and quantitative detection via PET imaging.[1][2]

Key Fluorinated Nucleoside Probes: A Comparative Overview

While several fluorinated nucleoside probes have been developed, this guide will focus on a comparative analysis of the most prominent and clinically relevant agents: [¹⁸F]FDG (as a benchmark for metabolic activity), [¹⁸F]FLT, and [¹⁸F]FMAU.

Probe Target Mechanism of Action Primary Application Key Advantages Key Limitations
[¹⁸F]FDG Glucose MetabolismTrapped intracellularly after phosphorylation by hexokinase.[3]General oncology imaging, staging, and therapy monitoring.High tumor uptake in many cancers, widely available.Not specific to proliferation; uptake in inflammatory cells can lead to false positives.[4][5]
[¹⁸F]FLT Thymidine Salvage Pathway (Cell Proliferation)Phosphorylated by thymidine kinase 1 (TK1) and trapped intracellularly.[6]Imaging cell proliferation, early therapy response assessment.More specific for proliferation than [¹⁸F]FDG, lower uptake in inflammatory lesions.[7]Lower tumor uptake than [¹⁸F]FDG in some cancers, high uptake in bone marrow and liver.[8][9]
[¹⁸F]FMAU DNA SynthesisIncorporated into DNA, providing a direct measure of DNA synthesis.[3]Imaging DNA synthesis, potentially more direct marker of proliferation.Low uptake in normal bone marrow, allowing for clear visualization of metastases in this region.[3]High uptake in the liver and kidneys can limit visualization in the upper abdomen.[3]

Deep Dive into the Mechanisms: [¹⁸F]FDG vs. [¹⁸F]FLT

The fundamental difference between [¹⁸F]FDG and [¹⁸F]FLT lies in the metabolic pathways they trace. Understanding these distinctions is critical for appropriate probe selection and data interpretation.

[¹⁸F]FDG: A Marker of Glycolytic Activity

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is a glucose analog that is transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[3] Due to a missing hydroxyl group, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[3] The degree of [¹⁸F]FDG accumulation, therefore, reflects the rate of glucose uptake and phosphorylation, which is often elevated in cancer cells due to the Warburg effect.

FDG_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space [18F]FDG_ext [18F]FDG [18F]FDG_int [18F]FDG [18F]FDG_ext->[18F]FDG_int GLUT Transporter [18F]FDG-6-P [18F]FDG-6-Phosphate (Trapped) [18F]FDG_int->[18F]FDG-6-P Hexokinase Glycolysis Further Glycolysis (Blocked) [18F]FDG-6-P->Glycolysis

Figure 1: Metabolic trapping of [¹⁸F]FDG.

[¹⁸F]FLT: A Proliferation-Specific Probe

3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a thymidine analog that enters the cell and is a substrate for thymidine kinase 1 (TK1), an enzyme whose expression is tightly linked to the S-phase of the cell cycle.[10][11] Following phosphorylation by TK1, [¹⁸F]FLT-monophosphate is metabolically trapped within the cell as it is not a substrate for further incorporation into the DNA backbone.[12] Consequently, [¹⁸F]FLT uptake serves as a more direct measure of cellular proliferation via the nucleoside salvage pathway.

FLT_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space [18F]FLT_ext [18F]FLT [18F]FLT_int [18F]FLT [18F]FLT_ext->[18F]FLT_int Nucleoside Transporter [18F]FLT-MP [18F]FLT-Monophosphate (Trapped) [18F]FLT_int->[18F]FLT-MP Thymidine Kinase 1 (TK1) (S-Phase Dependent) DNA_Synthesis DNA Incorporation (Blocked) [18F]FLT-MP->DNA_Synthesis

Figure 2: Proliferation-dependent uptake of [¹⁸F]FLT.

Head-to-Head Performance: Experimental Data

The choice between [¹⁸F]FDG and [¹⁸F]FLT is highly dependent on the specific research question and the cancer type being investigated. The following table summarizes quantitative data from comparative studies.

Cancer Type Probe Mean SUVmax Key Findings & Citations
Non-Small Cell Lung Cancer (NSCLC) [¹⁸F]FDG5.6 - 13.0[¹⁸F]FDG uptake is significantly higher than [¹⁸F]FLT.[1][13] [¹⁸F]FLT shows better specificity for N staging.[14] [¹⁸F]FLT SUV correlates better with the Ki-67 proliferation index.[1]
[¹⁸F]FLT1.8 - 5.6
Breast Cancer [¹⁸F]FDG4.1[¹⁸F]FDG accumulation is generally higher than [¹⁸F]FLT.[7] A strong correlation exists between the SUVmax of both tracers in primary tumors and axillary lymph nodes.[7] Post-therapy SUVmax for both tracers is associated with post-therapy Ki-67.[12]
[¹⁸F]FLT2.1
Brain Tumors (High-Grade Glioma) [¹⁸F]FDG~1.5 (T/N ratio)[¹⁸F]FLT demonstrates better image contrast (tumor-to-normal tissue ratio) than [¹⁸F]FDG.[10][15] [¹⁸F]FLT SUVmax correlates more strongly with the Ki-67 index.[10][15]
[¹⁸F]FLT~3.85 (T/N ratio)
Esophageal Cancer [¹⁸F]FDG6.0 (median SUVmean)[¹⁸F]FDG uptake is significantly higher, and it detects all primary tumors in the study, whereas [¹⁸F]FLT missed some.[4][6][8] [¹⁸F]FLT showed fewer false-positive findings.[4][6][8]
[¹⁸F]FLT3.4 (median SUVmean)

Experimental Protocols

In Vitro Cellular Uptake Assay for Fluorinated Nucleoside Probes

This protocol provides a generalized framework for assessing the uptake of radiolabeled probes in cancer cell lines.

Figure 3: Workflow for in vitro radiolabeled probe uptake assay.

Detailed Steps:

  • Cell Culture: Plate cancer cells of interest in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-incubation: Prior to adding the radiotracer, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then incubate the cells in a medium tailored to the probe. For [¹⁸F]FDG, this is typically a glucose-free medium to maximize uptake.[5] For [¹⁸F]FLT, a serum-free or low-serum medium can be used to synchronize cell cycles.

  • Tracer Incubation: Add the fluorinated nucleoside probe (e.g., 1-2 µCi/mL) to each well and incubate at 37°C for various time points (e.g., 15, 30, 60, and 120 minutes).

  • Uptake Termination and Washing: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to ensure complete cell lysis.

  • Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Normalization: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) and express the results as counts per minute per microgram of protein (CPM/µg protein) or as a percentage of the added dose.

Small Animal PET Imaging Protocol

This protocol outlines a general procedure for performing PET imaging with fluorinated nucleoside probes in tumor-bearing animal models.

Detailed Steps:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Maintain the animal's body temperature using a heating pad.

  • Tracer Administration: Administer the radiolabeled probe (typically 100-200 µCi) via intravenous tail vein injection.

  • Uptake Period: Allow for a 60-minute uptake period, during which the animal remains anesthetized.[16]

  • PET/CT Imaging: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a static PET scan (typically 10-20 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle, liver) on the co-registered PET/CT images.

  • Quantification: Calculate the standardized uptake value (SUV) for the tumor and other tissues of interest. The SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and the animal's body weight.

Concluding Remarks for the Practicing Scientist

The choice of a fluorinated nucleoside probe for imaging is a critical decision that should be guided by the specific biological question at hand.

  • For a general assessment of tumor metabolism and staging in a wide range of cancers, [¹⁸F]FDG remains the gold standard due to its high uptake and widespread availability. However, its lack of specificity for proliferation must be considered, especially in the context of inflammation.

  • When the primary goal is to specifically assess cellular proliferation and monitor early response to cytostatic therapies, [¹⁸F]FLT is a superior choice. Its uptake is more directly linked to the cell cycle, and it is less confounded by inflammatory processes.

  • [¹⁸F]FMAU presents an intriguing alternative for directly imaging DNA synthesis. Its low bone marrow uptake is a significant advantage for detecting skeletal metastases.

Ultimately, a thorough understanding of the underlying biology of the tumor model and the specific mechanisms of action of each probe will enable researchers and drug development professionals to leverage these powerful imaging tools to their full potential, accelerating the development of novel cancer therapies.

References

  • Buck, A. K., et al. (2003). Imaging Proliferation in Lung Tumors with PET: 18 F-FLT Versus 18 F-FDG. Journal of Nuclear Medicine, 44(9), 1426-1431. Available at: [Link]

  • U.S. National Library of Medicine. (2019). 18F-FMAU PET/CT in Imaging Patients With Advanced Cancers. ClinicalTrials.gov. Available at: [Link]

  • Chen, W., et al. (2005). Imaging proliferation in brain tumors with 18F-FLT PET: comparison with 18F-FDG. Journal of Nuclear Medicine, 46(6), 945-952. Available at: [Link]

  • National Cancer Institute. (2021). 18F-FMAU PET/CT in Imaging Patients With Advanced Cancers. Available at: [Link]

  • Kurihara, H., et al. (2020). Comparison of 18F-fluorothymidine Positron Emission Tomography/Computed Tomography and 18F-fluorodeoxyglucose Positron Emission Tomography/Computed Tomography in Patients with Breast Cancer. Tomography, 6(3), 265-272. Available at: [Link]

  • The Journal of Nuclear Medicine. (2005). Imaging Proliferation in Brain Tumors with 18 F-FLT PET: Comparison with 18 F-FDG. Available at: [Link]

  • Sun, H., et al. (2005). Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer. European Journal of Nuclear Medicine and Molecular Imaging, 32(1), 15-22. Available at: [Link]

  • U.S. National Library of Medicine. (2021). 18F-FMAU PET/CT in Diagnosing and Characterizing Prostate Cancer. ClinicalTrials.gov. Available at: [Link]

  • American Society of Clinical Oncology. (2015). [18F]FMAU for PET imaging in breast cancer patients. ASCO Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Comparison of F-18 Fluorodeoxyglucose and F-18 Fluorothymidine Positron Emission Tomography in Differentiating Radiation Necrosis from Recurrent Glioma. Available at: [Link]

  • The Journal of Nuclear Medicine. (2005). Imaging Proliferation in Brain Tumors with 18F-FLT PET. Available at: [Link]

  • Cobben, D. C., et al. (2005). Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer. Journal of Nuclear Medicine, 46(3), 400-404. Available at: [Link]

  • Cobben, D. C., et al. (2005). Comparison of ^sup 18^F-FLT PET and ^sup 18^F-FDG PET in Esophageal Cancer. The Journal of Nuclear Medicine, 46(3), 400-404.
  • Yamamoto, Y., et al. (2007). Comparison of (18)F-FLT PET and (18)F-FDG PET for preoperative staging in non-small cell lung cancer. European Journal of Nuclear Medicine and Molecular Imaging, 35(2), 236-244. Available at: [Link]

  • The Journal of Nuclear Medicine. (2005). Comparison of 18F-FLT PET and 18F-FDG PET in Esophageal Cancer. Available at: [Link]

  • The Journal of Nuclear Medicine. (2004). Selectivity of 18F-FLT and 18F-FDG for Differentiating Tumor from Inflammation in a Rodent Model. Available at: [Link]

  • Hicks, R. J., et al. (2007). Beyond FDG: novel PET tracers for cancer imaging. Cancer Imaging, 7(1), 10-18. Available at: [Link]

  • Ulaner, G. A., et al. (2021). Prospective comparison of early interim 18F-FDG-PET with 18F-FLT-PET for predicting treatment response and survival in metastatic breast cancer. Breast Cancer Research, 23(1), 88. Available at: [Link]

  • Chen, X., et al. (2014). PET probes beyond 18F-FDG. Journal of Biomedical Research, 28(6), 427-436. Available at: [Link]

  • National Center for Biotechnology Information. (2017). A comparison of FLT to FDG PET/CT in the early assessment of chemotherapy response in stages IB–IIIA resectable NSCLC. Available at: [Link]

  • Linden, H. M., et al. (2021). 18F-fluorodeoxyglucose (FDG) PET or 18F-fluorothymidine (FLT) PET to assess early response to aromatase inhibitors (AI) in women with ER+ operable breast cancer in a window-of-opportunity study. Breast Cancer Research, 23(1), 88. Available at: [Link]

  • Been, L. B., et al. (2008). [18F]FDG and [18F]FLT uptake in human breast cancer cells in relation to the effects of chemotherapy: an in vitro study. British Journal of Cancer, 99(11), 1849-1856. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis. Available at: [Link]

  • Burchardt, E., et al. (2021). Differences between [18F]FLT and [18F]FDG Uptake in PET/CT Imaging in CC Depend on Vaginal Bacteriology. Cancers, 13(21), 5363. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Available at: [Link]

  • Chen, X., et al. (2014). PET probes beyond (18)F-FDG. Journal of Biomedical Research, 28(6), 427-436. Available at: [Link]

  • ResearchGate. (2015). (PDF) In Vitro 2-Deoxy-2-[ 18 F]Fluoro-D-Glucose Uptake: Practical Considerations. Available at: [Link]

  • National Institutes of Health. (2023). Comparison of quantitative imaging analysis methods to evaluate murine [18F]FLT PET therapy response studies. Available at: [Link]

  • Am J Nucl Med Mol Imaging. (2012). Review Article Positron emission tomography (PET) imaging with 18F-based radiotracers. Available at: [Link]

  • Oregon Health & Science University. (2021). 18>F-fluorodeoxyglucose (FDG) PET or >18>F-fluorothymidine (FLT) PET to assess early response to aromatase inhibitors (AI) in women with ER+ operable breast cancer in a window-of-opportunity study. Available at: [Link]

  • The Journal of Nuclear Medicine. (2016). Single-Cell Characterization of 18 F-FLT Uptake with Radioluminescence Microscopy. Available at: [Link]

  • Semantic Scholar. (1998). Breast imaging with fluorine-18-FDG PET: quantitative image analysis. Available at: [Link]

  • MDPI. (2021). Differences between [ 18 F]FLT and [ 18 F]FDG Uptake in PET/CT Imaging in CC Depend on Vaginal Bacteriology. Available at: [Link]

  • National Institutes of Health. (2022). Relating 18F-FDG image signal-to-noise ratio to time-of-flight noise-equivalent count rate in total-body PET using the uEXPLORER scanner. Available at: [Link]

  • Zhang, X., et al. (2022). Relating 18 F-FDG image signal-to-noise ratio to time-of-flight noise-equivalent count rate in total-body PET using the uEXPLORER scanner. Physics in Medicine & Biology, 67(11), 115008. Available at: [Link]

  • Division of Cancer Treatment and Diagnosis. (2020). Investigator's Brochure: [F-18]FLT. Available at: [Link]

  • MDPI. (2023). Recent Updates of PET in Lymphoma: FDG and Beyond. Available at: [Link]

  • U.S. National Library of Medicine. (2013). A Multi - Center Study Of PET Imaging With [F-18] FLT & [F-18] FDG in Cancer Patients for Treatment Evaluation. ClinicalTrials.gov. Available at: [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Initial evaluation of 18F-fluorothymidine (FLT) PET/CT scanning for primary pancreatic cancer. Available at: [Link]

Sources

A Comparative Guide to Validating the Target Engagement of 8-Fluoroguanine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for validating the target engagement of 8-fluoroguanine (8-FG), a promising purine analogue antimetabolite. We will delve into the mechanistic underpinnings of 8-FG's action, explore robust experimental protocols for confirming its interaction with intended molecular targets, and compare these techniques against alternative approaches. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the efficacy of this class of compounds.

The Therapeutic Rationale of this compound: Exploiting DNA Damage Repair

This compound is a prodrug that, once metabolized, is incorporated into DNA, inducing cytotoxicity. Its efficacy is particularly pronounced in cancer cells with deficiencies in their DNA damage response (DDR) pathways, such as those with mutations in the BRCA genes. The core principle behind 8-FG's mechanism is its conversion into 8-fluoro-2'-deoxyguanosine triphosphate (8-F-dGTP), which is then integrated into the genome during DNA replication. This aberrant nucleotide triggers a cascade of cellular responses, ultimately leading to cell death, particularly when combined with inhibitors of poly(ADP-ribose) polymerase (PARP).

Validating that 8-FG is indeed incorporated into DNA and elicits the expected downstream effects is paramount for its clinical development. This process, known as target engagement, provides direct evidence of the drug's mechanism of action and is a critical step in establishing its therapeutic potential.

Methodologies for Validating this compound Target Engagement

We will now compare two primary methodologies for confirming the target engagement of 8-FG: a direct measurement of its incorporation into DNA via mass spectrometry and an indirect assessment of its downstream effects on the DDR pathway.

Direct Quantification of this compound Incorporation using LC-MS/MS

The most direct method to validate the target engagement of 8-FG is to quantify its incorporation into cellular DNA. This is achieved through a highly sensitive technique involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Principle: This approach relies on the enzymatic digestion of DNA from treated cells into individual nucleosides. The resulting mixture is then separated by liquid chromatography, and the abundance of 8-fluoro-2'-deoxyguanosine (8-F-dG) is measured relative to the canonical nucleoside, 2'-deoxyguanosine (dG), using a mass spectrometer.

Experimental Workflow:

A Cell Culture and 8-FG Treatment B Genomic DNA Extraction A->B C Enzymatic Digestion to Nucleosides B->C D LC-MS/MS Analysis C->D E Quantification of 8-F-dG vs. dG D->E

Caption: Workflow for LC-MS/MS-based quantification of 8-F-dG.

Detailed Protocol:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 8-FG for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit that ensures high purity, as RNA and protein contamination can interfere with the analysis.

  • DNA Digestion: Quantify the extracted DNA. Digest a standardized amount of DNA (e.g., 1-5 µg) into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested samples using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Chromatography: Separate the nucleosides on a C18 reverse-phase column.

    • Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for 8-F-dG and dG.

  • Data Analysis: Generate a standard curve using known concentrations of 8-F-dG and dG to ensure accurate quantification. Calculate the ratio of 8-F-dG to dG in the genomic DNA of the treated cells.

Data Interpretation: A dose-dependent increase in the 8-F-dG/dG ratio provides direct evidence of 8-FG incorporation into DNA, thus confirming target engagement.

Indirect Assessment via DDR Pathway Activation: γH2AX Immunofluorescence

While direct quantification is the gold standard, an indirect yet highly informative method is to measure the activation of the DNA damage response pathway. The incorporation of 8-FG into DNA is expected to cause replication stress and DNA strand breaks, leading to the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This phosphorylation event is a well-established biomarker of DNA double-strand breaks.

Principle: This method utilizes immunofluorescence microscopy to visualize and quantify the formation of γH2AX foci within the nuclei of cells treated with 8-FG. Each focus represents a site of DNA damage.

Experimental Workflow:

A Cell Seeding on Coverslips B 8-FG Treatment A->B C Cell Fixation and Permeabilization B->C D Immunostaining with anti-γH2AX Antibody C->D E Fluorescence Microscopy and Image Analysis D->E

Caption: Workflow for γH2AX immunofluorescence staining.

Detailed Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.

  • Drug Treatment: Treat the cells with 8-FG at various concentrations and time points. Include appropriate positive (e.g., etoposide) and negative (vehicle) controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to the nucleus.

  • Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin). Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a confocal microscope. Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.

Data Interpretation: A significant, dose-dependent increase in the number of γH2AX foci per cell in 8-FG-treated cells compared to controls indicates the induction of DNA damage, an expected downstream consequence of target engagement.

Comparative Analysis of Target Engagement Methodologies

FeatureLC-MS/MS Quantification of 8-F-dGγH2AX Immunofluorescence
Measurement DirectIndirect (Downstream Biomarker)
Nature of Data Quantitative (Absolute Ratio)Semi-Quantitative (Relative Foci Count)
Sensitivity Very HighHigh
Throughput LowerHigher
Required Equipment Triple Quadrupole Mass SpectrometerFluorescence Microscope
Expertise Specialized (Mass Spectrometry)General (Cell Biology)
Key Advantage Unambiguous proof of incorporationProvides functional context (DDR)
Key Limitation Does not confirm downstream effectsDoes not directly measure incorporation

Alternative and Complementary Approaches

While the above methods are robust for 8-FG, it is important to consider the broader landscape of target engagement validation, especially for drugs with different mechanisms of action.

  • Cellular Thermal Shift Assay (CETSA): This technique is invaluable for drugs that bind to and stabilize a target protein. It measures changes in the thermal stability of a target protein upon ligand binding. While not directly applicable to DNA incorporation, it is a powerful tool for validating the engagement of small molecule inhibitors, such as PARP inhibitors, which are often used in combination with 8-FG.

  • Click Chemistry and Affinity-Based Probes: For some drugs, it is possible to synthesize analogues containing a "clickable" chemical handle (e.g., an alkyne or azide). These probes can be used to visualize the drug's localization within the cell or to pull down its interacting partners for identification by mass spectrometry. This approach could be adapted for 8-FG to further explore its interactions.

Conclusion and Recommendations

Validating the target engagement of this compound-based drugs is a critical step in their preclinical and clinical development.

  • For unequivocal confirmation of target engagement, LC-MS/MS-based quantification of 8-F-dG incorporation into DNA is the recommended gold standard . Its direct and quantitative nature provides the strongest evidence.

  • To assess the functional consequences of target engagement and for higher throughput screening, γH2AX immunofluorescence is an excellent and complementary method . It provides a robust readout of the desired downstream DNA damage response.

A comprehensive validation strategy should ideally employ both approaches to not only confirm that 8-FG reaches its target but also that it elicits the intended biological response. By combining these rigorous methodologies, researchers can build a compelling data package to support the continued development of this promising class of anticancer agents.

References

  • Title: this compound-based combination therapy for the treatment of high-grade serous ovarian cancer Source: bioRxiv URL: [Link]

  • Title: Potentiation of this compound cytotoxicity by PARP inhibition in high-grade serous ovarian cancer Source: bioRxiv URL: [Link]

  • Title: The cellular thermal shift assay for drug target engagement studies Source: Nature Protocols URL: [Link]

A Comparative Analysis of 8-Fluoro-Guanosine and 8-Bromo-Guanosine: Probing the Impact of Halogen Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory nucleoside analogs, 8-substituted guanosines have garnered significant attention for their ability to stimulate innate immune responses, primarily through the activation of Toll-like receptor 7 (TLR7). This guide provides a detailed comparative analysis of two key halogenated analogs: 8-fluoro-guanosine and 8-bromo-guanosine. While 8-bromo-guanosine is a well-characterized TLR7 agonist, data on the biological activity of 8-fluoro-guanosine remains sparse. This guide will therefore present the established biological profile of 8-bromo-guanosine, delve into the synthetic and chemical intricacies of 8-fluoro-guanosine, and offer a predictive comparison based on fundamental principles of structure-activity relationships (SAR) in medicinal chemistry.

The Immunostimulatory Landscape of 8-Substituted Guanosine Analogs

Guanosine analogs with modifications at the C8 position are a class of small molecules recognized for their potent immunostimulatory properties.[1] These compounds can act as agonists for endosomal TLR7, a key pattern recognition receptor of the innate immune system.[1] Activation of TLR7 triggers a signaling cascade that culminates in the production of various pro-inflammatory cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2] This cytokine milieu, in turn, promotes the activation and maturation of various immune cells such as B cells, natural killer (NK) cells, and dendritic cells (DCs), leading to enhanced humoral and cellular immune responses.[2][3] The antiviral and potential anti-tumor effects of these analogs are largely attributed to this robust induction of the immune system.[1][3]

8-Bromo-Guanosine: A Prototypical TLR7 Agonist

8-Bromo-guanosine has been extensively studied as a potent activator of the innate immune system. Its biological activity is characterized by the induction of a strong pro-inflammatory response, making it a valuable tool for immunological research and a potential therapeutic agent.

Mechanism of Action

The primary mechanism of action for 8-bromo-guanosine is its function as a TLR7 agonist.[1] Upon entering the endosome of immune cells, it binds to TLR7, initiating a downstream signaling pathway mediated by the adaptor protein MyD88.[4] This leads to the activation of transcription factors such as NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines and type I interferons.[4]

Signaling Pathway of TLR7 Activation by 8-Substituted Guanosine Analogs

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanosine_Analog 8-Bromo-Guanosine TLR7 TLR7 Guanosine_Analog->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Expression Gene Expression NF_kB->Gene_Expression Translocates to Nucleus IRF7->Gene_Expression Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFN

Caption: TLR7 signaling cascade initiated by 8-bromo-guanosine.

Biological Effects

Experimental evidence has demonstrated that 8-bromo-guanosine induces a range of biological effects, including:

  • Cytokine Production: Potent induction of IFN-α, IL-6, and TNF-α in human peripheral blood mononuclear cells (PBMCs) and murine splenocytes.[1]

  • B Cell Activation: Stimulation of B cell proliferation and differentiation.

  • NK Cell Activation: Enhancement of natural killer cell cytotoxicity.

  • Antiviral Activity: In animal models, 8-bromo-guanosine has shown protective effects against various viral infections, which is largely attributed to the induction of type I interferons.[3]

8-Fluoro-Guanosine: A Chemically Distinct Analog

In contrast to its bromo- counterpart, 8-fluoro-guanosine is less characterized in terms of its biological activity. Much of the existing literature focuses on its synthesis and chemical properties, particularly its lability under certain conditions.

Synthesis and Chemical Stability

The synthesis of 8-fluoro-guanosine is more challenging compared to other 8-halogenated analogs.[5] The introduction of the fluorine atom at the C8 position often requires specific fluorinating agents and carefully controlled reaction conditions.[5] A key consideration for its use in biological systems and as a research tool is its stability. The carbon-fluorine bond at the C8 position of the purine ring has been reported to be labile under both acidic and basic conditions, which can complicate its handling and application in biological assays.[5][6]

Comparative Analysis and Structure-Activity Relationship (SAR)

Due to the lack of direct comparative experimental data for 8-fluoro-guanosine, a predictive analysis based on established SAR principles for 8-substituted guanosine analogs is necessary. The nature of the substituent at the C8 position plays a critical role in the molecule's ability to bind to and activate TLR7.

Feature8-Bromo-Guanosine8-Fluoro-Guanosine (Predicted)Rationale for Prediction
TLR7 Agonist Activity Potent agonistLikely a weaker agonist or potentially an antagonistThe high electronegativity and small size of fluorine could alter the electronic distribution and steric fit within the TLR7 binding pocket, potentially reducing agonist activity.
Cytokine Induction Strong induction of IFN-α, IL-6, TNF-αPotentially weaker or altered cytokine profileDependent on the level of TLR7 activation. A different binding mode could also lead to a different signaling outcome.
Chemical Stability Relatively stableLabile under acidic and basic conditionsThe C-F bond at the C8 position is known to be less stable than the C-Br bond in this chemical environment.
Cell Permeability ModeratePotentially higherThe smaller size and higher lipophilicity of fluorine compared to bromine may enhance passive diffusion across cell membranes.

The substitution of bromine with fluorine introduces significant changes in the physicochemical properties of the molecule. Fluorine is the most electronegative element and is significantly smaller than bromine. These differences can have a profound impact on how the molecule interacts with its biological target. The electron-withdrawing nature of fluorine can alter the pKa of the purine ring system, which may affect its protonation state in the endosomal compartment where TLR7 is located. Furthermore, the smaller size of fluorine may result in a less optimal fit within the TLR7 binding pocket compared to the larger bromine atom, which has been shown to be favorable for activity in other 8-substituted analogs.[7] It is also plausible that 8-fluoro-guanosine could act as a TLR7 antagonist, binding to the receptor without inducing the conformational changes necessary for downstream signaling.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of 8-fluoro-guanosine and 8-bromo-guanosine, the following experimental workflows are recommended.

General Experimental Workflow for Comparing Guanosine Analogs

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of 8-Br-Guanosine and 8-F-Guanosine Cell_Treatment Treat cells with varying concentrations of each compound Compound_Prep->Cell_Treatment Cell_Culture Culture immune cells (e.g., PBMCs, splenocytes) Cell_Culture->Cell_Treatment Cytokine_Assay Cytokine Induction Assay (ELISA, CBA) Cell_Treatment->Cytokine_Assay Viability_Assay Cell Viability Assay (MTT, MTS) Cell_Treatment->Viability_Assay Flow_Cytometry Flow Cytometry for cell surface marker expression Cell_Treatment->Flow_Cytometry Data_Analysis Analyze and compare dose-response curves and IC50/EC50 values Cytokine_Assay->Data_Analysis Viability_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A generalized workflow for the comparative biological evaluation.

Cytokine Induction Assay

This assay quantifies the production of key cytokines following treatment with the guanosine analogs.

1. Cell Preparation:

  • Isolate primary immune cells, such as human PBMCs or mouse splenocytes, using standard density gradient centrifugation.
  • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
  • Seed cells in a 96-well plate at a density of 2 x 10^5 cells per well.

2. Compound Treatment:

  • Prepare serial dilutions of 8-fluoro-guanosine and 8-bromo-guanosine in complete culture medium.
  • Add the diluted compounds to the cells to achieve final concentrations ranging from 0.1 µM to 100 µM.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7 agonist like R848).
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

3. Cytokine Measurement:

  • After incubation, centrifuge the plate and collect the cell culture supernatants.
  • Measure the concentrations of IFN-α, IL-6, and TNF-α in the supernatants using commercially available ELISA kits or a cytometric bead array (CBA) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate dose-response curves for each compound and cytokine.
  • Calculate the EC50 (half-maximal effective concentration) for each compound to compare their potencies.
Cell Viability Assay

This assay assesses the cytotoxic effects of the guanosine analogs on the treated cells.

1. Cell Preparation and Treatment:

  • Follow the same procedure as for the cytokine induction assay.

2. Viability Assessment (MTT or MTS Assay):

  • After the 24-48 hour incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
  • Incubate for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
  • If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound to assess its cytotoxicity.

Conclusion

8-Bromo-guanosine is a well-established immunostimulatory compound that activates the innate immune system through TLR7. In contrast, the biological activity of 8-fluoro-guanosine remains largely unexplored. Based on structure-activity relationships, it is predicted that the substitution of bromine with the smaller, more electronegative fluorine atom will likely result in a different biological profile, potentially with reduced TLR7 agonist activity. The experimental protocols detailed in this guide provide a robust framework for the direct comparative evaluation of these two halogenated guanosine analogs. Such studies are crucial for a comprehensive understanding of the impact of halogen substitution on the biological activity of this important class of immunomodulators and for the rational design of novel TLR7-targeting therapeutics.

References

  • Bhagchandani, S., et al. (2021). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews, 175, 113803.
  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651.
  • Shibata, T., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.
  • Yan, H., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(1), M1119.
  • Ghosh, A. K., Lagisetty, P., & Zajc, B. (2007). Direct synthesis of 8-fluoro purine nucleosides via metalation−fluorination. The Journal of Organic Chemistry, 72(21), 8222–8226.
  • Peng, X. (2008). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Organic Chemistry, 12(4), 303-333.
  • Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123.
  • Sharma, M., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296.
  • Sharma, M., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296.
  • David, S. S., & Williams, B. J. (1998). Structure–Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase. Chemical Research in Toxicology, 11(11), 1239-1246.
  • Choe, J., et al. (2016). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Medicinal Research Reviews, 36(6), 1138-1182.
  • Bhagchandani, S., et al. (2021). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews, 175, 113803.
  • Johansson, M., & Karlsson, A. (2001). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Antimicrobial Agents and Chemotherapy, 45(11), 3165-3171.
  • Ghavami, S., et al. (2018). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European Journal of Medicinal Chemistry, 143, 1184-1196.
  • Yan, H., et al. (2020). Synthesis of 8-fluoro-deoxyguanosine derivatives.
  • Zhang, Z., et al. (2021). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. ACS Medicinal Chemistry Letters, 12(12), 1917-1924.
  • Balakrishna, M., et al. (2019). Antiviral activity of nucleoside analogs discussed in the review.
  • Smee, D. F., et al. (1994). Antiviral and Immunoenhancing Properties of 7-Thia-8-Oxoguanosine and Related Guanosine Analogues. Antiviral Chemistry and Chemotherapy, 5(5), 319-326.
  • Wikipedia. (n.d.). Chemotherapy. In Wikipedia. Retrieved January 20, 2026, from [Link].

  • InvivoGen. (n.d.). Synthetic TLR7 and TLR8 agonists. Retrieved January 20, 2026, from [Link].

  • InvivoGen. (n.d.). TLR7/8 Ligands. Retrieved January 20, 2026, from [Link].

  • De Clercq, E. (2019). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 169, 104548.
  • Li, H., et al. (2023). Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells. Antioxidants, 12(6), 1300.
  • Wang, Y., et al. (2024). Progress in research on the role of fluoride in immune damage. Frontiers in Immunology, 15, 1386629.
  • Kistenmacher, T. J., et al. (1982). Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1335-1341.
  • Lu, C. H., et al. (2019). Chemical structures of guanine and its derivatives reviewed including...

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Fluoroguanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling potent chemical compounds like 8-Fluoroguanine, a fluorinated purine analog, demands a meticulous approach that extends beyond the benchtop to its final disposal. This guide provides a procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined are synthesized from established institutional safety protocols and data from analogous chemical compounds, promoting a culture of safety and responsibility in the laboratory.

The Foundational Principle: Hazard Recognition and Waste Classification

This compound and its derivatives, like many nucleoside analogs, must be treated as potentially hazardous waste. While a specific EPA P-list or F-list designation for this compound is not common, its classification as a potential mutagen and irritant necessitates that it never be disposed of via standard trash or sanitary sewer systems.[1][2][3] The core principle is to prevent the release of biologically active or toxic compounds into the environment.[4]

Similar fluorinated compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Therefore, all waste streams containing this compound, regardless of concentration, must be collected for chemical destruction by a licensed facility.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. This is not merely a procedural checkbox; it is a critical barrier against direct chemical exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[7][8]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A standard lab coat is required. For handling larger quantities or in situations with a higher risk of splashing, consider a chemical-resistant apron.[8]

  • Respiratory Protection: If there is a risk of aerosolizing solid this compound powder (e.g., during a spill cleanup), a NIOSH-approved respirator may be necessary.[7] All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation risks.

Segregation and Collection: A Self-Validating Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions within a waste container.[1][9] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Waste Collection Protocol:
  • Identify Waste Streams: Designate separate, clearly marked collection containers for solid and liquid this compound waste.

  • Solid Waste:

    • Description: Includes contaminated consumables such as gloves, weigh boats, pipette tips, and paper towels.

    • Container: Collect in a sturdy, sealable plastic bag or a wide-mouth container lined with a plastic bag.[10]

    • Procedure: Place all contaminated solid materials directly into the designated solid waste container. Once full, seal the bag/container securely.

  • Liquid Waste:

    • Description: Includes unused solutions, reaction mixtures, and solvent rinses containing this compound.

    • Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[1][11] The container must be in good condition, free of cracks or severe rusting.[9] Borosilicate glass or high-density polyethylene (HDPE) are often suitable choices.

    • Procedure: Carefully pour liquid waste into the designated container using a funnel to prevent spills. Do not leave the funnel in the container, as this compromises the closed-container rule.[12] Keep the container closed at all times except when adding waste.[1][12]

  • Sharps Waste:

    • Description: Needles, syringes, or other sharp objects contaminated with this compound.

    • Container: Must be disposed of in a designated, puncture-proof sharps container.[10]

The Disposal Workflow: From Bench to Final Disposition

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Disposal Request & Pickup A This compound Waste Generated (Solid, Liquid, Sharps) B Assess Hazards: - Irritant (Skin, Eye) - Potential Mutagen A->B C Solid Waste (Gloves, Tubes, etc.) B->C D Liquid Waste (Solutions, Rinsate) B->D E Sharps Waste (Needles, etc.) B->E F Collect in Lined Bin C->F G Collect in Labeled, Compatible Screw-Top Container D->G H Collect in Puncture-Proof Sharps Container E->H I Label Container Correctly: - 'Hazardous Waste' - Chemical Name & % - Accumulation Start Date F->I G->I H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Ensure Secondary Containment for Liquids J->K L Container is Full (or nearing time limit) K->L M Submit Waste Pickup Request to EHS Department L->M N EHS Collects Waste for Licensed Professional Disposal M->N

Caption: Workflow for the safe disposal of this compound waste.

Labeling and Storage: Ensuring Compliance and Safety

Accurate labeling is a regulatory requirement and a critical safety communication tool.[1][9] As soon as the first drop of waste is added, the container must be labeled.

Label Requirements: [9][12]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound Waste" . If in a solution, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.

  • The primary hazard(s): "Irritant" , "Potential Mutagen" .

  • The accumulation start date (the date the first waste was added).

Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[9][11][12]

  • Liquid waste containers must be kept in secondary containment (e.g., a plastic bin or tray) to contain any potential leaks.[1][9]

  • Do not store incompatible waste types in the same secondary containment.[1][9]

  • Store waste away from heat sources or direct sunlight.

Quantitative and Logistical Summary

Adherence to institutional limits on waste accumulation is crucial for compliance. The following table provides general guidelines; however, you must consult your specific institution's EHS policies for exact figures.

ParameterGuidelineRationaleSource(s)
Waste Accumulation Limit (Volume) Do not exceed 25 gallons of total chemical waste per laboratory SAA.Regulatory limit to minimize risk in a lab space.[11]
Container Fill Level Fill containers to no more than 90% or ¾ full.To provide headspace for vapor expansion and prevent spills during transport.[11][12]
Waste Pickup Frequency Request pickup when a container is full or within 150-180 days of the accumulation start date.To comply with regulations that limit how long waste can be stored on-site.[11]
Acutely Hazardous Waste Limit Accumulate no more than one (1) quart of any P-listed acutely hazardous waste.Stricter control for highly toxic substances. While 8-FG isn't listed, this highlights the principle of minimizing accumulation of potent compounds.[13]

Arranging Final Disposal

Under no circumstances should laboratory personnel attempt to treat or neutralize this compound waste unless it is a validated and approved procedure by your EHS department.[4] The only acceptable disposal route is through your institution's hazardous waste management program.

  • Contact EHS: Once your waste container is full or approaching its time limit, contact your EHS department.[1][14]

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup, which often involves an online form.[1][10][11]

  • Professional Disposal: A licensed and certified hazardous waste vendor will collect the waste for final disposal, which is typically high-temperature incineration.[3][6]

By adhering to this comprehensive disposal plan, you contribute to a robust safety culture, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved January 20, 2026, from [Link]

  • 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved January 20, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved January 20, 2026, from [Link]

  • Formula 8 Safety Data Sheet. (n.d.). AMP Home Page. Retrieved January 20, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia Research. Retrieved January 20, 2026, from [Link]

  • Fluorine Gas Safety Guideline. (n.d.). Princeton University. Retrieved January 20, 2026, from [Link]

  • 8-Fluoroquinoline | C9H6FN | CID 67856. (2026, January 3). PubChem - NIH. Retrieved January 20, 2026, from [Link]

  • Office of Environmental Health and Safety Guidebook. (n.d.). OSU Chemistry - The Ohio State University. Retrieved January 20, 2026, from [Link]

  • Part G: Chemical Disposal Procedures. (n.d.). UW-La Crosse. Retrieved January 20, 2026, from [Link]

Sources

Navigating the Safe Handling of 8-Fluoroguanine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 8-Fluoroguanine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

The introduction of a fluorine atom into a guanine nucleoside can significantly alter its biological properties, making this compound and similar analogs valuable in therapeutic research. However, these modifications also necessitate a rigorous approach to safety.[1][2] This guide is structured to provide a clear, logical framework for risk mitigation, from initial handling to final disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the specific hazards of this compound is the foundation of a robust safety protocol. Safety Data Sheets (SDS) for analogous fluorinated guanosine compounds consistently highlight the following risks:

  • Skin Irritation: Direct contact can cause skin irritation.[3][4]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[3][4]

  • Respiratory Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.[3][4]

  • Potential Reproductive Toxicity: Some similar compounds are noted as potentially damaging to fertility or an unborn child, warranting a cautious approach.[5]

Given these hazards, a risk assessment is mandatory before any handling of this compound. This involves evaluating the quantity of the compound being used, the procedures being performed, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your Primary Shield

The proper selection and use of PPE are critical to prevent exposure.[6] The following table outlines the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown (back-fastening), Safety Goggles and Face Shield, N95 or higher Respirator
Solution Preparation and Handling Double Nitrile Gloves, Disposable Gown, Safety Goggles
Cell Culture and In Vitro Assays Nitrile Gloves, Lab Coat or Disposable Gown, Safety Glasses
Animal Dosing and Handling Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator (if aerosolization is possible)
A Deeper Dive into PPE Selection:
  • Gloves: Double gloving with nitrile gloves provides an extra layer of protection against potential tears and contamination.[6]

  • Gowns: A disposable, back-fastening gown made of a low-permeability fabric is essential to protect your clothing and skin from spills.

  • Eye and Face Protection: Safety goggles are the minimum requirement. A face shield should be worn over goggles whenever there is a significant risk of splashes.[6]

  • Respiratory Protection: An N95 or higher-rated respirator is crucial when handling the solid form of this compound to prevent inhalation of fine particles.[3]

The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_ppe Core PPE start Start: Task Involving this compound assess_hazard Assess Potential for Exposure (Splash, Aerosol, Direct Contact) start->assess_hazard is_solid Handling Solid Compound? assess_hazard->is_solid is_splash_risk Risk of Splashing? is_solid->is_splash_risk No select_respirator Add N95 Respirator and Face Shield is_solid->select_respirator Yes select_ppe Select and Don PPE is_splash_risk->select_ppe No select_goggles Add Face Shield over Goggles is_splash_risk->select_goggles Yes end_task Complete Task select_ppe->end_task core_ppe Double Nitrile Gloves Disposable Gown Safety Goggles doff_ppe Doff PPE Correctly end_task->doff_ppe end End doff_ppe->end select_respirator->is_splash_risk select_goggles->select_ppe

Caption: Workflow for selecting appropriate PPE when handling this compound.

Operational Plan: Safe Handling from Receipt to Use

A meticulous operational plan is crucial for minimizing exposure risks.

Receiving and Unpacking:

  • Upon receipt, inspect the external packaging for any signs of damage.

  • Don a single pair of nitrile gloves and a lab coat.

  • Carefully open the shipping container in a designated area, preferably within a chemical fume hood.

  • Verify the integrity of the primary container.

  • Wipe the exterior of the primary container with a disposable, wetted cloth before transferring it to its designated storage location.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[7]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[7]

  • Access to the storage area should be restricted to authorized personnel.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation activities within a certified chemical fume hood or a powder containment hood.[8]

  • Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Don the appropriate PPE as outlined in the table above.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and associated waste is a critical final step to protect both personnel and the environment.[6]

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, absorbent pads, and weighing boats, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.

Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) before being disposed of as regular lab glass or plastic. The rinsate must be collected as hazardous liquid waste.

Spill Management: Preparedness is Key

Immediate and correct response to a spill is vital to prevent widespread contamination. All laboratories handling this compound must have a readily accessible cytotoxic spill kit.

Spill SizeCleanup Procedure
Small Spill (<5 mL or 5 g) 1. Alert others in the area. 2. Don appropriate PPE (double gloves, gown, goggles, and for powders, an N95 respirator). 3. Cover the spill with an absorbent pad. For powders, gently wet the pad to avoid aerosolization. 4. Working from the outside in, clean the area with a detergent solution, followed by a rinse with water. 5. Dispose of all cleanup materials as hazardous waste.
Large Spill (>5 mL or 5 g) 1. Evacuate the immediate area and restrict access. 2. Alert your institution's EHS or emergency response team. 3. Only trained personnel with appropriate PPE, including a full-face respirator, should attempt cleanup. 4. Follow the EHS-approved procedure for large cytotoxic spills.

The following diagram outlines the general workflow for responding to a spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_ppe_spill Don Appropriate PPE start Spill Occurs assess_spill Assess Spill Size and Type (Liquid vs. Solid) start->assess_spill is_large Large Spill (>5 mL or 5 g)? assess_spill->is_large small_spill_procedure Follow Small Spill Procedure is_large->small_spill_procedure No large_spill_procedure Follow Large Spill Procedure is_large->large_spill_procedure Yes decontaminate Decontaminate the Area small_spill_procedure->decontaminate spill_ppe Double Gloves, Gown, Goggles (add N95 for powder) large_spill_procedure->decontaminate dispose_waste Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_waste report_incident Report Incident to Supervisor and EHS dispose_waste->report_incident end End report_incident->end

Caption: General workflow for responding to an this compound spill.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.

References

  • National Center for Biotechnology Information. (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 31). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents. Retrieved from [Link]

  • Oxford Academic. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Deoxy-2'-fluoroguanosine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroguanine
Reactant of Route 2
Reactant of Route 2
8-Fluoroguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.